molecular formula C11H14O2 B1587618 2-(4-propylphenyl)acetic Acid CAS No. 26114-12-5

2-(4-propylphenyl)acetic Acid

Cat. No.: B1587618
CAS No.: 26114-12-5
M. Wt: 178.23 g/mol
InChI Key: CNMLOXDIFVZRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-propylphenyl)acetic Acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLOXDIFVZRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398081
Record name 4-n-propylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26114-12-5
Record name 4-n-propylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-propylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This guide provides a detailed exploration of the synthetic pathways leading to 2-(4-propylphenyl)acetic acid, a valuable arylacetic acid derivative. Structurally analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, this compound serves as a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the core chemical strategies, mechanistic underpinnings, and practical execution of its synthesis. We will focus on two robust and illustrative pathways: a classical approach via the Willgerodt-Kindler reaction and a modern alternative employing palladium-catalyzed cross-coupling. Each method is presented with detailed, step-by-step protocols, comparative analysis, and field-proven insights to ensure scientific integrity and reproducibility.

Part 1: Introduction and Strategic Overview

This compound (CAS No: 26114-12-5) is an organic compound featuring a phenylacetic acid core substituted with a propyl group at the para position.[2][3] Its structure is of significant interest due to its relationship with the 2-arylpropionic acid family (profens), a major class of NSAIDs that includes ibuprofen and naproxen.[1][4] Understanding its synthesis provides a model for the preparation of a wide range of pharmacologically relevant molecules.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. This analysis reveals two primary bond disconnections (C-C bonds) that form the basis of our selected pathways.

G cluster_0 Pathway 1: Willgerodt-Kindler Route cluster_1 Pathway 2: Cross-Coupling Route target This compound p1_start 4-Propylacetophenone target->p1_start C(acyl)-C(aryl) disconnection (Willgerodt-Kindler) p2_start_ester Ethyl 2-(4-propylphenyl)acetate target->p2_start_ester Hydrolysis Propylbenzene + Acetyl Chloride Propylbenzene + Acetyl Chloride p1_start->Propylbenzene + Acetyl Chloride C(acyl)-C(aryl) disconnection (Friedel-Crafts) 4-Propylphenylboronic Acid + \nEthyl Bromoacetate 4-Propylphenylboronic Acid + Ethyl Bromoacetate p2_start_ester->4-Propylphenylboronic Acid + \nEthyl Bromoacetate C(sp2)-C(sp3) disconnection (Suzuki Coupling)

Caption: Retrosynthetic analysis of this compound.

Part 2: Pathway 1 - The Willgerodt-Kindler Reaction Route

This classical pathway is a powerful method for converting aryl alkyl ketones into terminal carboxylic acids or their derivatives.[5][6] It proceeds in two main stages: (1) Friedel-Crafts acylation to synthesize the key intermediate, 4-propylacetophenone, and (2) the Willgerodt-Kindler reaction followed by hydrolysis to yield the final product.

Stage 1: Synthesis of 4-Propylacetophenone via Friedel-Crafts Acylation

Rationale & Mechanism: The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[7] In this step, propylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich propylbenzene ring. The propyl group is an ortho-, para-director; however, the para-substituted product, 4-propylacetophenone, is overwhelmingly favored due to the steric hindrance at the ortho positions.

Experimental Protocol: 4-Propylacetophenone

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and 50 mL of a dry, inert solvent like dichloromethane (DCM) or carbon disulfide. Cool the suspension to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add a solution of propylbenzene (12.0 g, 0.10 mol) and acetyl chloride (8.6 g, 0.11 mol) in 20 mL of DCM from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This is a highly exothermic step and must be done in a fume hood with caution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product, 4-propylacetophenone, can be purified by vacuum distillation.[8][9][10]

Stage 2: Willgerodt-Kindler Reaction and Hydrolysis

Rationale & Mechanism: The Willgerodt-Kindler reaction uniquely transforms an aryl alkyl ketone into a ω-arylalkanoic thioamide by reacting it with sulfur and a secondary amine, typically morpholine.[5][11] The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal carbon of the alkyl chain.[12] The resulting thioamide is then readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This method is exceptionally useful for preparing arylacetic acids from readily available acetophenones.[11][13]

Workflow Diagram: Willgerodt-Kindler Pathway

G A Propylbenzene B 4-Propylacetophenone A->B Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) C Intermediate Thioamide B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) D This compound C->D Hydrolysis (NaOH, H3O+)

Caption: Workflow for the synthesis via the Willgerodt-Kindler reaction.

Experimental Protocol: this compound

  • Thioamide Formation: In a round-bottom flask, combine 4-propylacetophenone (8.1 g, 0.05 mol), sulfur (3.2 g, 0.10 mol), and morpholine (8.7 g, 0.10 mol). Heat the mixture to reflux (approximately 130-140°C) for 4-6 hours.

  • Isolation of Thioamide (Optional): After cooling, the reaction mixture can be poured into ethanol to precipitate the thioamide, which can be recrystallized. However, for acid synthesis, direct hydrolysis is more efficient.

  • Hydrolysis: To the cooled reaction mixture, add a solution of sodium hydroxide (20 g, 0.50 mol) in 100 mL of water and 50 mL of ethanol. Heat the mixture to reflux for 10-12 hours until the evolution of ammonia ceases.

  • Workup: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted starting material or neutral byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. A precipitate of this compound will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude acid can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Parameter Stage 1: Friedel-Crafts Stage 2: Willgerodt-Kindler & Hydrolysis
Key Reagents Propylbenzene, Acetyl Chloride, AlCl₃4-Propylacetophenone, Sulfur, Morpholine, NaOH
Solvent Dichloromethane (DCM)None (neat), then H₂O/Ethanol
Temperature 0°C to Room Temp.Reflux (130-140°C), then Reflux (100°C)
Typical Yield 75-85%60-75% (over two steps)
Key Considerations Anhydrous conditions critical. HCl gas evolution.Strong odor. Performed in a well-ventilated hood.

Part 3: Pathway 2 - Modern Synthesis via Suzuki Cross-Coupling

This approach leverages the power of modern organometallic chemistry, specifically the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[14] This pathway offers high functional group tolerance and often milder reaction conditions compared to classical methods. The core strategy is to form the C(sp²)-C(sp³) bond between the 4-propylphenyl moiety and an acetic acid synthon.

Rationale & Mechanism: The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[15][16] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For this synthesis, we couple a 4-propylphenylboronic acid with an α-haloacetate ester, followed by simple ester hydrolysis.

Workflow Diagram: Suzuki Cross-Coupling Pathway

G A 4-Propylphenylboronic Acid + Ethyl Bromoacetate B Ethyl 2-(4-propylphenyl)acetate A->B Suzuki Coupling (Pd Catalyst, Base) C This compound B->C Ester Hydrolysis (LiOH or NaOH)

Caption: Workflow for the synthesis via Suzuki cross-coupling.

Experimental Protocol: this compound

  • Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-propylphenylboronic acid (8.2 g, 0.05 mol), a palladium catalyst such as Pd(PPh₃)₄ (1.15 g, 1 mol%) or Pd(dppf)Cl₂ (0.37 g, 0.5 mol%), and a base such as potassium carbonate (13.8 g, 0.10 mol) or potassium phosphate (21.2 g, 0.10 mol).

  • Reagent Addition: Add a degassed solvent mixture, such as 100 mL of toluene/ethanol/water (4:1:1). Then, add ethyl bromoacetate (9.2 g, 0.055 mol) via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-propylphenyl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (2.4 g, 0.10 mol) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).

  • Purification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 2. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Parameter Stage 1: Suzuki Coupling Stage 2: Hydrolysis
Key Reagents 4-Propylphenylboronic Acid, Ethyl Bromoacetate, Pd Catalyst, BaseEthyl 2-(4-propylphenyl)acetate, LiOH or NaOH
Solvent Toluene/Ethanol/H₂O or Dioxane/H₂OTHF/H₂O
Temperature 80-90°CRoom Temperature
Typical Yield 70-90%>95%
Key Considerations Requires inert atmosphere. Catalyst can be expensive.Straightforward and high-yielding.

Part 4: Comparative Analysis and Conclusion

Metric Pathway 1: Willgerodt-Kindler Pathway 2: Suzuki Coupling
Overall Yield Moderate (45-65%)High (65-85%)
Reagent Cost Generally lower (bulk chemicals)Higher (boronic acids, Pd catalysts)
Scalability Well-established for industrial scale.Can be challenging due to catalyst cost/removal.
Versatility Specific for aryl alkyl ketones.Highly versatile; wide functional group tolerance.[15]
Safety/Environment Uses corrosive AlCl₃; odorous sulfur compounds.Uses heavy metal catalyst; requires inert atmosphere.

Both pathways presented are effective for the synthesis of this compound, each with distinct advantages. The Willgerodt-Kindler route represents a robust, classical approach that utilizes inexpensive starting materials and is well-suited for large-scale production where cost is a primary driver. Its main drawbacks are the harsh reaction conditions and the generation of odorous byproducts.

Conversely, the Suzuki cross-coupling pathway exemplifies a modern, versatile, and often higher-yielding approach. Its mild conditions and exceptional tolerance for various functional groups make it a preferred method in medicinal chemistry and for the synthesis of complex analogs.[14][16] The primary limitations are the higher cost and sensitivity of the palladium catalysts.

The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, budget, available equipment, and the need for analog synthesis. For academic research and the development of diverse compound libraries, the Suzuki coupling offers superior flexibility. For cost-effective, large-scale manufacturing, the classical Willgerodt-Kindler reaction remains a highly viable and proven option.

References

Introduction: Situating 2-(4-propylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-propylphenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound belongs to the arylalkanoic acid class of molecules, a chemical family that includes many widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its structure, featuring a propyl-substituted aromatic ring linked to a carboxylic acid moiety, provides a crucial balance between lipophilicity and polarity. This configuration is fundamental to its interaction with biological targets and makes it a valuable scaffold in medicinal chemistry.[] While not an active pharmaceutical ingredient (API) in its own right, its structural similarity to drugs like Ibuprofen makes it a significant compound for study, either as a synthetic intermediate, a reference standard for impurities, or a foundational structure for the development of novel anti-inflammatory agents.[][3]

This guide offers a comprehensive examination of the core physicochemical properties of this compound. By elucidating its chemical identity, spectroscopic profile, and analytical characterization methodologies, we provide an essential resource for professionals engaged in drug discovery, process development, and quality control.

Chemical Identity and Core Physicochemical Characteristics

The fundamental identity of a compound is established by its unique identifiers and core physical properties. These data points are critical for everything from regulatory documentation to the design of downstream synthetic or analytical protocols.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 26114-12-5[4][5]
Molecular Formula C₁₁H₁₄O₂[4][6]
Molecular Weight 178.23 g/mol [4][6]
Appearance White to off-white or yellow solid[5]
Boiling Point 304.0 ± 11.0 °C (Predicted)[4][5]
Density 1.072 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 4.39 ± 0.10 (Predicted)[4][5]
Storage Room Temperature, Sealed in Dry Conditions[4][5]

The predicted pKa of approximately 4.39 is characteristic of a carboxylic acid attached to an alkylphenyl group, indicating it will exist predominantly in its deprotonated, carboxylate form at physiological pH.[4][5] The propyl group enhances the molecule's lipophilicity, a key factor influencing its solubility and potential for membrane permeability, which are critical parameters in drug development.[]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. The following sections detail the expected spectral characteristics of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the hydrogen environments within the molecule. Based on published data for this compound in CDCl₃, the following signals are anticipated:[5]

  • δ 7.24-7.13 (m, 4H): This multiplet corresponds to the four protons on the disubstituted aromatic ring. The overlapping signals suggest a typical AA'BB' system for a 1,4-substituted benzene ring.

  • δ 3.16 (s, 2H): A singlet integrating to two protons, representing the methylene (-CH₂-) group of the acetic acid side chain.

  • δ 2.58 (t, J = 7.3 Hz, 2H): A triplet corresponding to the benzylic methylene (-CH₂-) protons of the propyl group, coupled to the adjacent methylene group.

  • δ 1.70-1.58 (m, 2H): A multiplet (sextet) for the central methylene (-CH₂-) protons of the propyl group, coupled to the two adjacent methyl and methylene groups.

  • δ 0.95 (t, J = 7.3 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the propyl group, coupled to the adjacent methylene group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands would be:

  • ~2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): A strong C=O stretching absorption from the carbonyl group of the carboxylic acid.

  • ~2960-2850 cm⁻¹: C(sp³)-H stretching absorptions from the aliphatic propyl and acetic acid methylene groups.

  • ~1610 and ~1510 cm⁻¹: C=C stretching absorptions within the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and fragmentation patterns, which are crucial for confirming the structure.

  • Molecular Ion (M⁺): An expected peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 133. Another significant fragmentation pathway is the benzylic cleavage to lose an ethyl group from the propyl chain, leading to a stable benzylic cation.

Analytical Methodologies and Protocols

For researchers in a drug development setting, robust analytical methods are essential for quality control, stability testing, and impurity profiling. The following protocols describe standard, self-validating systems for the analysis of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of non-polar to moderately polar organic molecules. The C18 stationary phase provides a non-polar environment, and elution is achieved with a polar mobile phase. The aromatic ring in this compound provides a strong chromophore for UV detection, making this technique highly suitable and sensitive.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 25 mM Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) in a 38:62 (v/v) ratio.[7] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final volume of 10.0 mL to create a 1 mg/mL stock solution. Further dilute as necessary for calibration.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.2 mL/min.[7]

    • Column Temperature: 80 °C (elevated temperature can improve peak shape and reduce analysis time).[7]

    • Detection: UV at 220 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solution (1 mg/mL) B->D C Prepare Sample Solution C->D E Inject Sample (10 µL) D->E F Acquire Chromatogram (UV @ 220 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Workflow for purity analysis via HPLC.

Protocol: Assay Determination by Acid-Base Titration

Causality: Titration is a classic, robust quantitative method for determining the concentration of an acidic or basic substance. By reacting the carboxylic acid of this compound with a strong base of known concentration (e.g., NaOH), the exact amount of the analyte can be determined based on the stoichiometry of the neutralization reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Select a suitable solvent system capable of dissolving the organic acid, such as a 1:1 mixture of ethanol and water.[8]

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add approximately 50 mL of the ethanol/water solvent system to the flask and swirl until the sample is completely dissolved.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should remain colorless.

    • Titrate the solution with the standardized 0.1 M NaOH from a burette, swirling the flask continuously.

    • The endpoint is reached when the solution turns a faint, persistent pink color. Record the volume of NaOH added.

  • Calculation:

    • Calculate the moles of NaOH used (Moles = Molarity × Volume in Liters).

    • Since the reaction is 1:1, the moles of this compound are equal to the moles of NaOH.

    • Calculate the mass of the analyte (Mass = Moles × Molecular Weight of 178.23 g/mol ).

    • Determine the assay: Assay (%) = (Calculated Mass / Initial Weighed Mass) × 100.

Titration_Workflow A Accurately Weigh Sample (~180 mg) B Dissolve in Ethanol/Water A->B C Add Phenolphthalein Indicator B->C D Titrate with 0.1 M NaOH to Pink Endpoint C->D E Record Volume of NaOH D->E F Calculate Moles & Assay % E->F

Caption: Workflow for assay determination via titration.

Synthesis, Reactivity, and Applications

This compound is structurally related to 2-(4-alkylphenyl)propionic acids, a class of compounds often synthesized via a Friedel-Crafts reaction between an alkylbenzene and a propionylating agent, followed by further modifications.[9] The carboxylic acid group is the primary site of reactivity, readily undergoing esterification or amidation reactions. This reactivity is particularly relevant in drug development for the creation of prodrugs, which can improve solubility or modify pharmacokinetic profiles.[]

Its primary applications in research and development include:

  • Scaffold for NSAID Development: It serves as a core structure for designing novel NSAID analogs with potentially improved selectivity for COX enzymes or better side-effect profiles.[][10]

  • Pharmaceutical Intermediate: It can be used as a key building block in the multi-step synthesis of more complex APIs.[]

  • Reference Standard: It is utilized as a certified reference material for the identification and quantification of impurities in the production of related APIs like Ibuprofen.[3][11]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[4][5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area.[4][5]

Conclusion

This compound is a well-defined organic molecule whose physicochemical properties make it a compound of significant interest to the pharmaceutical and chemical industries. Its defined spectroscopic signature allows for unambiguous identification, while its acidic nature lends itself to straightforward quantification by classical and modern analytical techniques. Understanding these core properties—from its molecular weight and pKa to its analytical behavior in HPLC and titration—is fundamental for any scientist utilizing this compound as a synthetic building block, a reference material, or a scaffold for future drug discovery efforts.

References

Spectroscopic Data for 2-(4-Propylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is a cornerstone of innovation and quality control. 2-(4-Propylphenyl)acetic acid (CAS No. 26114-12-5) is a valuable organic intermediate, sharing a structural motif with several non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in drug development and organic synthesis necessitates an unambiguous confirmation of its chemical identity and purity. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, thereby providing a self-validating framework for the analytical chemist.

Molecular Structure Overview

This compound is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol .[1][2][3] The structural integrity of the molecule is confirmed by a suite of spectroscopic methods, each providing a unique piece of the structural puzzle.

To facilitate the discussion of the spectroscopic data, the protons and carbons in the molecule are systematically labeled as shown below. This labeling will be used throughout the guide to correlate spectral signals with specific atoms.

Caption: Labeled structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Rationale

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The experiment relies on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field. For this analysis, deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm from which all other chemical shifts are measured.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL CDCl₃ add_tms Add internal standard (TMS) dissolve->add_tms transfer Transfer to 5mm NMR tube add_tms->transfer insert_sample Insert sample into NMR spectrometer (e.g., 300 MHz) transfer->insert_sample lock_shim Lock on deuterium signal and shim magnetic field insert_sample->lock_shim acquire Acquire Free Induction Decay (FID) lock_shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase correction ft->phase calibrate Calibrate spectrum (TMS to 0.00 ppm) phase->calibrate integrate Integrate peak areas Analysis Analysis integrate->Analysis calibrate->integrate

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectrum Analysis

The experimental ¹H NMR spectrum of this compound in CDCl₃ displays a series of distinct signals that are fully consistent with its structure.

  • Aromatic Protons (H₂, H₃, H₅, H₆): The four protons on the benzene ring appear as a multiplet in the range of δ 7.13-7.24 ppm. The para-substitution pattern leads to an AA'BB' spin system, which often presents as two apparent doublets or a more complex multiplet, as observed here. The integration of this region corresponds to four protons.

  • Benzylic Protons (H₇): The two protons on the carbon adjacent to the aromatic ring (the benzylic position) appear as a sharp singlet at δ 3.16 ppm. The singlet nature of this peak is a key identifier; these protons have no adjacent proton neighbors, hence no spin-spin coupling is observed. Its chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring.

  • Propyl Protons (H₉): The two protons of the CH₂ group attached directly to the benzene ring appear as a triplet at δ 2.58 ppm with a coupling constant (J) of 7.3 Hz. The triplet pattern arises from coupling to the two neighboring H₁₀ protons.

  • Propyl Protons (H₁₀): The two protons of the central CH₂ group of the propyl chain are observed as a multiplet (specifically, a sextet) in the range of δ 1.58-1.70 ppm. This complex splitting pattern is due to coupling with both the two H₉ protons and the three H₁₁ protons.

  • Propyl Protons (H₁₁): The three protons of the terminal methyl group appear as a triplet at δ 0.95 ppm with a J value of 7.4 Hz. This signal is the most upfield, consistent with a terminal, saturated alkyl group, and the triplet pattern is due to coupling with the two adjacent H₁₀ protons.

  • Carboxylic Acid Proton (Hₐ): The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often between 10-12 ppm. While not explicitly reported in the cited source, its presence would be expected and its chemical shift can be concentration-dependent.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H₂/H₃/H₅/H₆7.24 - 7.13Multiplet (m)-4HAromatic CH
H₇3.16Singlet (s)-2HAr-CH₂ -COOH
H₉2.58Triplet (t)7.32HAr-CH₂ -CH₂CH₃
H₁₀1.70 - 1.58Multiplet (m)-2HAr-CH₂-CH₂ -CH₃
H₁₁0.95Triplet (t)7.43HAr-CH₂CH₂-CH₃
HₐNot Reported (Expected >10)Broad Singlet (br s)-1H-COOH
Data sourced from ChemicalBook.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling. This technique collapses all ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. The chemical shift of each carbon is highly dependent on its electronic environment.

Predicted ¹³C NMR Spectral Analysis
  • Carboxyl Carbon (C₈): The carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 175-185 ppm for saturated aliphatic acids.[7]

  • Aromatic Carbons (C₁-C₆): Aromatic carbons generally resonate between 120-150 ppm.[8] Due to the para-substitution, the molecule has a plane of symmetry, resulting in four distinct aromatic carbon signals.

    • C₄ (ipso-propyl): The carbon attached to the propyl group (C₄) will be shifted downfield.

    • C₁ (ipso-acetic): The carbon bearing the acetic acid moiety (C₁) will also be shifted relative to benzene (128.5 ppm).

    • C₃/C₅: These two equivalent carbons will appear as a single peak.

    • C₂/C₆: These two equivalent carbons will also appear as a single peak, typically with a larger intensity due to the presence of two carbons.

  • Benzylic Carbon (C₇): The benzylic CH₂ carbon is expected around 40-45 ppm.

  • Propyl Carbons (C₉, C₁₀, C₁₁): The carbons of the n-propyl group will appear in the aliphatic region (10-40 ppm). C₉, being attached to the aromatic ring, will be the most downfield of the three, followed by C₁₀, and finally the terminal methyl carbon C₁₁ will be the most upfield.

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
C₈~178C OOH
C₄~141ipso-C (attached to propyl)
C₁~131ipso-C (attached to CH₂COOH)
C₂/C₆~129Aromatic CH
C₃/C₅~128Aromatic CH
C₇~41Ar-C H₂-COOH
C₉~38Ar-C H₂-CH₂CH₃
C₁₀~24Ar-CH₂-C H₂-CH₃
C₁₁~14Ar-CH₂CH₂-C H₃
Predicted shifts are based on data from similar compounds and established substituent effects.[4][7]

Part 3: Infrared (IR) Spectroscopy

Experimental Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. A common method for solid samples is to disperse the compound in a potassium bromide (KBr) pellet, which is transparent to IR radiation.

While an experimental spectrum for the target molecule is not available, the spectrum of its isomer, 4-isopropylphenylacetic acid, from the NIST Chemistry WebBook provides an excellent proxy, as the key functional group absorptions will be nearly identical.[9]

IR Spectrum Analysis

The IR spectrum of a carboxylic acid is dominated by two very distinct features: the O-H stretch and the C=O stretch.

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the region of 2500-3300 cm⁻¹. This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[9][10] This band will overlap with the C-H stretching absorptions.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methylene groups appear just below 3000 cm⁻¹.[11] These sharp peaks are often seen superimposed on the broad O-H band.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is expected around 1700-1725 cm⁻¹ for a hydrogen-bonded carboxylic acid.[12] This is one of the most intense and reliable peaks in the IR spectrum.

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[8]

  • C-O Stretch: A moderate absorption corresponding to the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (Dimer)
3100 - 3000Medium, SharpC-H StretchAromatic
3000 - 2850Medium, SharpC-H StretchAliphatic (Propyl, Methylene)
1725 - 1700Strong, SharpC=O StretchCarboxylic Acid (Dimer)
1600 - 1450Medium to WeakC=C StretchAromatic Ring
1320 - 1210MediumC-O StretchCarboxylic Acid
Expected absorption ranges are based on standard IR correlation tables and data for analogous compounds.[9][11][13]

Part 4: Mass Spectrometry (MS)

Experimental Rationale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺˙), which corresponds to the molecular weight of the compound, and various fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Mass Spectrum Analysis

For this compound (MW = 178.23), the mass spectrum would be expected to show the following key features, based on the known fragmentation patterns of phenylacetic acids and related structures.[14][15]

  • Molecular Ion (M⁺˙): A peak at m/z = 178 corresponding to the intact ionized molecule. The intensity of this peak may vary.

  • Loss of Carboxyl Group: A significant fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a fragment ion at m/z = 133 . This corresponds to the 4-propylbenzyl cation.

  • Benzylic Cleavage (Tropylium Ion): The most characteristic fragmentation for alkylbenzenes and related structures is cleavage at the benzylic position to form the highly stable tropylium ion. For this compound, this involves the loss of the -CH₂COOH radical (59 Da), resulting in a fragment at m/z = 119 . This is often a very prominent peak.

  • McLafferty Rearrangement: While less common for the acid itself, this rearrangement is a possibility. A more dominant fragmentation pathway, however, is the cleavage that leads to the formation of the tropylium ion structure. The base peak in the spectrum of many phenylacetic acid derivatives is often at m/z = 91 , corresponding to the C₇H₇⁺ tropylium ion, formed by subsequent fragmentation of larger ions.

Primary Fragmentation Pathways

G cluster_frags M [C₁₁H₁₄O₂]⁺˙ m/z = 178 (Molecular Ion) F1 [C₉H₁₁]⁺ m/z = 119 M->F1 F4 [C₁₀H₁₃]⁺ m/z = 133 M->F4 F2 [C₈H₉O₂]⁺ (Not Observed) F3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F4->F3

Caption: Key fragmentation pathways for this compound in EI-MS.

m/z Value Proposed Fragment Structure Neutral Loss
178[C₁₁H₁₄O₂]⁺˙- (Molecular Ion)
133[CH₃CH₂CH₂-C₆H₄-CH₂]⁺•COOH (45 Da)
119[CH₃CH₂CH₂-C₇H₆]⁺•CH₂COOH (59 Da)
91[C₇H₇]⁺ (Tropylium ion)C₆H₅O₂ (from M) or C₃H₆ (from m/z 133)
Fragmentation patterns are predicted based on established principles of mass spectrometry.[14]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H NMR confirms the specific arrangement and connectivity of the propyl, phenyl, and acetic acid moieties. IR spectroscopy validates the presence of the key carboxylic acid functional group. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of stable benzylic/tropylium-type cations. Together, these techniques form a robust analytical package that ensures the structural identity and integrity of the molecule, a critical requirement for its application in research and development.

References

An In-depth Technical Guide to the ¹H NMR of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying chemical identity, assessing purity, and understanding molecular conformation. This guide provides an in-depth analysis of the Proton (¹H) NMR spectrum of 2-(4-propylphenyl)acetic acid, a compound structurally related to common non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] We will dissect the predicted spectrum based on first principles, outline a robust experimental protocol for data acquisition, and provide the rationale behind key instrumental parameters, thereby offering a comprehensive resource for its characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct, or chemically non-equivalent, proton environments within the this compound molecule. Due to the molecule's symmetry and electronic features, we can classify the 14 protons into six unique sets, as illustrated below.

References

An In-Depth Technical Guide to the Potential Biological Targets of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-propylphenyl)acetic acid is a molecule of significant interest due to its structural similarity to the well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acids. As an analog and a known impurity in the synthesis of ibuprofen, its primary biological activity is presumed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] However, the broader class of arylpropionic acid derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer and antibacterial activities, suggesting the existence of additional biological targets.[4] This guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound, beginning with its expected interaction with COX isoforms and expanding to advanced methodologies for discovering novel protein interactions. We will detail robust experimental and computational workflows, offering both the theoretical basis and practical, step-by-step protocols essential for rigorous scientific investigation.

Introduction

This compound belongs to the arylpropionic acid family, a cornerstone of anti-inflammatory therapy.[5] Its structure, featuring a carboxylic acid moiety attached to a propyl-substituted phenyl ring, is analogous to that of ibuprofen (2-(4-isobutylphenyl)propionic acid). This structural relationship strongly implies that its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2]

While the inhibition of COX-1 and COX-2 is the most probable and well-supported hypothesis, a thorough investigation requires an unbiased approach that also considers potential off-targets. The diverse biological activities reported for arylpropionic acid derivatives, such as anticancer, antibacterial, and anticonvulsant effects, suggest that these compounds may interact with a broader range of proteins than just the COX isoforms.[6][7][8] Understanding this polypharmacology is critical for both elucidating the full therapeutic potential of this compound and for predicting potential side effects.

This technical guide is structured to provide a logical progression for target identification and validation. Part 1 focuses on the primary hypothesized targets, the COX enzymes, and details the experimental validation of this interaction. Part 2 introduces advanced strategies for the discovery of novel, or "off-target," interactions, including affinity-based proteomics and computational prediction. Finally, Part 3 describes essential validation techniques to confirm target engagement within a cellular context, ensuring that any identified interactions are biologically relevant.

Part 1: Primary Targets - Cyclooxygenase (COX) Isoforms

The foundational hypothesis for the biological activity of this compound is its interaction with the two primary isoforms of cyclooxygenase: COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

Mechanistic Rationale

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, which is inducibly expressed at sites of inflammation.[5] Conversely, the inhibition of the constitutively expressed COX-1 in tissues such as the gastrointestinal tract and kidneys is associated with common NSAID-related side effects.[5] The carboxylic acid group of arylpropionic acids is crucial for their interaction with the active site of COX enzymes, while the substituted phenyl ring contributes to binding affinity and selectivity.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Validation: In Vitro COX Inhibition Assay

To quantify the inhibitory potency of this compound against COX-1 and COX-2, a direct enzymatic assay is the gold standard. A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.[10] Commercial kits are widely available for this purpose.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [11][12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided reaction buffer.

    • Prepare solutions of arachidonic acid (substrate) and heme (cofactor) as per the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

    • For inhibitor wells, add serial dilutions of the this compound stock solution. For control wells (100% activity), add the solvent vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of stannous chloride.

  • Quantification of PGE2:

    • The concentration of PGE2 produced in each well is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) as per the kit protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative IC50 Values

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compoundHypothetical DataHypothetical DataCalculated
Ibuprofen1337028.5
Celecoxib (COX-2 selective)150.0040.00027

Note: Ibuprofen and Celecoxib values are for reference and may vary depending on assay conditions.

Part 2: Exploring Novel Biological Targets

While COX inhibition is the most probable mechanism of action, the diverse biological activities of arylpropionic acids warrant a broader search for additional targets.[4][13] Identifying these "off-targets" is crucial for a complete understanding of the compound's pharmacological profile.

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased method for identifying proteins that physically interact with a small molecule.[14][15][16][17] This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Resin:

    • The carboxylic acid group of this compound can be chemically coupled to an amine-functionalized resin (e.g., NHS-activated Sepharose) through amide bond formation. A linker may be incorporated to minimize steric hindrance.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if investigating anticancer effects) and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the synthesized affinity resin.

    • As a negative control, incubate a separate aliquot of the lysate with an unfunctionalized "mock" resin.

    • Wash the resin extensively with buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to the affinity resin lane and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Affinity Chromatography Workflow Resin Immobilized This compound Incubation Incubation Resin->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Identification SDS_PAGE->MS cluster_1 CETSA Workflow Cell_Treatment Cell Treatment (Compound vs. Vehicle) Heat_Challenge Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western_Blot Western Blot (Soluble Fraction) Centrifugation->Western_Blot Analysis Analysis of Thermal Shift Western_Blot->Analysis

References

A Technical Guide to the Synthesis and Evaluation of 2-(4-propylphenyl)acetic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of derivatives of 2-(4-propylphenyl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) scaffold. Drawing upon established principles in medicinal chemistry and pharmacology, this document details the rationale and methodologies for creating novel analogues with potentially improved therapeutic profiles. We delve into the core structure-activity relationships (SAR) that govern the anti-inflammatory efficacy of this class of compounds, with a focus on their interaction with cyclooxygenase (COX) enzymes. This guide offers detailed experimental protocols for the synthesis of key derivatives and for the in vitro assessment of their COX inhibitory activity, equipping researchers with the foundational knowledge to explore this promising area of drug discovery.

Introduction: The Therapeutic Potential of 2-Arylpropionic Acids

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of anti-inflammatory therapy.[1][2] Ibuprofen, a prominent member of this class, is chemically known as 2-(4-isobutylphenyl)propionic acid and is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[2][3] The therapeutic effects of these NSAIDs are primarily mediated by their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[2]

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal mucosa.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2] The gastrointestinal side effects associated with many traditional NSAIDs are largely attributed to the non-selective inhibition of both COX-1 and COX-2.[4] This has driven the development of selective COX-2 inhibitors to provide anti-inflammatory relief with a reduced risk of gastric complications.[5][6]

This compound, and its close analogue 2-(4-propylphenyl)propanoic acid, represent a valuable scaffold for the development of novel anti-inflammatory agents.[7] By systematically modifying the carboxylic acid moiety and other positions on the aromatic ring, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore the synthetic pathways to create ester and amide derivatives, the methodologies to evaluate their biological activity, and the underlying principles of their design.

Rationale for Derivatization: The Prodrug Approach

The carboxylic acid group is a critical pharmacophore for the COX inhibitory activity of 2-arylpropionic acids.[1] However, it is also a primary contributor to the gastrointestinal irritation associated with these drugs.[4] A common and effective strategy to mitigate this side effect is the development of prodrugs, where the carboxylic acid is temporarily masked, often as an ester or an amide.[1][4][8]

These prodrugs are designed to be inactive in their initial form, allowing them to pass through the stomach without causing local irritation.[4] Once absorbed into the bloodstream, they are metabolized by enzymes to release the active carboxylic acid, thereby exerting their therapeutic effect.[4][8] This approach not only has the potential to improve the safety profile but can also be used to modify the drug's pharmacokinetic properties, such as its absorption and duration of action.[4]

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound typically starts from the parent carboxylic acid, which is commercially available.[9][10] The general synthetic strategies are outlined below.

Esterification

Ester prodrugs can be synthesized by reacting this compound with an appropriate alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).[11]

G parent_acid This compound ester_prodrug Ester Derivative parent_acid->ester_prodrug Condensation alcohol R-OH (Alcohol) alcohol->ester_prodrug dcc DCC dcc->ester_prodrug Dehydrating Agent dcu Dicyclohexylurea (byproduct) ester_prodrug->dcu Formation of

Caption: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Synthesis of a Generic Ester Derivative [11]

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add the desired alcohol (1-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with aqueous acid (e.g., 1N HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure ester derivative.

Amidation

Amide derivatives are synthesized in a similar fashion, by reacting the parent acid with an amine.[1][12] A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine.

G parent_acid This compound activation Activation (e.g., SOCl2) parent_acid->activation acid_chloride Acid Chloride Intermediate activation->acid_chloride amide_prodrug Amide Derivative acid_chloride->amide_prodrug Nucleophilic Acyl Substitution amine R-NH2 (Amine) amine->amide_prodrug hcl HCl (byproduct) amide_prodrug->hcl Formation of

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Generic Amide Derivative [12]

  • Suspend this compound (1 equivalent) in an excess of thionyl chloride.

  • Reflux the mixture for 2-3 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, aqueous acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide derivative.

Biological Evaluation: Assessing Anti-Inflammatory Activity

The primary mechanism of action for this class of compounds is the inhibition of COX enzymes. Therefore, a crucial step in the evaluation of novel derivatives is to determine their in vitro inhibitory activity against both COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for assessing COX inhibition is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[13] The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a process that involves a peroxidase-mediated reduction step.[13] This peroxidase activity can be monitored using a chromogenic substrate, and the inhibition of color development is proportional to the inhibition of the COX enzyme.

G arachidonic_acid Arachidonic Acid pgh2 Prostaglandin H2 arachidonic_acid->pgh2 Oxygenation cox_enzyme COX Enzyme (COX-1 or COX-2) colored_product Colored Product cox_enzyme->colored_product Oxidation of pgh2->cox_enzyme Peroxidase Activity chromogenic_substrate Chromogenic Substrate chromogenic_substrate->colored_product inhibitor Test Compound (e.g., Acetic Acid Derivative) inhibitor->cox_enzyme Inhibition

Caption: Schematic of a COX inhibition assay.

Experimental Protocol: In Vitro COX Inhibition Assay [13]

  • Prepare solutions of the test compounds and reference standards (e.g., ibuprofen, celecoxib) at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

  • Add the test compound or reference standard to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determining COX-2 Selectivity

The selectivity index (SI) is a critical parameter for evaluating the potential of a novel NSAID to have a reduced risk of gastrointestinal side effects. It is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[13]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2 over COX-1.

Structure-Activity Relationship (SAR) of 2-Arylpropionic Acid Derivatives

The biological activity of 2-arylpropionic acid derivatives is highly dependent on their chemical structure. While specific SAR studies on this compound derivatives are limited in the public domain, valuable insights can be drawn from the extensive research on its close analogue, ibuprofen (2-(4-isobutylphenyl)propionic acid).

Compound/DerivativeR Group (at para position)ModificationIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
IbuprofenIsobutylParent Drug~15~25~0.6[1]
Amide Derivative (example)IsobutylAmidation of COOH>10010-50>2[6]
Ester Derivative (example)IsobutylEsterification of COOH>1005-20>5[6]

From the available literature on ibuprofen and other 2-arylpropionic acids, several key SAR principles can be established:

  • The Carboxylic Acid Moiety: As previously mentioned, the free carboxylic acid is crucial for high-potency COX inhibition.[1] Its conversion to an ester or amide generally reduces the in vitro potency but can lead to a prodrug with an improved in vivo safety profile.[6]

  • The Alkyl Group at the Para Position: The nature of the alkyl group on the phenyl ring influences both potency and selectivity. The isobutyl group of ibuprofen is well-tolerated. It is anticipated that the propyl group of the title compound will also confer significant anti-inflammatory activity.

  • Stereochemistry: The 2-arylpropionic acids possess a chiral center at the alpha-position of the carboxylic acid. The (S)-enantiomer is generally the more active COX inhibitor.[3]

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anti-inflammatory agents. The established synthetic routes for creating ester and amide prodrugs, coupled with reliable in vitro assays for assessing COX inhibition, provide a solid framework for further research. The key to advancing this field lies in the systematic exploration of the structure-activity relationships, with the goal of identifying derivatives that exhibit a favorable balance of high potency against COX-2 and low activity against COX-1. Such compounds could offer significant therapeutic advantages over existing NSAIDs, providing effective anti-inflammatory relief with an improved safety profile. Future work should focus on the synthesis and evaluation of a diverse library of this compound derivatives to build a comprehensive SAR and identify lead candidates for further preclinical development.

References

The Solubility Profile of 2-(4-propylphenyl)acetic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-propylphenyl)acetic acid, a key intermediate and member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). solubility is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the ultimate therapeutic efficacy of active pharmaceutical ingredients (APIs). While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, proven experimental methodologies, and comparative data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its behavior in various organic solvents. The document details the theoretical underpinnings of solubility for substituted phenylacetic acids, provides a step-by-step experimental protocol for accurate solubility determination, and discusses the expected solubility trends based on solvent polarity and solute-solvent interactions.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic success of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation. For many active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, poor aqueous solubility is a major impediment to achieving desired therapeutic outcomes.[1] this compound, as a member of the "profen" family of NSAIDs, is anticipated to exhibit such solubility challenges.

Understanding the solubility of an API in a range of organic solvents is paramount during various stages of drug development. This knowledge is crucial for:

  • Crystallization and Purification: Selecting appropriate solvents is essential for obtaining the desired polymorphic form of the API with high purity.

  • Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.[2]

  • Analytical Method Development: Solubility data is necessary for developing accurate and robust analytical methods for quality control.

  • Predicting in vivo Performance: Solubility in biorelevant media, which often contain organic components, can provide insights into the potential bioavailability of the drug.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in organic solvents, providing a predictive and methodological resource for researchers.

Theoretical Framework: Factors Governing the Solubility of Substituted Phenylacetic Acids

The solubility of a solid in a liquid is a thermodynamic equilibrium process, and the extent of dissolution is governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces between the solvent molecules.[3]

The molecular structure of this compound, featuring a nonpolar propylphenyl group and a polar carboxylic acid moiety, dictates its solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]

  • The Hydrophobic Propylphenyl Group: The aromatic ring and the propyl chain contribute to the molecule's nonpolar character. This portion of the molecule will interact favorably with nonpolar or weakly polar organic solvents through van der Waals forces.

  • The Hydrophilic Carboxylic Acid Group: The carboxylic acid functional group is capable of forming strong hydrogen bonds. This allows for favorable interactions with polar, protic solvents like alcohols.

The interplay between these two structural features will determine the overall solubility in a given solvent.

Expected Solubility Profile of this compound

While specific quantitative data for this compound is scarce, we can infer its likely solubility behavior by examining structurally similar compounds such as phenylacetic acid and ibuprofen. A study on the solubility of these compounds in various pure solvents provides a valuable comparative framework.[5][6][7][8]

Based on these analogous compounds, the solubility of this compound is expected to be:

  • High in polar protic solvents like methanol and ethanol , due to the strong hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the alcohols.

  • High in polar aprotic solvents like acetone , which can act as a hydrogen bond acceptor.

  • Moderate to low in nonpolar solvents such as toluene and chloroform . While the propylphenyl group will have favorable interactions with these solvents, the polar carboxylic acid group will be less solvated.

  • Slightly soluble is a qualitative descriptor found for the closely related (2RS)-2-(4-N-PROPYLPHENYL)PROPANOIC ACID in chloroform, ethyl acetate, and methanol , suggesting that even in polar organic solvents, the solubility may not be exceedingly high.[9][10]

The following table presents solubility data for phenylacetic acid and ibuprofen, which can serve as a predictive guide for this compound.

SolventPhenylacetic Acid Solubility ( g/100g solvent) at 20°C[6]Ibuprofen Solubility (mole fraction) at 20°C[6]Expected Solubility of this compound
Methanol215.10.231High
Ethanol200.40.178High
2-Propanol165.70.136High
Acetone213.60.311High
Ethyl Acetate114.20.252Moderate to High
Chloroform33.10.113Low to Moderate
Toluene41.50.052Low

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[11]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess this compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C) combine->shake time Allow sufficient time to reach equilibrium (e.g., 24-72 hours) shake->time separate Separate solid from the saturated solution (centrifugation/filtration) time->separate sample Withdraw an aliquot of the clear supernatant separate->sample dilute Dilute the sample with a suitable mobile phase sample->dilute quantify Quantify concentration using a validated HPLC method dilute->quantify

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Prepare each solvent system in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath maintained at the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Separation and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Separate the solid and liquid phases by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

  • Quantification:

    • Accurately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.

Conclusion

References

Introduction: Situating 2-(4-propylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(4-propylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the arylalkanoic acid class of molecules, a scaffold of significant interest in medicinal chemistry. Its structure is closely related to the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (2-(4-isobutylphenyl)propanoic acid).[1] Understanding the nuanced molecular characteristics of compounds like this compound is crucial for professionals engaged in drug discovery, as subtle structural modifications can profoundly impact pharmacological activity, metabolic stability, and toxicological profiles.

This guide provides a detailed examination of the molecular structure of this compound, moving beyond basic identification to explore its synthesis, analytical characterization, and physicochemical properties. The objective is to equip researchers with the foundational knowledge and practical insights necessary for its application in a laboratory setting, whether as a reference standard, a synthetic precursor, or a subject of novel therapeutic investigation.

Core Molecular Structure and Physicochemical Profile

The structural foundation of this compound consists of a central benzene ring functionalized with two key substituents: a propyl group and an acetic acid moiety. The "4-" designation in its IUPAC name indicates a para substitution pattern, meaning these two groups are positioned directly opposite each other on the aromatic ring. This arrangement is critical as it dictates the molecule's overall geometry, polarity, and potential for intermolecular interactions.

The molecule's identity is unambiguously defined by the following identifiers:

  • IUPAC Name: (4-propylphenyl)acetic acid[2]

  • CAS Number: 26114-12-5[2][3]

  • Molecular Formula: C11H14O2[4][5]

  • InChI Key: CNMLOXDIFVZRNO-UHFFFAOYSA-N[2][3]

  • SMILES: CCCC1=CC=C(C=C1)CC(=O)O[3]

A summary of its key computed and experimental properties provides insight into its behavior in various chemical environments.

PropertyValueSource
Molecular Weight 178.23 g/mol [2][4]
Density (Predicted) 1.072 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 304.0 ± 11.0 °C[4]
pKa (Predicted) 4.39 ± 0.10[4]
Physical Form White to Yellow Solid[2]
Storage Temperature Room Temperature[2][4]

Synthesis Strategy: A Mechanistic Approach

The synthesis of 2-(4-alkylphenyl)acetic acids and their propanoic acid analogues often employs established organic chemistry reactions. A common and logical pathway involves a Friedel-Crafts reaction to construct the core alkylated benzene ring, followed by functional group manipulations to introduce the carboxylic acid moiety.[6] While specific protocols for this compound are proprietary, a generalized, mechanistically sound approach can be outlined.

The causality behind this strategy is rooted in efficiency. The Friedel-Crafts reaction is a powerful C-C bond-forming reaction ideal for attaching alkyl groups to an aromatic ring. The subsequent hydrolysis of an intermediate ester is a standard and high-yielding method for unmasking a carboxylic acid.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol is based on the general methodology for synthesizing related 2-(4-alkylphenyl) propanoic acids.[6]

Step 1: Friedel-Crafts Acylation & Reduction (Illustrative Pathway)

  • Acylation: To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane), add propylbenzene.

  • Slowly add an acylating agent such as chloroacetyl chloride. The AlCl₃ acts as a Lewis acid catalyst, activating the acylating agent for electrophilic aromatic substitution, preferentially at the para position due to the directing effect of the propyl group.

  • After the reaction is complete (monitored by TLC), the reaction is quenched by carefully pouring it onto ice water to decompose the aluminum chloride complex.

  • The organic layer is separated, washed, dried, and concentrated to yield the intermediate ketone, 2-chloro-1-(4-propylphenyl)ethan-1-one.

  • Reduction (e.g., Wolff-Kishner or Clemmensen): The ketone is then reduced to remove the carbonyl group, yielding 1-(2-chloroethyl)-4-propylbenzene.

Step 2: Nitrile Formation and Hydrolysis

  • The chloro intermediate is reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO to form the corresponding nitrile via an SN2 reaction.

  • The resulting (4-propylphenyl)acetonitrile is then subjected to acidic or basic hydrolysis. Refluxing with a strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) will hydrolyze the nitrile group to a carboxylic acid.

  • Acidification of the reaction mixture (if basic hydrolysis was used) precipitates the final product, this compound.

  • The crude product is collected by filtration and purified by recrystallization.

SynthesisWorkflow Propylbenzene Propylbenzene Intermediate Friedel-Crafts Acylation Propylbenzene->Intermediate AcylChloride Chloroacetyl Chloride + AlCl₃ AcylChloride->Intermediate Ketone 2-chloro-1-(4-propylphenyl)ethan-1-one Intermediate->Ketone Reduction Reduction Ketone->Reduction Chloroethyl 1-(2-chloroethyl)-4-propylbenzene Reduction->Chloroethyl Nitrile_Formation Nitrile Formation (SN2) Chloroethyl->Nitrile_Formation Cyanide NaCN Cyanide->Nitrile_Formation Nitrile (4-propylphenyl)acetonitrile Nitrile_Formation->Nitrile Hydrolysis Acid/Base Hydrolysis Nitrile->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized molecule is paramount. A multi-technique analytical approach provides a self-validating system where the results from each method corroborate the others, ensuring the highest degree of confidence in the final product's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.

    • ¹H NMR: Will confirm the presence of all protons and their chemical environments. Key expected signals include: a triplet and sextet for the ethyl part of the propyl group, another triplet for the terminal methyl of the propyl group, two doublets in the aromatic region confirming para-substitution, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will show the number of unique carbon atoms. Expected signals would correspond to the carbons of the propyl chain, the four distinct carbons of the para-substituted benzene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by:

    • A very broad O-H stretching band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

    • A sharp, strong C=O stretching band around 1700 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a final confirmation of the chemical formula. The molecular ion peak (M+) would be expected at an m/z ratio corresponding to the molecular weight (178.23).

AnalyticalWorkflow Synthesis Synthesized Product Purity Purity Check (e.g., HPLC, TLC) Synthesis->Purity Structure_Confirmation Structure Confirmation Purity->Structure_Confirmation NMR NMR (¹H, ¹³C) Structure_Confirmation->NMR Proton/Carbon Skeleton IR IR Spectroscopy Structure_Confirmation->IR Functional Groups MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight Final Validated Structure NMR->Final IR->Final MS->Final

Caption: Logical workflow for the analytical validation of the molecular structure.

Safety, Handling, and Applications

Safety: According to available data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] Always consult the full Safety Data Sheet (SDS) before use.

Applications in Drug Development: While not an active pharmaceutical ingredient itself, this compound and its close analogues are valuable in several research and development contexts:

  • Reference Standard: It can be used as a reference standard for the identification of impurities or related substances in the synthesis of other APIs.[7]

  • Starting Material: Its chemical structure serves as a versatile scaffold for the synthesis of more complex molecules and novel drug candidates.

  • Pharmacological Probe: As an analogue of known NSAIDs, it can be used in structure-activity relationship (SAR) studies to probe the binding requirements of cyclooxygenase (COX) enzymes or other biological targets.[1]

Conclusion

This compound provides an exemplary case study in molecular structure analysis for drug development professionals. Its straightforward yet functionally significant architecture—a para-substituted arylalkanoic acid—makes it an ideal subject for exploring the interplay between chemical synthesis, rigorous analytical validation, and potential therapeutic application. A thorough understanding of its properties, from predicted pKa to characteristic NMR shifts, forms the bedrock of expertise required to innovate within the scientifically demanding landscape of medicinal chemistry.

References

A Technical Guide to 2-(4-propylphenyl)acetic acid as a Process-Related Impurity in Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of a critical process-related impurity in the synthesis of Ibuprofen: 2-(4-propylphenyl)propanoic acid. We will address a common point of confusion regarding its structure, differentiating it from 2-(4-propylphenyl)acetic acid, and explore its synthetic origin, analytical control strategies, and pharmacopeial context. This document is intended to serve as a practical resource, offering field-proven insights and detailed methodologies for the robust control of this impurity, ensuring the quality, safety, and efficacy of the final Ibuprofen active pharmaceutical ingredient (API).

Introduction: The Imperative of Impurity Profiling in Ibuprofen

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) globally.[1][2] Its therapeutic action relies on the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin synthesis, alleviating pain, inflammation, and fever.[2][3] The large-scale production of such a critical API necessitates stringent quality control, with a primary focus on the identification and quantification of impurities.

Impurities in an API can arise from various sources, including starting materials, intermediates, side reactions, and degradation. According to International Council for Harmonisation (ICH) guidelines (Q3A/Q3B), these impurities must be meticulously controlled to ensure patient safety.[4] Structurally similar impurities are of particular concern as they may co-elute during analysis, possess unintended pharmacological or toxicological properties, and potentially compromise the stability of the drug product. This guide focuses on a key process-related impurity, providing a comprehensive framework for its management.

The Target Impurity: Structure, Nomenclature, and Origin

A notable process impurity in Ibuprofen manufacturing is 2-(4-n-propylphenyl)propanoic acid (CAS 3585-47-5).[4][5][6] It is crucial to distinguish this compound from the user-specified "this compound," which has a different chemical structure (a phenylacetic acid backbone instead of a phenylpropanoic acid backbone). The relevant impurity is a structural analogue of Ibuprofen, differing only in the nature of the alkyl group at the para-position of the phenyl ring.

Compound Structure Chemical Name Molecular Formula Molecular Weight
Ibuprofen
alt text
(±)-2-(4-isobutyl phenyl)propanoic acidC₁₃H₁₈O₂206.28 g/mol [7]
Target Impurity
alt text
2-(4-n-propyl phenyl)propanoic acidC₁₂H₁₆O₂192.25 g/mol [6][8]

Table 1: Comparison of Ibuprofen and its n-propyl analogue impurity.

Synthetic Provenance: A Tale of Two Alkylbenzenes

The formation of 2-(4-n-propylphenyl)propanoic acid is a direct consequence of an impure starting material propagating through the synthetic sequence. The most common industrial syntheses of Ibuprofen, such as the Boots process and the greener BHC (Boots-Hoechst-Celanese) process, typically begin with isobutylbenzene.[4][9]

The key causative step is the initial Friedel-Crafts reaction. If the isobutylbenzene starting material is contaminated with its isomer, n-propylbenzene, both substrates will undergo the subsequent synthetic reactions. This parallel reaction sequence inevitably leads to the formation of the n-propyl analogue of Ibuprofen alongside the desired product.

The diagram below illustrates this divergent pathway, which is the root cause of the impurity's presence.

G cluster_0 Starting Materials cluster_1 Synthesis Pathway cluster_2 Final Products isobutylbenzene Isobutylbenzene (Desired) synthesis Multi-step Synthesis (e.g., Friedel-Crafts Acylation, Reduction, Carbonylation) isobutylbenzene->synthesis Main Reactant npropylbenzene n-Propylbenzene (Contaminant) npropylbenzene->synthesis Parallel Reaction ibuprofen Ibuprofen API (Product) synthesis->ibuprofen Forms impurity 2-(4-n-propylphenyl)propanoic acid (Impurity) synthesis->impurity Forms

Figure 1: Synthetic origin of the n-propyl impurity from contaminated starting material.

This mechanism underscores a fundamental principle of pharmaceutical process chemistry: the purity of the final API is intrinsically linked to the quality of the raw materials.

Analytical Control Strategy

Effective control of 2-(4-n-propylphenyl)propanoic acid requires a robust, validated analytical method capable of resolving it from the main Ibuprofen peak and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[2][3]

Pharmacopeial Context

While various specific impurities are named in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) (e.g., Impurity C, F), 2-(4-n-propylphenyl)propanoic acid does not currently have a specific letter designation in major pharmacopeias.[4][10] Therefore, it is typically controlled under the limits for unspecified impurities. The USP monograph for Ibuprofen specifies a limit of not more than 0.3% for any individual impurity and not more than 1.0% for the sum of all impurities.[10]

Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method provides excellent separation for Ibuprofen and its related substances. The method described below is based on established pharmacopeial principles and application notes from leading chromatography suppliers.[11]

Workflow for HPLC Analysis of Ibuprofen Impurities

G prep 1. Preparation - Mobile Phase - Standard Solutions - Sample Solution hplc 2. HPLC System - Column: C18 - Detector: UV (214-220 nm) - Isocratic or Gradient Elution prep->hplc Load analysis 3. Chromatographic Run - Inject Sample - Separate Analytes hplc->analysis Execute data 4. Data Processing - Integrate Peaks - Identify Ibuprofen & Impurity analysis->data Generate quant 5. Quantification - Calculate % Impurity - Compare to Specification (e.g., <0.3%) data->quant Calculate

Figure 2: General workflow for the HPLC analysis of Ibuprofen impurities.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials and Reagents:

  • Ibuprofen API (for system suitability and sample preparation)

  • 2-(4-n-propylphenyl)propanoic acid Reference Standard[12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., 18.2 MΩ·cm)

  • Phosphoric Acid or Chloroacetic Acid (for mobile phase pH adjustment)[11]

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

Parameter Typical Value Causality and Rationale
Column Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent USP L1)C18 stationary phase provides excellent hydrophobic retention for Ibuprofen and its non-polar impurities. Solid-core particles offer high efficiency at lower backpressures.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures that the carboxylic acid moieties of both Ibuprofen and the impurity are protonated, leading to sharp, symmetrical peaks and consistent retention.
Mobile Phase B 0.1% Phosphoric Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Elution Mode Gradient or IsocraticA gradient elution (e.g., starting at ~50% B and increasing) is often preferred to resolve early-eluting polar impurities while ensuring the main API and closely related compounds are well-separated.[11] An isocratic method can be used if separation is adequate and is often simpler.
Flow Rate 1.0 - 2.0 mL/minSelected to balance analysis time with optimal column efficiency and system pressure.[11]
Column Temp. 30 °CMaintained to ensure reproducible retention times and peak shapes.
Detection UV, 214 nm or 220 nmIbuprofen has a low absorbance maximum; detection at lower wavelengths like 214 nm or 220 nm provides high sensitivity for both the API and its impurities.[3][11]
Injection Vol. 5 - 10 µLA small volume is sufficient given the high sensitivity and prevents column overloading.

Table 2: Recommended HPLC parameters for Ibuprofen impurity profiling.

3. Preparation of Solutions:

  • Reference Standard Solution (Impurity): Accurately weigh and dissolve the 2-(4-n-propylphenyl)propanoic acid reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 µg/mL. This corresponds to a 0.1% level relative to a 1 mg/mL sample concentration.

  • Ibuprofen Sample Solution: Accurately weigh and dissolve the Ibuprofen API sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Resolution/System Suitability Solution: Spike a portion of the Ibuprofen sample solution with the impurity reference standard to demonstrate adequate resolution between the two peaks.

4. Analysis and Calculation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank), followed by the resolution solution to confirm system suitability (e.g., resolution > 2.0).

  • Inject the reference standard solution and the sample solution.

  • Identify the peak for 2-(4-n-propylphenyl)propanoic acid in the sample chromatogram based on its retention time relative to the standard.

  • Calculate the percentage of the impurity in the Ibuprofen API using the area of the impurity peak from the sample solution and the area of the peak from the reference standard solution (external standard method).

    Formula: % Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Conclusion and Field Insights

The control of 2-(4-n-propylphenyl)propanoic acid in Ibuprofen is a textbook example of process-related impurity management. Its presence is almost exclusively tied to the purity of the alkylbenzene starting material. Therefore, the most effective control strategy is preventative: rigorous qualification of raw material suppliers and implementation of an incoming quality control test for n-propylbenzene in isobutylbenzene.

While this specific analogue is not named in current pharmacopeias, its structural similarity to the parent drug necessitates its control under the umbrella of unspecified impurities. The provided RP-HPLC method offers a robust and reliable framework for its quantification, ensuring that the final Ibuprofen API meets the stringent quality and safety standards required for a globally recognized pharmaceutical product. Adherence to these principles of proactive raw material control and robust analytical testing forms the bedrock of modern pharmaceutical quality assurance.

References

Methodological & Application

Synthesis of 2-(4-propylphenyl)acetic acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(4-propylphenyl)acetic acid, a valuable intermediate in pharmaceutical and materials science research. The featured protocol details a robust and scalable two-step synthesis commencing from commercially available 4-propylacetophenone via the Willgerodt-Kindler reaction, followed by acidic hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and detailed characterization of the final product.

Introduction

This compound is a carboxylic acid derivative with a substituted phenyl ring, making it a key building block in the synthesis of a variety of more complex molecules. Phenylacetic acid derivatives are known to exhibit a wide range of biological activities and are important precursors in the development of pharmaceuticals.[1] The propyl group at the para position provides specific lipophilic characteristics that can be exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties. A reliable and well-documented synthetic route is therefore essential for researchers working in these fields.

This guide focuses on the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones into the corresponding amides or, after hydrolysis, carboxylic acids with the functional group at the terminal position of the alkyl chain.[2] This reaction is particularly advantageous for the synthesis of this compound from 4-propylacetophenone due to its operational simplicity and generally good yields.[3] The reaction proceeds through a thiomorpholide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps as illustrated below:

Synthesis_Workflow Start 4-Propylacetophenone Intermediate 2-(4-Propylphenyl)thioacetylmorpholide Start->Intermediate  Step 1: Willgerodt-Kindler Reaction (Morpholine, Sulfur, Reflux)   FinalProduct This compound Intermediate->FinalProduct  Step 2: Acid Hydrolysis (HCl, Reflux)  

Caption: Overall two-step synthesis of this compound.

Safety and Hazard Mitigation

A thorough understanding and implementation of safety precautions are paramount for the successful and safe execution of this synthesis. The following table summarizes the key hazards associated with the reagents used in this protocol.

ReagentKey HazardsRecommended Safety Precautions
4-Propylacetophenone Combustible liquid, may cause skin and eye irritation.Wear safety glasses, nitrile gloves, and a lab coat. Handle in a well-ventilated area, away from ignition sources.
Morpholine Flammable liquid and vapor. Toxic if it comes into contact with skin or is inhaled. Causes severe skin burns and eye damage.[4][5][6]Work exclusively in a chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are readily accessible.[5]
Elemental Sulfur Flammable solid. Dust can form explosive mixtures with air. Causes skin and eye irritation.[3]Avoid generating dust. Ground all equipment to prevent static discharge. Handle away from heat, sparks, and open flames. Wear safety glasses and gloves.
Hydrochloric Acid (conc.) Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.Always handle in a chemical fume hood. Wear acid-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield. Add acid to water, never the other way around.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.Work in a chemical fume hood away from any potential ignition sources. Use peroxide-free ether (test with peroxide strips). Ground all containers during transfer.
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. Handle solid NaOH carefully to avoid generating dust.

Causality Behind Experimental Choices in Safety: The choice of personal protective equipment (PPE) is dictated by the specific hazards of each chemical. For instance, the high toxicity and corrosivity of morpholine necessitate the use of a face shield in addition to goggles for maximum protection.[4] The flammability of several reagents requires strict exclusion of ignition sources and proper grounding of equipment to prevent static discharge-induced fires or explosions.[5] Working in a chemical fume hood is mandatory to prevent inhalation of toxic vapors from morpholine and hydrochloric acid.

Experimental Protocols

Part 1: Synthesis of 2-(4-Propylphenyl)thioacetylmorpholide

This procedure is adapted from general Willgerodt-Kindler reaction protocols.[7]

Materials:

  • 4-Propylacetophenone (10 mmol, 1.62 g)

  • Morpholine (30 mmol, 2.61 g, 2.63 mL)

  • Sulfur (20 mmol, 0.64 g)

  • p-Toluenesulfonic acid monohydrate (optional catalyst, ~0.35 mmol, 0.06 g)

  • Methanol

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Beakers

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-propylacetophenone (10 mmol), morpholine (30 mmol), sulfur (20 mmol), and optionally, p-toluenesulfonic acid monohydrate.

    • Expert Insight: The use of a catalytic amount of a non-volatile acid like p-toluenesulfonic acid can sometimes accelerate the initial formation of the enamine intermediate, a key step in the Willgerodt-Kindler reaction mechanism.[6] An excess of morpholine is used to serve as both a reactant and a solvent.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain a constant stir. The reaction is typically refluxed for 8-12 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting 4-propylacetophenone spot indicates the reaction is nearing completion.

  • Work-up and Isolation: a. After the reflux period, allow the reaction mixture to cool to room temperature. The mixture will be a dark, viscous liquid. b. Pour the cooled reaction mixture into 100 mL of warm methanol (around 50-60°C) with stirring. c. The product, 2-(4-propylphenyl)thioacetylmorpholide, should precipitate out of the methanol solution. If crystallization is slow, scratching the inside of the beaker with a glass rod can induce it.[8] d. Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the collected solid with a small amount of cold methanol to remove any residual impurities. g. Dry the product under vacuum to obtain the crude 2-(4-propylphenyl)thioacetylmorpholide. This intermediate can often be used in the next step without further purification.

Part 2: Hydrolysis of 2-(4-Propylphenyl)thioacetylmorpholide to this compound

This procedure is based on the acidic hydrolysis of the thiomorpholide intermediate.[7]

Materials:

  • 2-(4-Propylphenyl)thioacetylmorpholide (from Part 1)

  • Concentrated Hydrochloric Acid (37%)

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Hydrolysis: a. Place the crude 2-(4-propylphenyl)thioacetylmorpholide in a round-bottom flask. b. Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture, ensuring enough volume to fully suspend the solid). c. Heat the mixture to reflux with stirring for 8-12 hours. The hydrolysis progress can be monitored by TLC until the starting thiomorpholide is no longer present.

  • Extraction and Purification: a. After cooling to room temperature, transfer the reaction mixture to a separatory funnel. b. Extract the aqueous mixture with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash them with a 10% aqueous sodium bicarbonate solution (3 x 50 mL). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

    • Expert Insight: This basic wash is a crucial purification step. It separates the acidic product from any non-acidic impurities that may be present in the organic layer. d. Collect the aqueous basic layers and carefully acidify them to a pH of approximately 2 with cold, concentrated hydrochloric acid. The this compound will precipitate as a solid. e. Cool the acidified solution in an ice bath to maximize precipitation. f. Collect the solid product by vacuum filtration. g. Wash the solid with a small amount of cold water.

  • Final Product: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound. b. Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound (C₁₁H₁₄O₂) should be confirmed by standard analytical techniques.

PropertyValue
Molecular Weight 178.23 g/mol
Appearance White to off-white solid
CAS Number 26114-12-5[9][10]
Spectroscopic Data
  • ¹H NMR (300 MHz, CDCl₃): δ 7.24-7.13 (m, 4H, Ar-H), 3.16 (s, 2H, -CH₂-COOH), 2.58 (t, J=7.3 Hz, 2H, Ar-CH₂-), 1.70-1.58 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₃).[11]

  • ¹³C NMR (Predicted): δ ~178 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~40 (-CH₂-COOH), ~37 (Ar-CH₂-), ~24 (-CH₂-CH₃), ~14 (-CH₃).

  • IR (KBr, cm⁻¹): A broad peak from ~3300-2500 (O-H stretch of carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (C=O stretch, carboxylic acid), ~1610, ~1510 (C=C stretch, aromatic).

  • Mass Spectrometry (EI): m/z 178 (M⁺), 133 (M⁺ - COOH).

Characterization_Workflow Product Final Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Purity Purity and Identity Confirmation NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the characterization of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using the Willgerodt-Kindler reaction. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently produce this valuable chemical intermediate in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for product validation. This protocol is designed to be a valuable resource for professionals in chemical synthesis and drug development, facilitating their research endeavors.

References

Application Notes and Protocols: 2-(4-propylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Scaffold

In the landscape of medicinal chemistry, the arylpropionic acid scaffold stands as a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development.[1] 2-(4-propylphenyl)acetic acid, a close structural analog of widely-used NSAIDs, represents a valuable tool for researchers and drug development professionals. While it is recognized as an impurity in the synthesis of Ibuprofen, its well-defined structure, combining a hydrophobic propyl-substituted aromatic ring with a reactive carboxylic acid, makes it an excellent candidate for a variety of applications in drug discovery and analytical sciences.[2][3] This document provides a comprehensive guide to the application of this compound, detailing its mechanism of action, protocols for its synthesis and characterization, and methods for evaluating its biological activity.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for this compound and its congeners is the inhibition of the cyclooxygenase (COX) enzymes.[1][4] These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5]

  • COX-1: A constitutively expressed "housekeeping" enzyme, COX-1 is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and maintain kidney function.[4]

  • COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation, making it the primary source of prostaglandins that mediate inflammatory responses.[4]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the concurrent inhibition of COX-1.[4] The carboxylic acid moiety of arylpropionic acids like this compound typically interacts with a conserved arginine residue (Arg-120) in the active site of the COX enzymes.[6]

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

COX Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (e.g., GI protection, platelet aggregation) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs This compound (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Arachidonic acid cascade and the inhibitory action of NSAIDs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-(4-alkylphenyl)propionic acids via a Friedel-Crafts acylation followed by reduction and subsequent oxidation, which can be adapted for this compound.

Materials:

  • Propylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add propionyl chloride dropwise.

    • After stirring for 15 minutes, add propylbenzene dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield 1-(4-propylphenyl)propan-1-one.

  • Reduction of the Ketone:

    • Dissolve the crude ketone in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise and stir for 2-4 hours at room temperature.

    • Remove the methanol under reduced pressure and add water to the residue.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain 1-(4-propylphenyl)propan-1-ol.

  • Oxidation to the Carboxylic Acid:

    • Prepare a solution of the alcohol in a suitable solvent (e.g., acetone/water).

    • Add a solution of KMnO₄ dropwise at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction until the purple color of the permanganate disappears.

    • Filter the manganese dioxide precipitate and wash it with hot water.

    • Acidify the filtrate with HCl to precipitate the crude this compound.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Propylbenzene + Propionyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, DCM) Start->Step1 Intermediate1 1-(4-propylphenyl)propan-1-one Step1->Intermediate1 Step2 Reduction (NaBH4, Methanol) Intermediate1->Step2 Intermediate2 1-(4-propylphenyl)propan-1-ol Step2->Intermediate2 Step3 Oxidation (KMnO4) Intermediate2->Step3 End This compound Step3->End

Caption: A three-step synthesis of this compound.

Protocol 2: Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure by analyzing the environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • ¹H NMR (Expected Signals):

    • A triplet corresponding to the methyl protons of the propyl group.

    • A sextet for the methylene protons adjacent to the methyl group of the propyl chain.

    • A triplet for the methylene protons attached to the aromatic ring.

    • Two doublets for the aromatic protons, characteristic of a para-substituted benzene ring.

    • A quartet for the methine proton of the acetic acid moiety.

    • A doublet for the methyl group of the acetic acid moiety.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Expected Signals):

    • Signals for the three distinct carbons of the propyl group.

    • Four signals for the aromatic carbons (two substituted and two unsubstituted).

    • Signals for the methine and methyl carbons of the propanoic acid side chain.

    • A signal for the carbonyl carbon of the carboxylic acid.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Expected Result: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₄O₂), which is 178.23 g/mol .[7]

3. Infrared (IR) Spectroscopy:

  • Objective: To identify the presence of key functional groups.

  • Expected Bands:

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C-H stretches from the alkyl and aromatic groups (around 2850-3100 cm⁻¹).

    • C=C stretches from the aromatic ring (around 1600 and 1450 cm⁻¹).

Protocol 3: In Vitro COX Inhibition Assay

This protocol provides a general method to determine the inhibitory potency (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a microplate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate at 37 °C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Ibuprofen~15~25~0.6
Celecoxib>100~0.04>2500
Indomethacin~0.1~0.9~0.11

Note: The IC₅₀ values for reference compounds can vary depending on the specific assay conditions.

Troubleshooting and Safety

  • Synthesis: Friedel-Crafts reactions are sensitive to moisture; ensure all glassware and reagents are dry. The reaction with AlCl₃ can be exothermic and should be performed with adequate cooling.

  • Purification: Recrystallization may need to be optimized by testing different solvent systems to obtain high purity crystals.

  • Assays: Ensure proper mixing of reagents in microplates to avoid variability. Use appropriate controls (positive, negative, and vehicle) to validate assay performance.

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like propionyl chloride and AlCl₃.

Conclusion and Future Perspectives

This compound serves as a fundamental scaffold in the study of NSAIDs. The protocols outlined in this document provide a framework for its synthesis, characterization, and biological evaluation. As a well-characterized reference standard, it is invaluable for the quality control of Ibuprofen manufacturing.[8] Furthermore, its versatile structure offers a starting point for the design and synthesis of novel arylpropionic acid derivatives with potentially improved efficacy and safety profiles, such as enhanced COX-2 selectivity. Future research could focus on derivatizing the carboxylic acid moiety to explore prodrug strategies or modifying the propyl side chain to optimize interactions within the COX active site.

References

Application Note and Protocol: Evaluating the Anti-inflammatory Activity of 2-(4-propylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to assessing the anti-inflammatory potential of novel 2-(4-propylphenyl)acetic acid derivatives, a class of compounds structurally related to widely-used non-steroidal anti-inflammatory drugs (NSAIDs). The protocols detailed herein are designed to provide a robust framework for both in vitro and in vivo evaluation, enabling researchers to elucidate mechanisms of action and determine preclinical efficacy. The methodologies are grounded in established pharmacological principles, emphasizing reproducibility and scientific rigor. Key assays include cyclooxygenase (COX-1/COX-2) inhibition, nitric oxide synthase (NOS) inhibition, lipopolysaccharide (LPS)-induced cytokine release in macrophages, and the carrageenan-induced paw edema model in rats. This guide is intended to be a self-validating system, explaining the causality behind experimental choices to ensure data integrity and trustworthy outcomes.

Introduction: The Rationale for a New Generation of Anti-inflammatory Agents

The global burden of inflammatory diseases, ranging from arthritis to cardiovascular conditions, necessitates the continued development of safer and more effective anti-inflammatory drugs. The 2-arylpropionic acid derivatives, which include well-known drugs like ibuprofen and naproxen, are a cornerstone of anti-inflammatory therapy.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[1][3]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the principal source of prostaglandins in pathological inflammatory states.[3]

The therapeutic, anti-inflammatory effects of traditional NSAIDs are largely due to the inhibition of COX-2, while adverse side effects like gastrointestinal distress are often linked to the simultaneous inhibition of COX-1.[3] Consequently, a major goal in modern drug discovery is the development of selective COX-2 inhibitors or compounds with a balanced inhibitory profile to maximize efficacy and minimize side effects. The this compound scaffold offers a promising starting point for the design of such novel anti-inflammatory agents.

This guide outlines a multi-tiered approach to systematically evaluate the anti-inflammatory properties of these new chemical entities (NCEs), starting with targeted in vitro enzymatic and cell-based assays and progressing to a well-established in vivo model of acute inflammation.

Foundational In Vitro Assays: Mechanistic Insights

In vitro assays are the first critical step in characterizing the pharmacological profile of a novel compound. They offer a controlled environment to dissect specific molecular interactions and cellular responses, providing a clear indication of the compound's mechanism of action.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

The cornerstone of evaluating NSAID-like compounds is to determine their inhibitory activity against COX-1 and COX-2. This can be achieved using commercially available colorimetric or fluorometric inhibitor screening assay kits.[4][5] These assays typically measure the peroxidase component of the COX enzymes.[4]

Principle: The peroxidase activity is monitored by the appearance of an oxidized chromophore or fluorophore. The rate of this reaction is proportional to the COX activity. By introducing an inhibitor, the reduction in the rate of color or fluorescence development can be quantified to determine the inhibitory potency of the test compound.

Workflow Diagram: COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, Test Compound Dilutions wells Set up wells: - Background - 100% Initial Activity - Inhibitor (Test Compound) reagents->wells add_reagents Add Assay Buffer, Heme, and Enzyme to appropriate wells wells->add_reagents add_inhibitor Add Test Compound or Vehicle to Inhibitor and 100% Activity wells add_reagents->add_inhibitor pre_incubate Pre-incubate at room temperature add_inhibitor->pre_incubate initiate Initiate reaction by adding Arachidonic Acid pre_incubate->initiate read_plate Read Absorbance/Fluorescence at specified wavelength (e.g., 590 nm) initiate->read_plate calculate Calculate % Inhibition read_plate->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for the in vitro COX inhibitor screening assay.

Protocol: COX Colorimetric Inhibitor Screening

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical, Item No. 701050) containing ovine COX-1 and human recombinant COX-2.[4]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 590-611 nm.[4]

  • Test this compound derivatives and reference compounds (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, enzymes) as per the kit manufacturer's instructions.[4] Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Plate Setup: In a 96-well plate, designate wells for:

    • Background: 160 µL Assay Buffer, 10 µL Heme.[4]

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[4]

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.[4]

  • Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome & Interpretation: The IC50 values for both COX-1 and COX-2 will be determined. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) can be calculated to determine the selectivity of the compound. A high ratio suggests selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Example Derivative A 15.20.819.0
Example Derivative B 5.54.91.1
Ibuprofen (Control) ~10~20~0.5
Celecoxib (Control) >100~0.1>1000
Cellular Anti-inflammatory Assays

To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. Macrophage cell lines (e.g., RAW 264.7) are commonly used as they play a central role in the inflammatory response.[6]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[6] The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this LPS-induced NO production. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][8]

Protocol: LPS-Induced NO Inhibition in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • LPS from E. coli.

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

  • Sodium nitrite (for standard curve).

  • Test compounds.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[7]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[7]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent and incubate for 10-15 minutes at room temperature.[7]

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.[7]

Principle: Upon activation by LPS, macrophages release a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][9] These cytokines amplify the inflammatory response. The ability of the test compounds to inhibit the release of these cytokines is a key indicator of their anti-inflammatory potential. Cytokine levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

Protocol: Cytokine Release Assay

Materials:

  • Cell culture setup as described for the NO inhibition assay.

  • ELISA kits for murine TNF-α and IL-6.

Procedure:

  • Follow steps 1-3 of the NO inhibition protocol (cell seeding, treatment, and LPS stimulation).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.

  • Quantification: Measure the absorbance and determine the cytokine concentrations by comparison to a standard curve.

Signaling Pathway: LPS-induced Inflammation in Macrophages

cluster_genes Gene Transcription cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus iNOS_gene iNOS Nucleus->iNOS_gene Upregulation COX2_gene COX-2 Nucleus->COX2_gene Upregulation Cytokine_genes TNF-α, IL-6 Nucleus->Cytokine_genes Upregulation NO NO iNOS_gene->NO PGs Prostaglandins COX2_gene->PGs Cytokines TNF-α, IL-6 Cytokine_genes->Cytokines

Caption: Simplified signaling cascade in macrophages upon LPS stimulation.

In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model

After establishing a promising in vitro profile, the next step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for screening the acute anti-inflammatory activity of novel compounds.[10][11]

Principle: The subcutaneous injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic acute inflammatory response.[11] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[11] The swelling (edema) of the paw is a quantifiable measure of this inflammatory response. The ability of a test compound to reduce this swelling indicates its anti-inflammatory effect.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Carrageenan (1% w/v suspension in sterile saline).[11][12]

  • Pletismometer or digital calipers for measuring paw volume/thickness.

  • Test compounds and a reference drug (e.g., Indomethacin or Diclofenac).

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study, with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives only the vehicle).

    • Group II: Carrageenan Control (receives vehicle + carrageenan).

    • Group III: Reference Drug (e.g., Indomethacin 5 mg/kg) + carrageenan.[11]

    • Group IV, V, VI...: Test Compound (different doses) + carrageenan.

  • Dosing: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[10][11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).[12][13]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize & Fast Rats grouping Group Animals (n=6-8) acclimatize->grouping dosing_prep Prepare Test Compound, Reference, & Vehicle grouping->dosing_prep dosing Administer Drugs (p.o. or i.p.) dosing_prep->dosing baseline Measure Baseline Paw Volume (0 hr) baseline->dosing induce Inject Carrageenan into Paw (30-60 min post-dosing) dosing->induce measure Measure Paw Volume at 1, 2, 3, 4, 5 hours induce->measure calc_edema Calculate Edema Volume measure->calc_edema calc_inhibition Calculate % Inhibition of Edema calc_edema->calc_inhibition report Report Dose-Response calc_inhibition->report

Caption: Step-by-step workflow for the in vivo paw edema assay.

Expected Outcome & Interpretation: A dose-dependent reduction in paw edema by the test compound compared to the carrageenan control group indicates significant anti-inflammatory activity. The efficacy can be compared to that of the reference drug.

Treatment Group (Dose)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Carrageenan Control 0.75 ± 0.06-
Indomethacin (5 mg/kg) 0.32 ± 0.0457.3%
Test Compound (10 mg/kg) 0.55 ± 0.0526.7%
Test Compound (30 mg/kg) 0.38 ± 0.0449.3%

Conclusion

The protocols detailed in this application note provide a robust and logical framework for the preclinical evaluation of novel this compound derivatives as potential anti-inflammatory agents. By systematically progressing from targeted in vitro mechanistic assays to a validated in vivo model of acute inflammation, researchers can build a comprehensive pharmacological profile of their candidate compounds. This structured approach, grounded in established scientific principles, ensures the generation of reliable and interpretable data, which is essential for making informed decisions in the drug development process.

References

Stability-Indicating HPLC Method for the Analysis of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide:

Abstract

This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-propylphenyl)acetic acid. The protocols provided are designed for researchers, scientists, and drug development professionals, offering a complete workflow from method development and sample preparation to forced degradation studies and full validation in accordance with ICH guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification in bulk drug substance, finished products, and during stability studies. This document outlines a systematic approach to developing a stability-indicating HPLC method, which is essential for distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions. The principles and protocols described herein are grounded in established scientific principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValueSource
Molecular Formula C11H14O2[6][7]
Molecular Weight 178.23 g/mol [6][7]
pKa (Predicted) 4.39 ± 0.10[6]
Appearance Pale Yellow Oil to Off-White Solid[8]
Storage 2-8°C Refrigerator[8]

The acidic nature of the molecule (pKa ~4.39) is a critical parameter for HPLC method development, as it dictates the optimal pH of the mobile phase to ensure the compound is in a single, non-ionized form for consistent retention on a reversed-phase column.

HPLC Method Development and Optimization

The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or degradants. A reversed-phase HPLC method is the most suitable approach for this non-polar compound.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention for hydrophobic compounds like this compound. A column with dimensions of 4.6 x 250 mm and 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and a buffer is a common mobile phase for phenylacetic acid derivatives.[9] To ensure the analyte is in its protonated, non-ionized form, the pH of the aqueous portion of the mobile phase should be at least 1.5 to 2 units below the pKa of the analyte. Therefore, a buffer at pH ~2.5-3.0 is ideal. Phosphoric acid is a suitable choice for pH adjustment. An isocratic elution is generally preferred for its simplicity and robustness in quality control applications.

  • Detection Wavelength: Phenylacetic acid derivatives typically exhibit UV absorbance in the range of 210-230 nm.[10][11] A photodiode array (PDA) detector is recommended during development to assess peak purity and to determine the optimal detection wavelength that maximizes sensitivity while minimizing interference. Based on the phenylacetic acid chromophore, a wavelength of 220 nm is a logical starting point.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature can be maintained at ambient or slightly elevated (e.g., 30°C) to ensure consistent retention times.

Optimized HPLC Method Parameters
ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.05% Orthophosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Preparation (for a formulation, e.g., tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to extract the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.

  • Further dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

G cluster_prep Solution Preparation Workflow A Weigh Reference Standard (25 mg) B Dissolve in Mobile Phase (25 mL Volumetric Flask) A->B C Standard Stock Solution (1000 µg/mL) B->C D Dilute 5 mL to 50 mL with Mobile Phase C->D E Working Standard Solution (100 µg/mL) D->E

Caption: Workflow for Standard Solution Preparation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level to be detected and resolved from the parent peak.[12]

Protocol for Forced Degradation

Prepare a solution of this compound at a concentration of 1000 µg/mL in the mobile phase. Expose this solution to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Heat the drug solution at 80°C for 48 hours. Cool and dilute with mobile phase.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours. Dilute with mobile phase.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The PDA detector is crucial here to evaluate peak purity and ensure that the parent peak is spectrally homogenous in the presence of degradation products.

G cluster_stress Forced Degradation Strategy Start API Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of Forced Degradation Conditions.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from degradation products and placebo components. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD) - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results when method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) are deliberately varied. RSD ≤ 2.0%.
Validation Protocols
  • Specificity: Analyze blank (mobile phase), placebo, standard solution, and stressed samples. Check for any interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the analyte from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (n=3 for each level). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Robustness: Intentionally vary the optimized method parameters as described in the acceptance criteria table and assess the impact on the results.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an analytical method for this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can implement a reliable, robust, and stability-indicating HPLC method suitable for quality control and regulatory submission purposes. The emphasis on ICH guidelines ensures that the generated data is accurate, precise, and defensible.

References

Quantification of 2-(4-propylphenyl)acetic acid by High-Performance Liquid Chromatography (HPLC): A Validated Stability-Indicating Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-propylphenyl)acetic acid. The method is designed for accuracy and precision, making it suitable for routine quality control analysis and stability testing in pharmaceutical research and development. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. A forced degradation study was conducted to establish the stability-indicating nature of the method, ensuring that the analyte peak is resolved from all potential degradation products.

Introduction and Scientific Rationale

This compound, with a molecular formula of C₁₁H₁₄O₂, is a carboxylic acid derivative.[1][2] Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests its potential role as a related substance, impurity, or metabolite in drug manufacturing and metabolism studies.[3][4] Accurate and reliable quantification of such compounds is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5] This document details a stability-indicating RP-HPLC method, a regulatory necessity for demonstrating that the analytical procedure can accurately measure the analyte without interference from degradants that may form during storage or manufacturing.[6][7] The method development and validation are grounded in the principles outlined by the ICH, ensuring global regulatory acceptance.[8][9][10]

Chromatographic Principle

The method employs reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent (acetonitrile). The acidic pH of the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, promoting better retention and symmetrical peak shape. Detection is performed using a UV detector at a wavelength where the phenyl group exhibits strong absorbance.

Materials and Equipment

CategoryItemSpecifications
Reference Standard This compoundPurity ≥ 97%
Reagents & Solvents Acetonitrile (ACN)HPLC Grade
WaterHPLC or Milli-Q Grade
Potassium Dihydrogen PhosphateAnalytical Reagent Grade
Orthophosphoric AcidAnalytical Reagent Grade
Hydrochloric Acid (HCl)Analytical Reagent Grade
Sodium Hydroxide (NaOH)Analytical Reagent Grade
Hydrogen Peroxide (H₂O₂)30% Solution, Analytical Grade
HPLC System PumpQuaternary or Binary Gradient Pump
InjectorAutosampler with variable volume
Column OvenThermostatically controlled
DetectorUV-Vis or Photodiode Array (PDA)
Data SystemChromatography Data Software (CDS)
Chromatographic Column Stationary PhaseC18, 5 µm particle size
Dimensions250 mm x 4.6 mm i.d.
General Lab Equipment Analytical Balance4-decimal place
pH MeterCalibrated
SonicatorFor degassing and dissolution
Volumetric GlasswareClass A
Syringe Filters0.45 µm, PTFE or Nylon

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile, 50:50 v/v, pH 3.0):

    • Dissolve 1.36 g of potassium dihydrogen phosphate in 500 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Mix this buffer solution with 500 mL of acetonitrile.

    • Degas the final solution by sonication for 15 minutes or by vacuum filtration.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and optimal peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and make up to the volume with diluent. Mix thoroughly.

  • Working Standard Solutions (for Linearity & Assay): Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The system is configured and equilibrated as follows:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The organic/aqueous ratio ensures appropriate retention time. Acidic pH suppresses analyte ionization for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 220 nmProvides high sensitivity for the phenylacetic acid chromophore.[11]
Injection Volume 10 µLA suitable volume to achieve good signal without overloading the column.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to verify that the entire HPLC system (pump, injector, column, detector) is functioning correctly and is adequate for the intended analysis.[12][13][14] This is a non-negotiable step for ensuring data integrity.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a working standard solution of this compound at a mid-range concentration (e.g., 25 µg/mL).

  • Inject this solution six consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and pump.[9]
% RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump flow rate and mobile phase composition.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following protocols adhere to ICH guidelines to establish the method's performance characteristics.[10]

Specificity and Stability-Indicating Nature

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5]

Protocol (Forced Degradation): Forced degradation studies are essential to identify potential degradation pathways and prove the method's ability to separate the analyte from its degradants.[6][7] A target degradation of 5-20% is recommended to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[16][17]

  • Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours (as per ICH Q1B).

  • After exposure, neutralize the acidic and basic solutions.

  • Dilute all stressed samples with the mobile phase to a final concentration of 25 µg/mL.

  • Analyze the stressed samples alongside an unstressed control sample using a PDA detector to assess peak purity.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation product peaks (Resolution > 2.0).

  • The peak purity index (as determined by PDA analysis) of the analyte peak in stressed samples should pass the software's threshold, indicating no co-eluting peaks.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation P1 Prepare Mobile Phase (ACN:Buffer, pH 3.0) P3 Prepare Working Standards & Sample Solutions P1->P3 P2 Prepare Standard Stock (1000 µg/mL) P2->P3 A1 System Equilibration (Stable Baseline) P3->A1 A2 System Suitability Test (SST) (6 Replicate Injections) A1->A2 A3 Analyze Blank, Standards, & Samples A2->A3 D1 Check SST Results (T, N, %RSD) A3->D1 D2 Generate Calibration Curve (Linearity) D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Perform Method Validation (Accuracy, Precision, etc.) D3->D4 Result Final Report: Quantification & Validation Summary D4->Result

Caption: Overall workflow for the HPLC quantification of this compound.

Linearity

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five concentrations from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the measured value to the true value, assessed through recovery studies.

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, under the same conditions.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the % RSD for this new set of six samples and compare it to the initial set.

Acceptance Criteria:

  • The % RSD for repeatability and intermediate precision should not be more than 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (based on Signal-to-Noise Ratio):

  • Prepare and inject a series of dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six replicates at this concentration and ensuring the %RSD is ≤ 10%.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a standard solution while making small variations to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Evaluate the effect of these changes on the SST parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • The SST parameters must remain within the acceptance criteria for all tested variations.

Method Validation Logic

G cluster_performance Performance Characteristics Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision LOQ LOQ (S/N ≥ 10) Method->LOQ Robustness Robustness (Stable Results) Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate

Caption: Core validation parameters as per ICH Q2(R2) guidelines.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation, including forced degradation studies, confirms its suitability as a stability-indicating assay. This robust method can be confidently implemented in quality control laboratories for routine analysis, impurity profiling, and stability monitoring of pharmaceutical products containing this compound.

References

2-(4-propylphenyl)acetic acid as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Use of 2-(4-propylphenyl)acetic acid as a Reference Standard

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper utilization of this compound as a reference standard in chromatographic applications. The protocols detailed herein are grounded in established pharmacopeial principles and international regulatory guidelines to ensure data integrity and scientific validity. We will explore its application in High-Performance Liquid Chromatography (HPLC), outline a framework for a Gas Chromatography (GC) method, and detail the necessary steps for method validation in accordance with ICH guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding beyond procedural steps.

Introduction: The Foundational Role of Reference Standards

In the landscape of pharmaceutical analysis and quality control, the reference standard is the cornerstone upon which the accuracy and validity of analytical data are built. A reference standard is a highly purified and well-characterized substance used as a measurement base for a specimen under test.[1][2] Organizations such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish and distribute official reference standards that provide the legal and scientific basis for ensuring the quality of medicines.[3][4] These standards are indispensable for a variety of analytical procedures, including identity confirmation, purity assessment, and the quantitative determination of active pharmaceutical ingredients (APIs) and their impurities.[2][5]

This compound (CAS No. 26114-12-5) is a phenylacetic acid derivative. While not a widely known API itself, it serves as a critical reference material, often in the context of related pharmaceutical compounds where it may arise as a synthetic intermediate or impurity. Its structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) makes it a relevant compound for method development and validation in that domain.

This guide provides detailed protocols and the scientific rationale for using this compound as a reference standard for quantitative analysis by HPLC, a primary technique in pharmaceutical laboratories.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount for its correct handling, storage, and application in analytical methods.

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 26114-12-5[7]
Molecular Formula C₁₁H₁₄O₂[6][7]
Molecular Weight 178.23 g/mol [7]
Boiling Point 304.0 ± 11.0 °C (Predicted)[7]
pKa 4.39 ± 0.10 (Predicted)[7]
Storage Sealed in a dry environment, Room Temperature[7]

Principles of Using a Certified Reference Standard

The utility of a reference standard is predicated on its certified purity and established identity. Its use imparts trustworthiness to analytical results by providing a direct and reliable comparison point.

  • Traceability and Purity: A certified reference standard has a documented lineage to a primary standard, ensuring traceability. Its purity is assigned through rigorous testing, and this value is used to correct for the mass of the standard when preparing solutions, ensuring the final concentration is known with high accuracy.

  • Handling and Storage: Reference standards must be handled according to the instructions on the label and in the accompanying documentation to prevent degradation or contamination.[1][8] This includes using calibrated balances for weighing, employing appropriate solvents, and adhering to specified storage conditions.[7][8]

  • Self-Validating System: Every analytical run that uses a reference standard should incorporate system suitability tests (SST). SST parameters are established during method validation and serve as a daily check to ensure the chromatographic system is performing as expected. This creates a self-validating system where the reliability of the data from each run is confirmed.

cluster_0 Reference Standard Hierarchy P Primary Reference Standard (e.g., USP, Ph. Eur.) S Secondary (Working) Reference Standard (Qualified against Primary Standard) P->S Qualification & Traceability A Analytical Result for Sample S->A Calibration & Quantification

Caption: Hierarchy and traceability of reference standards.

Application Protocol: Reversed-Phase HPLC (RP-HPLC)

This section details a robust RP-HPLC method for the quantification of this compound. The choice of reversed-phase chromatography is based on the non-polar character of the propylphenyl group combined with the polar carboxylic acid moiety, making it ideally suited for retention and separation on a C18 stationary phase.

Principle of the Method

The analyte is separated on a non-polar (C18) stationary phase using a polar mobile phase consisting of an organic modifier (acetonitrile) and an acidified aqueous component. The acidic modifier (phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form. This leads to better retention, improved peak symmetry, and reproducible results. Detection is performed using a UV-Vis detector at a wavelength where the aromatic ring exhibits strong absorbance.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard: this compound, Certified Reference Material (CRM).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 30:70
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 10 minutes
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Measure 700 mL of this 0.1% phosphoric acid solution and 300 mL of acetonitrile.

    • Combine in a suitable reservoir, mix, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

    • Causality Note: Using the mobile phase as the diluent minimizes solvent mismatch effects upon injection, leading to better peak shape.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution into separate volumetric flasks using the mobile phase. A typical concentration range might be 5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve and dilute the sample with the mobile phase to a final concentration that is expected to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • System Equilibration and Suitability Testing (SST):

    • Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

    • Inject a mid-concentration standard solution six consecutive times.

    • Calculate the system suitability parameters. The acceptance criteria should be pre-defined in the method validation plan.

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis Sequence and Data Processing:

    • Inject a solvent blank (mobile phase) to confirm the absence of interfering peaks.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample solutions. It is good practice to bracket sample injections with a mid-concentration standard to monitor for any drift in instrument response.

    • Integrate the peak corresponding to this compound.

    • Generate a linear regression curve (Peak Area vs. Concentration) from the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Use the regression equation to calculate the concentration of the analyte in the sample preparations.

prep 1. Reagent & Mobile Phase Preparation std 2. Standard Solution Preparation prep->std sample 3. Sample Solution Preparation prep->sample equil 4. System Equilibration & SST std->equil run 6. Sample Analysis sample->run cal 5. Calibration Curve Generation equil->cal SST Pass cal->run calc 7. Data Processing & Calculation run->calc report 8. Final Report calc->report

Caption: HPLC analysis workflow from preparation to reporting.

Conceptual Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often preferred for non-volatile acids, GC-MS can be a powerful alternative, especially for impurity profiling due to its high resolution and mass-based identification capabilities. However, direct injection of a carboxylic acid like this compound into a GC system is problematic.

  • Causality and Experimental Choice: The high polarity and low volatility of the carboxylic acid group lead to poor peak shape (tailing) and potential adsorption onto the column. To overcome this, derivatization is required. This involves a chemical reaction to convert the polar -COOH group into a less polar, more volatile ester or silyl ester. A common approach is esterification with methanol and an acid catalyst (e.g., BF₃) or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Conceptual GC-MS Method
ParameterCondition
Derivatization Silylation with BSTFA at 70°C for 30 minutes
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow ~1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI), Full Scan (e.g., 40-400 amu)

This conceptual method would serve as a starting point for full method development and validation.

Method Validation Framework: Adhering to ICH Q2(R2)

Any analytical procedure developed for quality control or regulatory submission must be validated to demonstrate its fitness for purpose.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[10][11][12]

The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.

Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation per ICH.

Summary of Validation Characteristics
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free of interference from excipients, impurities, or degradation products.Peak purity index > 0.999 (PDA); No co-eluting peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is accurate, precise, and linear.Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value, often assessed by spike recovery.Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition ±2%).System suitability parameters remain within limits; results are not significantly impacted.

Conclusion

This compound is a valuable tool for the modern analytical laboratory when used as a certified reference standard. Its proper application within a well-validated chromatographic method, such as the RP-HPLC protocol detailed here, is essential for generating reliable and scientifically defensible data. By understanding the principles behind reference standard use and the rationale for specific procedural steps, researchers can ensure the highest level of data integrity in their work, from early-stage development to final product quality control.

References

Application Note: Robust Derivatization of 2-(4-propylphenyl)acetic acid for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(4-propylphenyl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) analog, for quantitative analysis by gas chromatography (GC). Direct GC analysis of this and other profen-class carboxylic acids is hampered by their inherent polarity and low volatility, leading to poor peak shape, low sensitivity, and potential thermal degradation. This note details two field-proven derivatization strategies—silylation and esterification—that effectively mitigate these challenges. We delve into the mechanistic underpinnings of these reactions, provide step-by-step, validated protocols, and present typical analytical conditions to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Rationale for Derivatization

This compound, like other carboxylic acids, possesses an active hydrogen in its carboxyl group. This functional group is prone to hydrogen bonding, which significantly increases the compound's boiling point and reduces its volatility.[1] When introduced into a hot GC injection port, such polar compounds tend to exhibit undesirable chromatographic behavior, including:

  • Peak Tailing: Adsorption of the polar carboxyl group onto active sites within the GC inlet and column.

  • Low Sensitivity: Broad peaks are difficult to distinguish from baseline noise.

  • Thermal Instability: High temperatures required for volatilization can lead to decarboxylation or other forms of degradation.[2]

Chemical derivatization addresses these issues by replacing the active hydrogen with a non-polar, thermally stable group.[3] This transformation increases the analyte's volatility and reduces its polarity, making it amenable to GC analysis with sharp, symmetrical peaks and improved detection limits.[4] The two most common and effective approaches for carboxylic acids are silylation and esterification.[5]

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For this compound, both silylation and esterification are highly effective.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and widely used technique that replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[6] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful TMS donors.[7]

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The byproducts are neutral and highly volatile, minimizing interference in the chromatogram.[7]

  • Advantages: Reactions are typically fast, quantitative, and produce stable derivatives. MSTFA is particularly advantageous as its byproduct, N-methyltrifluoroacetamide, is highly volatile and less likely to interfere with early eluting peaks.[7]

  • Considerations: Silylating reagents and their derivatives are highly sensitive to moisture. All glassware must be scrupulously dried, and anhydrous solvents should be used to prevent reagent hydrolysis and ensure the reaction proceeds to completion.[2]

Esterification: Formation of Methyl Esters

Esterification converts the carboxylic acid into a more volatile ester, typically a methyl ester. A common and highly effective reagent for this purpose is Boron Trifluoride-Methanol (BF₃-Methanol).[8]

Mechanism: BF₃ acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid and facilitating nucleophilic attack by methanol. This process results in the formation of the corresponding fatty acid methyl ester (FAME).[8]

  • Advantages: BF₃-Methanol is a powerful catalyst that can achieve complete esterification rapidly.[9] The resulting methyl esters are generally very stable.

  • Considerations: The reaction conditions (heat and strong acid) can be harsh and may not be suitable for particularly labile molecules. The quality and age of the BF₃-Methanol reagent are critical, as degraded reagents can lead to artifact formation.[10]

The logical workflow for preparing this compound for GC analysis is depicted below.

cluster_prep Sample Preparation cluster_silylation_steps Silylation Protocol cluster_ester_steps Esterification Protocol Sample Sample containing This compound Dry Evaporate to Dryness (under N2 stream) Sample->Dry Silylation Option 1: Silylation Dry->Silylation Esterification Option 2: Esterification Dry->Esterification Add_MSTFA Add Anhydrous Solvent & MSTFA Reagent Heat_Silyl Heat at 60-75°C for 15-30 min Add_MSTFA->Heat_Silyl Cool_Silyl Cool to Room Temp Heat_Silyl->Cool_Silyl GCMS GC-MS Analysis Cool_Silyl->GCMS Add_BF3 Add Hexane & BF3-Methanol Reagent Heat_Ester Heat at 60-90°C for 10-30 min Cool_Ester Cool & Add NaCl Soln. Heat_Ester->Cool_Ester Extract Extract with Hexane Cool_Ester->Extract Extract->GCMS

References

Application Notes and Protocols for the Use of 2-(4-propylphenyl)acetic Acid in the Synthesis of Novel NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 2-(4-propylphenyl)acetic acid as a foundational scaffold for the synthesis of novel Nonsteroidal Anti-inflammatory Drugs (NSAIDs). We delve into the rationale behind the selection of this starting material, present detailed, step-by-step protocols for the synthesis of various derivatives, and outline the subsequent analytical and biological evaluation of these new chemical entities. The protocols and methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Novel NSAID Development

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The discovery of two isoforms of this enzyme, COX-1 and COX-2, was a landmark in the field. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.

The majority of traditional NSAIDs are non-selective inhibitors of both COX isoforms, which can lead to undesirable side effects, most notably gastrointestinal complications. This has driven the quest for selective COX-2 inhibitors, which can offer a better safety profile. Arylalkanoic acids, such as the well-known ibuprofen (2-(4-isobutylphenyl)propanoic acid), represent a major class of NSAIDs.

This compound serves as an excellent, yet underexplored, starting scaffold for the development of new NSAIDs. Its structural similarity to existing profens and other arylalkanoic acids makes it a promising candidate for modification. The propionic acid backbone is a common feature in many NSAIDs, contributing to their mechanism of action. By derivatizing the carboxylic acid moiety of this compound into esters, amides, and hydrazones, it is possible to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced COX-2 selectivity and a more favorable therapeutic index.

Synthetic Strategies for Novel NSAID Candidates from this compound

The carboxylic acid group of this compound is the primary site for chemical modification. The following protocols are based on established synthetic methodologies for analogous arylalkanoic acids and are presented as a guide for the synthesis of novel derivatives.

General Synthesis of this compound

While this compound can be sourced commercially, a general synthetic route from 2-(4-propylphenyl)acetonitrile is provided below for reference.

  • Reaction: Hydrolysis of 2-(4-propylphenyl)acetonitrile

  • Procedure:

    • Dissolve 2-(4-propylphenyl)acetonitrile in a 30% aqueous solution of sodium hydroxide.

    • Reflux the reaction mixture for 4 hours.

    • After cooling, acidify the mixture with a 10% aqueous solution of hydrochloric acid.

    • Extract the product with a suitable organic solvent, such as diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can lead to prodrugs that may exhibit improved gastrointestinal tolerance.

  • Protocol: Fischer Esterification

    • To a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

    • Purify the product by column chromatography.

Synthesis of Amide Derivatives

Amide derivatives of NSAIDs have been shown to possess potent anti-inflammatory activity and, in some cases, improved COX-2 selectivity.

  • Protocol: Amide Synthesis via Acyl Chloride

    • Step 1: Acyl Chloride Formation

      • To a solution of this compound in an inert, dry solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

      • Stir the reaction mixture at room temperature for 2-3 hours.

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-propylphenyl)acetyl chloride.

    • Step 2: Amidation

      • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., tetrahydrofuran).

      • To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine) at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Quench the reaction with water and extract the product with an organic solvent.

      • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Synthesis of Hydrazone Derivatives

Hydrazones are a versatile class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory properties.

  • Protocol: Synthesis of N'-substituted-2-(4-propylphenyl)acetohydrazides

    • Step 1: Synthesis of 2-(4-propylphenyl)acetohydrazide

      • Prepare the methyl or ethyl ester of this compound as described in section 2.2.

      • Dissolve the ester in ethanol and add hydrazine hydrate.

      • Reflux the mixture for 8-12 hours.

      • Cool the reaction mixture and collect the precipitated hydrazide by filtration.

    • Step 2: Synthesis of Hydrazones

      • Dissolve the 2-(4-propylphenyl)acetohydrazide in a suitable solvent (e.g., ethanol) and add a catalytic amount of glacial acetic acid.

      • Add the desired aromatic aldehyde to the solution.

      • Reflux the mixture for 3-5 hours.

      • Cool the reaction mixture, and the resulting hydrazone will precipitate.

      • Collect the product by filtration and recrystallize from a suitable solvent.

Analytical Characterization of Synthesized Compounds

Thorough characterization of the newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose
Thin Layer Chromatography (TLC) To monitor reaction progress and assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups (e.g., C=O of the ester or amide, N-H of the amide).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the synthesized compounds.
Mass Spectrometry (MS) To determine the molecular weight of the compounds and confirm their identity.

Biological Evaluation of Novel NSAID Candidates

The following protocols are standard for assessing the anti-inflammatory and analgesic potential of new chemical entities.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the synthesized compounds against COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Add the colorimetric substrate (TMPD) and measure the absorbance at 595 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

    • The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.

  • Procedure:

    • Acclimatize the animals (e.g., Wistar rats) to the experimental conditions.

    • Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of the synthesized compounds.

  • Procedure:

    • Administer the test compounds or a reference drug (e.g., aspirin) to mice.

    • After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally.

    • Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior).

    • Calculate the percentage of protection from writhing for each group compared to the control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Data for Novel NSAID Candidates

Compound IDYield (%)Melting Point (°C)IC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-2 Selectivity Index% Inhibition of Paw Edema (at 3h)% Protection from Writhing
Parent Acid --
Ester-1
Amide-1
Hydrazone-1
Reference --

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathways for this compound Derivatives

G start This compound ester Ester Derivatives start->ester Alcohol, H+ acyl_chloride Acyl Chloride start->acyl_chloride SOCl2 hydrazide Hydrazide ester->hydrazide Hydrazine Hydrate amide Amide Derivatives hydrazone Hydrazone Derivatives hydrazide->hydrazone Aldehyde, H+ acyl_chloride->amide Amine, Base

Caption: Synthetic routes to key derivatives of this compound.

Diagram 2: Experimental Workflow for NSAID Development

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Analytical Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro COX-1/COX-2 Assays characterization->in_vitro in_vivo_inflammation In Vivo Anti-inflammatory Assay in_vitro->in_vivo_inflammation in_vivo_analgesia In Vivo Analgesic Assay in_vitro->in_vivo_analgesia

Caption: Workflow from synthesis to biological evaluation of novel NSAIDs.

Conclusion and Future Directions

This compound presents a valuable and versatile starting material for the synthesis of novel NSAIDs. By employing the synthetic, analytical, and biological protocols outlined in this guide, researchers can systematically explore the structure-activity relationships of its derivatives. The ultimate goal is the identification of lead compounds with potent anti-inflammatory and analgesic properties, coupled with a superior safety profile, particularly with respect to COX-2 selectivity. Future work should focus on expanding the library of derivatives and exploring bioisosteric replacements for the carboxylic acid moiety to further optimize the pharmacological properties of these promising new chemical entities.

In-Vivo Efficacy Studies of 2-(4-Propylphenyl)acetic Acid Analogs: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting in-vivo efficacy studies on novel 2-(4-propylphenyl)acetic acid analogs, a class of compounds structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs).[][2] Recognizing the therapeutic potential of new chemical entities that modulate inflammatory pathways, these notes detail the scientific rationale, experimental design considerations, and step-by-step protocols for evaluating anti-inflammatory and analgesic activity. We emphasize a logical, tiered approach, beginning with pharmacokinetic profiling and progressing to validated models of acute inflammation and pain. The methodologies described are designed to be robust and self-validating, enabling researchers to generate reliable data for structure-activity relationship (SAR) analysis and lead candidate selection.

Scientific Rationale & Background

The arylpropionic acid class of molecules, which includes well-known drugs like ibuprofen, represents a cornerstone of anti-inflammatory therapy.[3] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation and is a principal mediator of the synthesis of prostaglandins (like PGE2) that drive pain, fever, and swelling.[5]

The development of analogs of this compound is predicated on the hypothesis that structural modifications can optimize the therapeutic index, for instance, by enhancing selectivity for COX-2 over COX-1, thereby potentially reducing gastrointestinal side effects, or by improving pharmacokinetic properties for better dosing regimens.[][4] The in-vivo studies outlined herein are critical for testing these hypotheses in a complex biological system.

The Cyclooxygenase (COX) Pathway: The Target of NSAIDs

The efficacy of this compound analogs as anti-inflammatory agents is presumed to be rooted in their ability to interrupt the arachidonic acid cascade. The diagram below illustrates this key signaling pathway.

COX_Pathway cluster_membrane Cellular Response cluster_enzymes Enzymatic Conversion cluster_mediators Prostanoid Mediators cluster_outcomes Biological Outcomes AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammatory Stimuli AA->COX2 PGs_phys Prostaglandins (PGs) Thromboxanes COX1->PGs_phys produces PGs_infl Prostaglandins (PGs) e.g., PGE2 COX2->PGs_infl produces Function Physiological Functions (GI protection, platelet aggregation) PGs_phys->Function leads to Inflammation Inflammation Pain, Fever, Swelling PGs_infl->Inflammation leads to NSAIDs This compound Analogs (NSAIDs) NSAIDs->COX1 Inhibits (potential for side effects) NSAIDs->COX2 Inhibits (desired therapeutic effect)

Caption: The COX pathway, illustrating inhibition by NSAID analogs.

Preclinical In-Vivo Evaluation Workflow

A systematic, tiered approach is essential for the efficient evaluation of novel analogs. This workflow ensures that resource-intensive efficacy studies are performed on compounds with promising drug-like properties.

InVivo_Workflow start Analog Synthesis & In-Vitro Screening pk_study Protocol 1: Pharmacokinetic (PK) Profiling (IV & PO) start->pk_study pk_decision Favorable PK? (e.g., Oral Bioavailability, Half-life) pk_study->pk_decision acute_inflam Protocol 2: Acute Inflammation Model (e.g., Carrageenan Paw Edema) pk_decision->acute_inflam Yes stop Stop/Redesign Analog pk_decision->stop No analgesia Protocol 3: Analgesic Model (e.g., Acetic Acid Writhing) acute_inflam->analgesia efficacy_decision Significant Efficacy? analgesia->efficacy_decision chronic_model Advanced Models (e.g., Adjuvant Arthritis) & Preliminary Toxicology efficacy_decision->chronic_model Yes efficacy_decision->stop No candidate Lead Candidate for Further Development chronic_model->candidate

Caption: Tiered workflow for in-vivo evaluation of NSAID analogs.

Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preliminary Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine fundamental PK parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of the test analogs. This data is crucial for selecting appropriate doses and routes of administration for efficacy studies.

Materials:

  • Sprague-Dawley rats (or other appropriate rodent species)

  • Test analogs, solubilized in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO/90% corn oil)

  • Dosing syringes (for oral gavage and intravenous injection)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimate animals for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) with free access to water before dosing.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg via tail vein).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg via oral gavage).

  • Dosing: Administer the test analog to the respective groups.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from a suitable vessel (e.g., saphenous vein) at predetermined time points.

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Analysis: Analyze the plasma concentrations of the test analog using a validated LC-MS/MS method.[6]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Representative Pharmacokinetic Data Summary

Analog ID Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) T½ (hr) F (%)
Analog A IV 2 1520 0.08 3450 3.5 -
PO 10 2890 1.0 12100 3.8 70.1
Analog B IV 2 1850 0.08 2980 1.8 -
PO 10 950 2.0 4550 2.1 30.5
Control IV 2 - - - - -
(Ibuprofen) PO 10 3500 0.5 15500 2.5 85.0

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. Data are hypothetical.

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Objective: To evaluate the anti-inflammatory efficacy of test analogs in a widely accepted model of acute, localized inflammation.[7][8]

Materials:

  • Sprague-Dawley rats (150-200 g)

  • Test analogs and reference drug (e.g., Indomethacin or Ibuprofen) in vehicle

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Pletysmometer for paw volume measurement

  • Dosing syringes

Procedure:

  • Group Allocation: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Negative Control (receives vehicle + carrageenan)

    • Group 3: Reference Drug (e.g., Ibuprofen 30 mg/kg, PO) + carrageenan

    • Groups 4-N: Test Analog (various doses, PO) + carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.

  • Dosing: Administer the vehicle, reference drug, or test analog orally (PO) to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of all animals except the vehicle control group.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the negative control group, typically at the 3-hour or 4-hour mark:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Protocol 3: Acetic Acid-Induced Writhing Test in Mice (Visceral Analgesia)

Objective: To assess the peripheral analgesic activity of the test analogs by quantifying the inhibition of chemically induced visceral pain.

Materials:

  • Swiss Albino mice (20-25 g)

  • Test analogs and reference drug (e.g., Aspirin) in vehicle

  • 0.6% (v/v) Acetic acid solution in sterile water

  • Observation chambers

  • Stopwatch

Procedure:

  • Group Allocation: Randomly assign animals to groups (n=8-10 per group) as described in Protocol 2.

  • Dosing: Administer the vehicle, reference drug, or test analog via the desired route (e.g., PO or intraperitoneal, IP).

  • Induction of Writhing: 30 minutes (for IP) or 60 minutes (for PO) after dosing, inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the total number of writhes (a characteristic stretching and constriction of the abdomen) for a continuous 10-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of analgesic activity (inhibition) for each treated group:

      • % Inhibition = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] * 100

Data Interpretation and Next Steps

The combined results from these protocols allow for a robust preliminary assessment of the in-vivo potential of each analog.

Table 2: Representative Efficacy Data Summary

Analog ID Dose (mg/kg, PO) Paw Edema Inhibition (%) @ 3hr Writhing Inhibition (%)
Analog A 30 55.2% 68.5%
Analog B 30 21.7% 35.1%
Ibuprofen 30 58.1% 72.3%

Data are hypothetical.

Based on the hypothetical data above, Analog A shows efficacy comparable to the reference standard, Ibuprofen, and possesses favorable pharmacokinetics (Table 1). In contrast, Analog B demonstrates weaker efficacy and poorer bioavailability. Therefore, Analog A would be prioritized for further investigation in more complex, chronic models of inflammation, such as adjuvant-induced arthritis, and for preliminary safety toxicology studies. This systematic evaluation ensures that resources are focused on the most promising candidates, accelerating the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-propylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the practical aspects of the synthesis, troubleshoot common issues, and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are their respective advantages and disadvantages?

There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Two prevalent methods are the Willgerodt-Kindler reaction and the Friedel-Crafts acylation followed by subsequent transformations.

Synthetic RouteAdvantagesDisadvantages
Willgerodt-Kindler Reaction Utilizes readily available 4-propylacetophenone.[1] Tolerant of various functional groups.[2]Often requires high temperatures and can produce sulfur-containing byproducts, complicating purification. The reaction involves multiple steps including the formation of a thioamide intermediate followed by hydrolysis.[3][4][5]
Friedel-Crafts Acylation Route A versatile method starting from propylbenzene.[6] Can be adapted to produce a variety of substituted phenylacetic acids.The initial acylation can lead to isomeric byproducts (ortho, meta, para). The subsequent steps, such as reduction and oxidation or cyanidation and hydrolysis, add to the overall complexity.[7]

A visual comparison of these two primary synthetic pathways is presented below.

Synthetic_Routes cluster_0 Willgerodt-Kindler Route cluster_1 Friedel-Crafts Route 4-Propylacetophenone 4-Propylacetophenone Thioamide Intermediate Thioamide Intermediate 4-Propylacetophenone->Thioamide Intermediate S8, Morpholine (Willgerodt-Kindler Reaction) 2-(4-propylphenyl)acetic acid_WK This compound Thioamide Intermediate->2-(4-propylphenyl)acetic acid_WK Hydrolysis (e.g., NaOH, H2O) Propylbenzene Propylbenzene 4-Propylacetophenone_FC 4-Propylacetophenone Propylbenzene->4-Propylacetophenone_FC Acylating Agent (e.g., Ac2O, AlCl3) (Friedel-Crafts Acylation) Intermediate Varies (e.g., alcohol, nitrile) 4-Propylacetophenone_FC->Intermediate Various transformations (e.g., Reduction, Cyanation) 2-(4-propylphenyl)acetic acid_FC This compound Intermediate->2-(4-propylphenyl)acetic acid_FC Hydrolysis/Oxidation

Caption: Comparison of Willgerodt-Kindler and Friedel-Crafts routes.

Q2: My Willgerodt-Kindler reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Willgerodt-Kindler reaction are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently.[3] Ensure your reaction is maintained at the recommended temperature, often around 100-160 °C, depending on the specific protocol.

  • Purity of Reactants: Impurities in the starting 4-propylacetophenone, sulfur, or amine (e.g., morpholine) can lead to side reactions and reduce the yield. Use freshly purified or high-purity reagents.

  • Inefficient Hydrolysis of the Thioamide: The final hydrolysis step is critical. Incomplete hydrolysis of the thioamide intermediate will directly result in a lower yield of the desired carboxylic acid. Ensure adequate reaction time and appropriate concentration of the hydrolyzing agent (e.g., aqueous NaOH or acid).[2][5]

  • Side Reactions: The formation of byproducts is a known issue. The corresponding carboxylic acid can sometimes be a side product of the initial reaction, not just the hydrolysis product.[4] Careful purification is necessary to isolate the desired product.

Troubleshooting Tip: Consider using a phase-transfer catalyst (PTC) like triethyl benzyl ammonium chloride (TEBA) which has been shown to improve reaction efficiency and reduce reaction times.[2]

Q3: I'm observing significant byproduct formation in my synthesis. How can I identify and minimize these impurities?

Byproduct formation is a frequent hurdle. The nature of the impurities will depend on the synthetic route chosen.

  • Isomeric Impurities (Friedel-Crafts Route): The Friedel-Crafts acylation of propylbenzene can yield ortho- and meta-isomers in addition to the desired para-product. To favor the para-isomer, consider using a bulkier Lewis acid or optimizing the reaction temperature.

  • Over-alkylation Products: In syntheses related to ibuprofen, which shares a similar structure, over-alkylation of the benzene ring can be a potential side reaction.[8]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

  • Products of Side Reactions (Willgerodt-Kindler): As mentioned, sulfur-based byproducts can be an issue.

Purification Strategy: Purification is key to obtaining a high-purity product. Recrystallization is often an effective method. A common procedure involves dissolving the crude product in a hot solvent (e.g., a mixture of water and an organic solvent like ethanol) and allowing it to cool slowly to form crystals of the pure acid. Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[2]

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in hot solvent (e.g., ethanol/water) Crude_Product->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Crystallization Formation of pure crystals Cooling->Crystallization Filtration Isolate crystals by filtration Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your synthesis.

Problem 1: Low Conversion of Starting Material in Grignard-based Syntheses

For routes that may involve a Grignard reagent, for instance, reacting a Grignard reagent with CO2, low conversion is a common issue.

Causality: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[9] Any trace of water in your solvents or on your glassware will quench the Grignard reagent, reducing the amount available to react with your electrophile.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Solvents:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture and oxygen.

  • Initiation of Grignard Formation:

    • If the Grignard reagent formation is sluggish, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Quality of Magnesium:

    • Use high-quality magnesium turnings. If they appear oxidized, gently crush them in a mortar and pestle to expose a fresh surface.

Problem 2: Difficulty in the Hydrolysis of Nitrile Intermediates

Some synthetic routes may proceed through a nitrile intermediate, which is then hydrolyzed to the carboxylic acid. This hydrolysis can sometimes be sluggish or incomplete.

Causality: The hydrolysis of nitriles, especially sterically hindered ones, can be challenging and may require harsh conditions, which can lead to degradation of the product.

Troubleshooting Protocol:

  • Choice of Hydrolysis Conditions:

    • Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid or hydrochloric acid is a common method.[10] Be aware that this can sometimes lead to charring or other side reactions.

    • Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, is an alternative. This can sometimes be a milder option.

  • Use of Phase-Transfer Catalysts: For biphasic hydrolysis reactions, a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce the reaction time for nitrile hydrolysis.[2]

Problem 3: Product Isolation and Purification Challenges

Even with a successful reaction, isolating a pure product can be difficult.

Causality: The product may be soluble in the aqueous phase after workup, or it may form an emulsion, making extraction difficult.

Troubleshooting Protocol:

  • Acidification and Extraction:

    • After basic hydrolysis, ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate and make the carboxylic acid less water-soluble.

    • Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Breaking Emulsions:

    • If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Alternative Purification: Bisulfite Adduct Formation: For carbonyl-containing impurities, forming a bisulfite adduct can be an effective purification method. The adduct is typically water-soluble and can be separated from the desired organic-soluble product. The adduct can then be decomposed with acid to recover the carbonyl compound if needed.[11]

References

Technical Support Center: Crystallization of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-propylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the crystallization of this compound. Drawing upon established principles of physical chemistry and extensive experience with analogous compounds, this resource aims to be a definitive guide to achieving high-quality, crystalline this compound.

Introduction to Crystallization of this compound

This compound is a carboxylic acid derivative with a chemical structure analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Its molecular structure, featuring a phenylacetic acid core with a propyl substituent, governs its solubility and crystallization behavior. Successful crystallization is paramount for achieving the desired purity, stability, and handling characteristics of the final product.[1] This guide will address common challenges, from solvent selection to controlling crystal morphology, providing a systematic approach to problem-solving.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for troubleshooting its crystallization. While experimental data for this specific compound is limited, we can infer key characteristics from available data and closely related analogs.

PropertyValue/InformationSource(s)
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance White to yellow solid[2]
Boiling Point (Predicted) 304.0 ± 11.0 °C[3]
pKa (Predicted) 4.39 ± 0.10[3]
Storage Sealed in a dry place at room temperature[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for this compound?

A1: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] For this compound, a good starting point is to consider solvents with moderate polarity, given the presence of both a nonpolar propylphenyl group and a polar carboxylic acid group.

A systematic solvent screening is highly recommended. Based on data from analogous compounds like ibuprofen, promising solvent classes include:

  • Alcohols (e.g., methanol, ethanol, isopropanol): These are often good choices for carboxylic acids as they can engage in hydrogen bonding. Methanol, in particular, has been shown to produce more equant (less needle-like) crystals for ibuprofen, which can improve handling properties.

  • Esters (e.g., ethyl acetate): A close analog is slightly soluble in ethyl acetate, suggesting it could be a suitable crystallization solvent.[5]

  • Ketones (e.g., acetone): These are versatile solvents for a range of organic compounds.

  • Aromatic Hydrocarbons (e.g., toluene): Can be effective, but their higher boiling points may require careful handling.

  • Alkanes (e.g., heptane, hexane): These are nonpolar solvents and are likely to be poor solvents for this compound at room temperature, making them potentially good anti-solvents.

A general workflow for solvent selection is illustrated below:

Caption: A workflow for systematic solvent selection.

Q2: My compound is not crystallizing upon cooling. What should I do?

A2: A failure to crystallize upon cooling typically indicates one of two scenarios: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation. Here are several steps to induce crystallization:

  • Increase Supersaturation: If the solution is too dilute, there may not be a sufficient driving force for crystallization. Try boiling off some of the solvent to increase the concentration of your compound and then cool the solution again.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, well-formed crystal to the supersaturated solution. This will provide a template for further crystal growth.

  • Introduce an Anti-solvent: An anti-solvent is a solvent in which your compound is insoluble. Slowly add a nonpolar anti-solvent like hexane or heptane to your solution at room temperature until it becomes slightly cloudy. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Reduce Cooling Rate: A very slow cooling rate can sometimes be necessary for nucleation to occur. Allow the solution to cool to room temperature on the benchtop, and then transfer it to a refrigerator, and finally a freezer.

Q3: What analytical techniques are recommended to confirm the quality of my crystals?

A3: A comprehensive characterization of your crystalline material is crucial. The following techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of your material and confirming its crystallinity versus an amorphous state.[6]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of your compound. A sharp melting peak is indicative of high purity. It can also be used to identify different polymorphs, which will have distinct melting points.

  • Microscopy: Visual inspection of your crystals under a microscope can provide valuable information about their morphology (shape) and size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical identity of your compound and can sometimes distinguish between different polymorphic forms based on subtle shifts in vibrational frequencies.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the compound in the chosen solvent system.

Causality:

  • High Solute Concentration: A very high concentration can lead to the saturation point being reached at a temperature where the compound is molten.

  • Rapid Cooling: Fast cooling can cause the solution to become highly supersaturated before the molecules have time to arrange themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good, leading to a very high solubility even at lower temperatures.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration. Then, allow the solution to cool more slowly.

  • Lower the Saturation Temperature: Use a larger volume of solvent to ensure that the solution becomes saturated at a lower temperature, well below the compound's melting point.

  • Change the Solvent System:

    • Switch to a solvent in which the compound is less soluble at higher temperatures.

    • Consider using a solvent mixture. Dissolve the compound in a good solvent and then slowly add a poorer solvent (anti-solvent) at an elevated temperature until the solution is slightly turbid. Add a drop or two of the good solvent to clarify the solution, and then cool slowly.

Problem 2: I'm getting very fine needles instead of larger, more manageable crystals.

Fine needles often result from rapid crystallization from a highly supersaturated solution. While crystalline, they can be difficult to filter and dry, and may have poor flow characteristics. For compounds like ibuprofen, needle-like crystals are common when crystallizing from nonpolar solvents like hexane.[6]

Causality:

  • High Degree of Supersaturation: This leads to rapid nucleation and fast crystal growth, favoring the formation of many small crystals.

  • Solvent Effects: The solvent plays a crucial role in determining crystal habit. Solvents with low hydrogen bonding ability tend to produce needle-like crystals for profen drugs.[6]

Solutions:

  • Slow Down the Crystallization Rate:

    • Decrease the Cooling Rate: Allow the solution to cool slowly to room temperature on the bench, insulated with a cloth or paper towels, before transferring to a colder environment.

    • Reduce the Concentration: Use a more dilute solution to lower the level of supersaturation.

  • Change the Solvent:

    • Switch to a solvent with a higher hydrogen bonding capacity. For ibuprofen, switching from hexane to methanol or ethanol results in more equant, chunky crystals.[6] It is highly probable that this compound will behave similarly.

    • Use a solvent mixture. For instance, a mixture of a good solvent like ethanol with a poor solvent like water can sometimes promote the growth of better-quality crystals.

Crystal_Morphology_Troubleshooting cluster_0 Initial Actions cluster_1 Solvent System Modification cluster_2 Outcome start Start: Fine Needle-like Crystals Observed A Decrease Cooling Rate (e.g., insulate flask) start->A B Reduce Solute Concentration (use more solvent) start->B E Improved Crystal Habit? (Larger, more equant crystals) A->E B->E C Switch to a Hydrogen-Bonding Solvent (e.g., from Heptane to Ethanol/Methanol) C->E D Use a Solvent/Anti-solvent System (e.g., Ethanol/Water) D->E F Yes: Process Optimized E->F Yes G No: Re-evaluate Solvent Choice (Systematic Screening) E->G No G->C G->D

Caption: Decision tree for improving crystal morphology.

Problem 3: My crystal yield is very low.

A low yield can be frustrating and costly. It is important to systematically investigate the potential causes.

Causality:

  • Incomplete Crystallization: A significant amount of the compound may remain dissolved in the mother liquor.

  • Too Much Solvent: Using an excessive amount of solvent will result in a lower yield as more compound will remain in solution upon cooling.

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to significant losses.

  • Washing with a Good Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

Solutions:

  • Maximize Recovery from the Mother Liquor:

    • Extended Cooling: Ensure the crystallization mixture has been cooled for a sufficient amount of time, preferably in an ice bath or refrigerator, to maximize precipitation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can recover it by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Crystallization Protocol:

    • Use the Minimum Amount of Hot Solvent: Carefully add just enough hot solvent to fully dissolve the compound.

    • Cool Thoroughly Before Filtration: Ensure the flask is cold to the touch before filtering.

    • Wash with Cold, Poor Solvent: Wash the filtered crystals with a small amount of ice-cold crystallization solvent or, preferably, a solvent in which the compound is known to be poorly soluble.

Safety and Handling

As a matter of good laboratory practice, always consult the Safety Data Sheet (SDS) for this compound before handling.[6] General safety precautions for handling carboxylic acids include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly closed.

References

Optimization of reaction conditions for 2-(4-propylphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the synthesis of 2-(4-propylphenyl)acetic acid, a key intermediate in the pharmaceutical industry. As Senior Application Scientists, we move beyond mere protocols to explain the causality behind experimental choices, ensuring each step is a self-validating system. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Strategic Synthesis—Choosing Your Pathway

Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my needs?

The selection of a synthetic route depends on factors such as starting material availability, scale, required purity, and safety considerations. Two robust and well-documented pathways are predominant:

  • The Willgerodt-Kindler Reaction: This classic route starts from the readily available 4-propylacetophenone. It involves the reaction of the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1] This method is advantageous for its use of inexpensive starting materials but can suffer from harsh reaction conditions and the formation of complex byproduct mixtures.

  • The Benzyl Halide Intermediate Route: This versatile two-step approach begins with the conversion of 4-propyltoluene to 4-propylbenzyl halide. The halide is then converted to the final product via two main branches:

    • Cyanation and Hydrolysis: The benzyl halide is reacted with a cyanide salt (e.g., NaCN, KCN) to form 2-(4-propylphenyl)acetonitrile, which is then hydrolyzed to the acid.[2][3][4][5] This is a high-yielding and common industrial method.

    • Grignard Reagent Carboxylation: The benzyl halide is used to form a Grignard reagent (4-propylbenzylmagnesium halide), which is then quenched with solid carbon dioxide (dry ice) to yield the carboxylate salt, followed by acidic workup.[6][7] This route is elegant but highly sensitive to moisture and atmospheric CO2.

The following diagram illustrates the decision-making process for selecting a synthetic route.

start Start: Synthesize This compound q1 Is 4-propylacetophenone the available starting material? start->q1 q2 Is 4-propyltoluene the available starting material? start->q2 q1->q2  No route1 Route 1: Willgerodt-Kindler Reaction q1->route1  Yes route2 Route 2: Benzyl Halide Intermediate q2->route2  Yes q3 Are you equipped for moisture-sensitive reactions? route2->q3 cyanation Cyanation followed by Hydrolysis q3->cyanation  No grignard Grignard Reagent Carboxylation q3->grignard  Yes

Caption: Synthetic Route Selection Workflow.

Section 2: Troubleshooting the Willgerodt-Kindler Reaction

This pathway is powerful but requires careful control to achieve good yields and avoid problematic impurities.

Q2: My Willgerodt-Kindler reaction from 4-propylacetophenone has a very low yield. What are the critical parameters to optimize?

Low yield in this reaction is a common issue, often stemming from suboptimal reaction conditions or incomplete hydrolysis.

Causality & Optimization:

  • Temperature and Reaction Time: The Willgerodt-Kindler reaction requires high temperatures (typically 140-160 °C) to drive the complex rearrangement and oxidation process.[1] Insufficient temperature or time will lead to incomplete conversion. Conversely, excessive heat can cause decomposition of the starting material and product.

  • Reagent Stoichiometry: The ratio of sulfur and amine (e.g., morpholine) to the ketone is critical. An excess of both is typically required. A common starting point is a 1:3:6 molar ratio of ketone:sulfur:morpholine.

  • Solvent: While often run neat, a high-boiling, inert solvent like pyridine or DMF can improve solubility and heat transfer, leading to a more controlled reaction.[8]

  • Hydrolysis Conditions: The intermediate thiomorpholide must be completely hydrolyzed. This step often requires vigorous conditions, such as refluxing with a strong acid (e.g., 70% H₂SO₄) or a strong base (e.g., concentrated KOH in ethylene glycol) for several hours.[4] Incomplete hydrolysis is a frequent cause of low isolated yield of the final acid.

Troubleshooting Table: Willgerodt-Kindler Reaction

Issue Potential Cause Recommended Action
Low Conversion Insufficient temperature or reaction time. Ensure the reaction mixture reaches and maintains reflux (140-160 °C). Monitor by TLC and extend reaction time if necessary.
Incorrect reagent stoichiometry. Use a significant excess of sulfur (2.5-3 eq.) and morpholine (5-6 eq.).
Incomplete Hydrolysis Hydrolysis conditions are too mild. Use concentrated H₂SO₄ (60-80%) or KOH in a high-boiling solvent (e.g., ethylene glycol) and reflux for 5-10 hours.[4]
Product Decomposition Reaction temperature is too high. Use a high-boiling solvent to better control the temperature and avoid localized overheating.

| Complex Mixture | Side reactions are occurring. | Consider using Phase Transfer Catalysis (PTC) conditions (e.g., with TEBA) which can allow for lower temperatures and shorter reaction times, improving selectivity.[9] |

The mechanism involves the formation of an enamine, which then reacts with sulfur, followed by a complex series of rearrangements and oxidations.[1]

ketone 4-Propylacetophenone enamine Enamine Intermediate ketone->enamine - H2O reagents1 + Morpholine + Sulfur thioamide Thiomorpholide Product enamine->thioamide Rearrangement & Oxidation acid This compound thioamide->acid Hydrolysis reagents2 + H3O+

Caption: Simplified Willgerodt-Kindler Reaction Path.

Section 3: Troubleshooting the Benzyl Halide Intermediate Route

This route offers higher yields and cleaner reactions but requires careful handling of intermediates.

Q3: I am having difficulty with the first step, the synthesis of 4-propylbenzyl bromide from 4-propyltoluene. What is the most reliable method?

The most common issue in benzylic bromination is controlling selectivity and avoiding over-bromination or ring bromination.

Causality & Optimization:

  • Radical Initiation: This is a free-radical chain reaction. Efficient initiation is key. Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiate photochemically with a UV lamp.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination over elemental bromine, as it maintains a low concentration of Br₂ in the reaction mixture, suppressing electrophilic aromatic substitution (ring bromination).

  • Solvent: Use a non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (CCl₄) or cyclohexane.[2][3]

  • Reaction Monitoring: Monitor the reaction closely by TLC or GC. The reaction is often rapid once initiated. Over-refluxing can lead to the formation of the dibrominated byproduct.

Q4: My Grignard reaction with 4-propylbenzyl chloride is failing or giving low yields of the carboxylic acid after carboxylation. What am I doing wrong?

Grignard reagent formation and subsequent carboxylation are extremely sensitive to procedural details. Failure typically results from quenching the Grignard reagent before it can react with CO₂.[6][7]

Causality & Optimization:

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, including water in the solvent, on the glassware, or in the atmosphere. All glassware must be oven- or flame-dried, and anhydrous ether or THF must be used. The reaction should be run under an inert atmosphere (N₂, Ar).

  • Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it, stirring it vigorously, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Carboxylation Procedure: The addition of CO₂ is critical.

    • Source of CO₂: Use freshly crushed, high-quality dry ice. Avoid using old dry ice which may have accumulated atmospheric water.

    • Mode of Addition: Add the Grignard solution slowly to a large excess of crushed dry ice in an anhydrous solvent (like THF). Do NOT add the dry ice to the Grignard solution, as this creates a localized high concentration of the Grignard reagent which can react with the newly formed carboxylate salt.

  • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted benzyl halide to form 1,2-bis(4-propylphenyl)ethane. This is minimized by adding the benzyl halide slowly to the magnesium suspension to keep its concentration low.

start 4-Propylbenzyl Halide grignard Formation of Grignard Reagent (R-MgX) start->grignard + Mg(0) q1 Strictly Anhydrous Conditions? grignard->q1 carboxylation Carboxylation with CO2 q3 Correct CO2 Addition (Grignard to excess CO2)? carboxylation->q3 acidification Acidic Workup (H3O+) product This compound acidification->product q2 Activated Mg? q1->q2 Yes failure Failure: Quenched Reagent or Side Reactions q1->failure No q2->carboxylation Yes q2->failure No q3->acidification Yes q3->failure No

Caption: Troubleshooting Grignard Carboxylation.

Q5: The hydrolysis of 2-(4-propylphenyl)acetonitrile is sluggish and produces amides as byproducts. How can I ensure complete conversion to the carboxylic acid?

Incomplete hydrolysis is a common problem, leaving the intermediate amide and unreacted nitrile in the product. The key is choosing sufficiently strong conditions.

Causality & Optimization:

  • Acid vs. Base Hydrolysis: Both acidic and basic conditions can be effective.

    • Acidic Hydrolysis: Refluxing with aqueous mineral acids like 60-80% sulfuric acid or concentrated hydrochloric acid is a common method.[4][10] A co-solvent like acetic acid can be used to improve solubility.[4]

    • Basic Hydrolysis: Refluxing with a strong aqueous base like NaOH or KOH is also effective. A co-solvent like ethanol or ethylene glycol is often necessary to facilitate the reaction. The reaction produces the carboxylate salt, which must be acidified in a separate step to yield the final product.

  • Reaction Time and Temperature: Hydrolysis of nitriles is often slow. A prolonged reflux period (5-24 hours) is typically required to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of both the starting nitrile and the intermediate amide.

Optimized Hydrolysis Conditions

Method Reagents & Solvent Temperature Typical Time Pros & Cons
Acidic 60-80% H₂SO₄ (aq) / Acetic Acid Reflux (~110-120 °C) 5-15 hours Pro: Direct isolation of the acid. Con: Potentially harsh, risk of sulfonation.[4]

| Basic | 25% NaOH (aq) / Ethanol | Reflux (~80-90 °C) | 10-24 hours | Pro: Generally cleaner reaction. Con: Requires a separate acidification step. |

Section 4: Purification and Analysis

Q6: What is the most effective method for purifying the final product, this compound?

The primary purification method for a solid carboxylic acid like this is recrystallization.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/heptane or toluene/hexane, is often effective. The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethyl acetate), and the "poor" solvent (e.g., heptane) is added dropwise until turbidity persists. The solution is then cooled slowly to allow for crystal formation.

  • Aqueous Workup: Before recrystallization, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 10% NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then re-acidified with HCl, and the purified carboxylic acid precipitates or is extracted back into an organic solvent.[9]

  • Purity Analysis: Purity should be assessed using HPLC and melting point determination. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

References

Technical Support Center: Degradation Profile of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the degradation profiling of 2-(4-propylphenyl)acetic acid. This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools and insights to conduct robust forced degradation studies. Understanding the stability of an active pharmaceutical ingredient (API) under stress conditions is a critical regulatory requirement and a cornerstone of rational drug development.[1][2][3] This document will delve into the practical and theoretical aspects of stress testing, offering detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of degradation pathway elucidation.

Forced degradation studies are essential to develop and validate stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[4][5][6] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and understand the intrinsic stability of the molecule.

This guide will provide a structured approach to investigating the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Understanding the Molecule: this compound

Before initiating degradation studies, a thorough understanding of the molecule's structure is paramount. This compound is an arylalkanoic acid derivative. Its structure consists of a phenyl ring substituted with a propyl group at the para position and an acetic acid moiety.

Chemical Structure:

  • Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • Key Functional Groups:

    • Carboxylic acid (-COOH)

    • Phenyl ring

    • Propyl group (-CH₂CH₂CH₃)

The presence of the carboxylic acid group suggests susceptibility to pH-dependent hydrolysis and reactions involving this functional group. The phenyl ring and the benzylic protons of the acetic acid moiety are potential sites for oxidation and photolytic degradation.

Experimental Workflow for Forced Degradation Studies

A systematic approach is crucial for obtaining meaningful and reproducible results in forced degradation studies. The following workflow provides a general framework for investigating the degradation profile of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidative Stress (e.g., H₂O₂) prep->oxidation Expose to Stress photolysis Photolytic Stress (UV/Vis Light) prep->photolysis Expose to Stress hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize Peaks mass_balance Mass Balance Calculation hplc->mass_balance pathway Degradation Pathway Elucidation mass_spec->pathway mass_balance->pathway report Reporting and Documentation pathway->report

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The goal of these protocols is to achieve a target degradation of 5-20%.[4] If initial conditions result in excessive or no degradation, the stressor concentration, temperature, or exposure time should be adjusted accordingly.

Hydrolytic Degradation

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Purified water

  • Class A volumetric flasks and pipettes

  • pH meter

  • Water bath or oven

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to the flask and dilute to the mark. The final drug concentration should be around 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, using purified water instead of acid or base.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration and keep it at room temperature, protected from light.

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

  • This compound stock solution (1 mg/mL)

  • Hydrogen peroxide (H₂O₂), 3% and 30% (v/v)

  • Class A volumetric flasks and pipettes

Protocol:

  • Sample Preparation: Pipette a known volume of the stock solution into a volumetric flask.

  • Oxidation:

    • Add 3% H₂O₂ to the flask and dilute to the mark. The final drug concentration should be around 100 µg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with purified water instead of H₂O₂.

Photolytic Degradation

Objective: To assess the photostability of this compound.

Materials:

  • This compound stock solution (1 mg/mL)

  • Quartz cuvettes or other suitable transparent containers

  • Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)

  • Aluminum foil

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 100 µg/mL.

  • Light Exposure:

    • Transfer the solution to quartz cuvettes.

    • Expose the samples to the light source in the photostability chamber for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Dark Control: Prepare a control sample in the same manner but wrap the container in aluminum foil to protect it from light. Place it in the same photostability chamber to experience the same temperature conditions.

  • Analysis: At specified time points, withdraw aliquots from both the exposed and dark control samples for HPLC analysis.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of similar compounds, the following degradation pathways are proposed:

G cluster_main This compound cluster_hydrolysis Hydrolysis (Minimal Degradation Expected) cluster_oxidation Oxidation cluster_photolysis Photolysis main This compound hydrolysis_prod Generally stable, potential for decarboxylation under harsh conditions main->hydrolysis_prod Acid/Base/Heat oxidation_prod1 Benzylic hydroxylation: 2-(4-(1-hydroxypropyl)phenyl)acetic acid main->oxidation_prod1 H₂O₂ oxidation_prod2 Side-chain oxidation: 2-(4-acetylphenyl)acetic acid main->oxidation_prod2 H₂O₂ oxidation_prod3 Aromatic hydroxylation: 2-(4-propyl-x-hydroxyphenyl)acetic acid main->oxidation_prod3 H₂O₂ photo_prod1 Decarboxylation: 1-ethyl-4-propylbenzene main->photo_prod1 UV/Vis Light photo_prod2 Radical-mediated products main->photo_prod2 UV/Vis Light

Caption: Predicted degradation pathways for this compound.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 220 nm
Diluent Acetonitrile:Water (50:50, v/v)

Troubleshooting Guide

Table 2: Common Issues and Solutions in Forced Degradation Studies

IssuePotential Cause(s)Recommended Solution(s)
No or minimal degradation (<5%) Stress conditions are too mild. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher concentration of acid/base/oxidant, higher temperature, longer exposure time).[4]
Excessive degradation (>20%) Stress conditions are too harsh, leading to secondary degradation.Reduce the severity of the stress conditions (e.g., lower concentration of reagents, lower temperature, shorter exposure time).[4]
Poor peak shape (tailing, fronting) in HPLC Column degradation. Inappropriate mobile phase pH. Sample solvent incompatibility.Use a new column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[7]
Poor resolution between peaks The HPLC method is not optimized.Modify the gradient profile, change the mobile phase composition (organic modifier, pH), or try a different column chemistry (e.g., phenyl-hexyl).[4][7]
Mass balance is not within the acceptable range (95-105%) Degradation products are not eluting from the column. Degradants do not have a chromophore at the detection wavelength. Co-elution of peaks.Use a stronger solvent to wash the column at the end of the run. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Re-optimize the HPLC method for better separation.[4]
Ghost peaks in the chromatogram Contaminated mobile phase or diluent. Carryover from previous injections.Use fresh, high-purity solvents. Implement a needle wash step in the autosampler method.[5]

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary? A1: Forced degradation studies are crucial for several reasons:

  • To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient without interference from degradation products.[6]

  • To understand the degradation pathways of the drug substance, which can help in improving the manufacturing process and formulation.

  • To identify potential degradation products that may need to be characterized and qualified for safety.

  • To satisfy regulatory requirements for new drug applications.[1]

Q2: What is the ideal level of degradation to aim for in these studies? A2: The generally accepted range is 5-20% degradation of the active pharmaceutical ingredient.[4] This range is considered sufficient to demonstrate the separation of the parent drug from its degradation products without being so excessive that it leads to the formation of irrelevant secondary degradants.

Q3: What should I do if my compound is very stable and does not degrade under standard stress conditions? A3: If you observe no degradation, you should employ more vigorous stress conditions. This could involve using higher concentrations of acids, bases, or oxidizing agents, increasing the temperature, or extending the exposure time.[4] If the compound remains stable even under these harsher conditions, it demonstrates its intrinsic stability, which should be documented in your report.

Q4: How do I identify the structures of the degradation products? A4: The most powerful technique for identifying degradation products is liquid chromatography-mass spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can propose a chemical structure for the degradant.

Q5: What is mass balance and why is it important? A5: Mass balance is an accounting of the initial amount of the drug substance versus the sum of the amount of the remaining drug and the amount of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all degradation products have been detected and quantified by the analytical method.[4] A poor mass balance may suggest that some degradants are not being detected (e.g., they lack a UV chromophore or are not eluting from the column).

Q6: When in the drug development process should forced degradation studies be performed? A6: It is highly recommended to perform forced degradation studies as early as possible in the drug development process, ideally during the pre-clinical or Phase I stages.[4] Early studies provide valuable information for formulation development, manufacturing process optimization, and the selection of appropriate packaging.

References

Technical Support Center: Minimizing Impurities in the Synthesis of 2-(4-Propylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-propylphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and minimize the formation of critical impurities. As an analogue of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, achieving high purity is paramount for its application in research and development[1][]. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address common challenges encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary impurity concerns?

A1: Two prevalent and robust synthetic strategies are the Grignard carboxylation of a 4-propylphenyl organometallic species and the Willgerodt-Kindler reaction starting from 4-propylacetophenone.

  • Grignard Carboxylation: This route involves forming a Grignard reagent from 1-bromo-4-propylbenzene, followed by reaction with carbon dioxide. The main impurity concerns are the formation of a homocoupling product (4,4'-dipropylbiphenyl) and quenching of the Grignard reagent by moisture to form propylbenzene[3][4].

  • Willgerodt-Kindler Reaction: This method transforms 4-propylacetophenone into a thioamide intermediate (typically a thiomorpholide), which is subsequently hydrolyzed to the desired carboxylic acid[5][6]. Key impurities often include unreacted starting material and the intermediate thioamide due to incomplete conversion or hydrolysis[7].

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my crude product?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying the desired product from its isomers and other impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (acidified with 0.1% trifluoroacetic acid) is an excellent starting point for method development[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation of unknown impurities. It can help identify positional isomers, unreacted starting materials, and by-products by their unique chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides accurate mass information, which is critical for determining the molecular formula of impurities.

Q3: What are the first-line strategies for purifying crude this compound?

A3: The acidic nature of the target compound makes it highly amenable to purification by acid-base extraction and recrystallization.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral impurities (e.g., unreacted halides, coupling by-products) and basic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous base (like NaOH or NaHCO₃) to extract the product as its water-soluble carboxylate salt. The aqueous layer is then re-acidified to precipitate the pure acid[6][7].

  • Recrystallization: This is a classic and effective method for removing minor impurities. A suitable solvent system is one in which the product has high solubility at elevated temperatures but low solubility at room or cold temperatures. Toluene-hexane mixtures have been reported to be effective for similar compounds[8].

Section 2: Troubleshooting Guide by Synthetic Route

This section addresses specific issues you might encounter, providing explanations for their cause and actionable solutions.

Route A: Grignard Carboxylation

The carboxylation of a Grignard reagent is a powerful C-C bond-forming reaction but is notoriously sensitive to reaction conditions[3].

Issue 1: Low yield of the desired acid with propylbenzene as the major by-product.
  • Possible Cause: This is a classic sign of Grignard reagent quenching by a protic source, most commonly water. Grignard reagents are extremely strong bases and will readily react with any available acidic protons, leading to the formation of the corresponding arene instead of the desired carboxylated product[3][9].

  • Troubleshooting & Optimization:

    • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like diethyl ether or THF must be anhydrous. Use freshly opened bottles or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone).

    • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) from start to finish to exclude atmospheric moisture[3].

    • Source of CO₂: Use a source of CO₂ that is free of moisture. Dry ice (solid CO₂) is commonly used, but ensure it is crushed and added to the Grignard solution, and that condensation on its surface is minimized. Alternatively, bubble dry CO₂ gas through the reaction mixture.

Issue 2: The reaction fails to initiate, or the magnesium is consumed with little to no product formation.
  • Possible Cause: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide from starting[10].

  • Troubleshooting & Optimization:

    • Magnesium Activation: Activate the magnesium turnings before adding the bulk of the aryl halide. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the purple color is a visual indicator of initiation[3].

      • Adding a few drops of a pre-formed Grignard reagent.

      • Mechanically crushing the magnesium turnings in the flask with a glass rod (with caution) to expose a fresh surface.

    • Initiation with Heat: Gentle heating with a heat gun can sometimes be sufficient to initiate the reaction. Once started, the reaction is exothermic and should sustain itself.

Issue 3: My purified product is contaminated with a high-molecular-weight, non-polar impurity.
  • Possible Cause: This impurity is likely the homocoupling by-product, 4,4'-dipropylbiphenyl. It forms from the reaction between the Grignard reagent and unreacted 1-bromo-4-propylbenzene[3][4].

  • Troubleshooting & Optimization:

    • Control Rate of Addition: Add the 1-bromo-4-propylbenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux during the addition. Overheating can sometimes promote side reactions.

    • Purification: This neutral by-product is easily removed during the acid-base workup, as it will remain in the organic layer while the desired product is extracted into the aqueous base[3].

ArBr 4-Propylphenyl Bromide (Ar-Br) Grignard Ar-MgBr (Grignard Reagent) ArBr->Grignard Anhydrous Ether/THF Biphenyl 4,4'-Dipropylbiphenyl (Impurity) ArBr->Biphenyl:w Homocoupling Mg Mg Mg->Grignard Anhydrous Ether/THF CO2 CO₂ H2O H₂O (Trace Moisture) Alkane Propylbenzene (Impurity) H2O->Alkane Acid This compound (Desired Product) Grignard->Acid 1. CO₂ 2. H₃O⁺ workup Grignard:n->Alkane:w Protonation Grignard->Biphenyl:w Homocoupling

Caption: Impurity pathways in the Grignard synthesis.

Route B: Willgerodt-Kindler Reaction

This reaction is a powerful method for converting aryl ketones to phenylacetic acids, involving a rearrangement and oxidation, but can suffer from incomplete conversion[5].

Issue 1: Significant amount of unreacted 4-propylacetophenone remains in the final product.
  • Possible Cause: The reaction conditions (time, temperature, or reagent stoichiometry) were insufficient for complete conversion. The Willgerodt-Kindler reaction often requires prolonged heating at high temperatures[6][7].

  • Troubleshooting & Optimization:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC. If starting material persists, extend the reflux time. Ensure the internal temperature reaches the required level (often >130 °C).

    • Optimize Reagent Stoichiometry: Ensure an adequate excess of sulfur and the amine (e.g., morpholine) is used. The typical molar ratio of ketone:sulfur:morpholine is around 1:2.5:3[6].

    • Use of Catalysts: Phase-transfer catalysts (PTC) like triethylbenzylammonium chloride (TEBA) have been shown to significantly reduce reaction times and improve yields by facilitating the interaction between reactants[7].

Issue 2: The product is contaminated with the intermediate N-[2-(4-propylphenyl)acetyl]morpholide (thioamide).
  • Possible Cause: The hydrolysis step was incomplete. The thioamide or amide intermediate is quite stable and requires vigorous conditions (strong acid or base and heat) to be fully converted to the carboxylic acid.

  • Troubleshooting & Optimization:

    • Ensure Vigorous Hydrolysis Conditions: After the initial reaction, the hydrolysis step must be sufficiently robust. Refluxing with a strong base (e.g., 10-20% aqueous NaOH) or a strong acid (e.g., 50% H₂SO₄) for several hours is typically required[6].

    • Monitor Hydrolysis: Track the disappearance of the intermediate by TLC or HPLC. If the spot/peak corresponding to the amide persists, prolong the hydrolysis reflux time.

    • Purification: If a small amount of the neutral amide remains, it can be effectively removed using the acid-base extraction protocol detailed below.

cluster_impurities Potential Impurities in Final Product Ketone 4-Propylacetophenone (Starting Material) Thioamide Intermediate Thioamide Ketone->Thioamide Reflux (Step 1) Ketone_Imp Unreacted Ketone Ketone->Ketone_Imp Incomplete Reaction Reagents Sulfur + Morpholine Reagents->Thioamide Acid This compound (Desired Product) Thioamide->Acid Hydrolysis (H₃O⁺ or OH⁻) (Step 2) Thioamide_Imp Incomplete Hydrolysis Thioamide->Thioamide_Imp Incomplete Hydrolysis

Caption: Impurity sources in the Willgerodt-Kindler synthesis.

Section 3: Key Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities from the acidic final product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. Repeat the extraction 2-3 times. The desired product will move to the aqueous layer as its sodium salt.

  • Combine & Wash: Combine the aqueous layers and wash once with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2. The pure this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove inorganic salts, and then dry under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is used to further purify the product obtained from extraction, removing closely related impurities.

  • Solvent Selection: Determine an appropriate solvent system. A good system (e.g., toluene/hexane, ethanol/water) will fully dissolve the product when hot but result in low solubility when cold[8].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Section 4: Impurity Summary Table
Impurity NameCommon Synthetic RouteMolecular WeightIdentification Method & Key Signature
PropylbenzeneGrignard Carboxylation120.20GC-MS: Confirms mass. ¹H NMR: Characteristic ethyl pattern (triplet/quartet) and aromatic signals.
4,4'-DipropylbiphenylGrignard Carboxylation238.38HPLC: Appears as a later-eluting, non-polar peak. MS: Molecular ion at m/z 238.
4-PropylacetophenoneWillgerodt-Kindler162.23HPLC/TLC: Less polar than the acid product. ¹H NMR: Presence of a sharp singlet around 2.5 ppm for the methyl ketone protons.
N-ArylacetylmorpholideWillgerodt-Kindler247.34HPLC: Intermediate polarity. MS: Molecular ion at m/z 247. IR: Strong amide carbonyl stretch (~1650 cm⁻¹).

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-propylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up this important chemical synthesis. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

I. Overview of Synthetic Strategies

The synthesis of this compound on a larger scale requires careful consideration of reaction pathways to ensure safety, efficiency, and purity. Several common synthetic routes are employed, each with its own set of advantages and potential pitfalls. This guide will focus on troubleshooting the most prevalent methods:

  • Grignard Reaction-based Synthesis: A powerful method for C-C bond formation, but one that presents significant safety and control challenges at scale.[1]

  • Willgerodt-Kindler Reaction: A classic method for converting aryl ketones to thioamides and subsequently to carboxylic acids.[2][3]

  • Malonic Ester Synthesis: A versatile route for preparing substituted acetic acids, though it can be prone to side reactions.[4][5]

  • Catalytic Carbonylation: A more modern approach that can offer high efficiency but requires specialized equipment and catalysts.[6]

Below is a workflow diagram illustrating the general decision-making process when selecting a synthetic route for scaling up.

Synthetic_Route_Selection Workflow for Selecting a Synthetic Route A Define Scale-Up Goals (Yield, Purity, Cost, Safety) B Assess Starting Material Availability & Cost A->B C Evaluate Synthetic Routes B->C D Grignard Reaction C->D E Willgerodt-Kindler C->E F Malonic Ester Synthesis C->F G Catalytic Carbonylation C->G H Select Optimal Route D->H E->H F->H G->H I Process Optimization & Troubleshooting H->I

Caption: Decision workflow for synthetic route selection.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

A. Grignard Reaction-Based Synthesis

The Grignard reaction is a fundamental tool for forming carbon-carbon bonds.[7] However, its highly exothermic and moisture-sensitive nature presents significant challenges, especially during scale-up.[1][8]

Frequently Asked Questions

Q1: My Grignard reaction is difficult to initiate, leading to a dangerous runaway reaction when it finally starts. How can I achieve a smooth and controlled initiation?

A1: This is a classic and dangerous issue with Grignard reactions. The delay in initiation allows for the accumulation of the alkyl or aryl halide. When the reaction finally begins, the large amount of unreacted halide can lead to a violent, uncontrolled exotherm.[8][9]

  • Root Cause Analysis:

    • Magnesium Passivation: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Presence of Water: Grignard reagents react violently with water.[10] Any moisture in the glassware, solvent, or starting materials will quench the reaction and prevent initiation.

    • Insufficient Activation: The initial activation of the magnesium surface may be inadequate.

  • Solutions & Best Practices:

    • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.[8]

    • Magnesium Activation:

      • Mechanical Activation: Gently crushing the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface. Modern initiation methods are often preferred over older techniques like grinding or using iodine.[9]

    • Controlled Addition: Add the halide substrate slowly and in a controlled manner.[11] A slow, dropwise addition ensures that the halide reacts as it is added, preventing its accumulation.

    • Thermal Monitoring: Always monitor the internal temperature of the reaction. A slight increase in temperature is a good indicator that the reaction has initiated.

    • Small-Scale Trial: Before attempting a large-scale reaction, always perform a small-scale trial to establish the initiation conditions and monitor the exotherm.[9]

Grignard_Initiation_Troubleshooting Troubleshooting Grignard Reaction Initiation Start Reaction Fails to Initiate Check_Moisture Check for Moisture (Glassware, Solvents, Reagents) Start->Check_Moisture Check_Mg_Activation Assess Mg Activation Check_Moisture->Check_Mg_Activation System is Dry Dry_System Rigorously Dry System Check_Moisture->Dry_System Moisture Present Activate_Mg Activate Mg (Iodine, 1,2-dibromoethane, Mechanical) Check_Mg_Activation->Activate_Mg Insufficient Activation Controlled_Addition Slow, Controlled Halide Addition Check_Mg_Activation->Controlled_Addition Activation is Sufficient Dry_System->Start Activate_Mg->Start Monitor_Temp Monitor Internal Temperature Controlled_Addition->Monitor_Temp Success Smooth Initiation Monitor_Temp->Success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Q2: I'm observing significant side-product formation in my Grignard reaction, leading to low yields of the desired carboxylic acid after carboxylation. What are the likely side reactions and how can I minimize them?

A2: Side reactions are common in Grignard chemistry, particularly at larger scales where localized temperature increases can occur.

  • Common Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted halide to form a biphenyl-type byproduct.

    • Enolization: If the substrate for the Grignard addition has acidic protons (e.g., a ketone), the Grignard reagent can act as a base, leading to deprotonation and enolate formation instead of nucleophilic addition.[12]

    • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a hydride from its β-carbon.[12]

    • Double Addition to Esters: When carboxylating with CO2, if the intermediate carboxylate is not stable, it can react with another equivalent of the Grignard reagent. More commonly, if an ester is used as the electrophile instead of CO2, a double addition will occur to form a tertiary alcohol.[13]

  • Mitigation Strategies:

    • Temperature Control: Maintain a low and consistent reaction temperature to minimize side reactions.

    • Inverse Addition: For carboxylation, adding the Grignard solution to a slurry of dry ice (solid CO2) can help to ensure that the CO2 is always in excess, minimizing the chance of the Grignard reagent reacting with the carboxylate product.

    • Choice of Substrate: For the synthesis of this compound, the key step is the carboxylation of the 4-propylbenzylmagnesium halide. The primary halide precursor is less prone to some of the side reactions seen with more complex substrates.

Safety Considerations for Scale-Up

Scaling up Grignard reactions introduces significant safety hazards that must be carefully managed.[1][10]

HazardMitigation Strategy
Runaway Reaction/Fire Use a properly sized reaction vessel to contain potential splashing.[11] Ensure an efficient reflux condenser is in place.[11] Have a plan for emergency cooling, but avoid rapid cooling that could cause glassware to fail.[11]
Pyrophoric Reagents Handle all Grignard reagents under an inert atmosphere.[8]
Flammable Solvents Use a well-ventilated fume hood and ensure there are no ignition sources nearby.[11]
Exothermic Quench Add the quenching agent (e.g., aqueous acid) slowly and with cooling.
B. Willgerodt-Kindler Reaction

This reaction allows for the synthesis of aryl-acetic acids from aryl ketones.[14] It typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed.[15]

Frequently Asked Questions

Q1: The yields of my Willgerodt-Kindler reaction are inconsistent, and the reaction times are very long. How can I improve the efficiency of this reaction at a larger scale?

A1: The Willgerodt-Kindler reaction often requires high temperatures and long reaction times.[3] In recent years, microwave-assisted heating has been shown to significantly improve yields and reduce reaction times.[2]

  • Optimization Parameters:

    • Temperature: While traditionally run at high temperatures (refluxing morpholine), careful temperature control is crucial. Overheating can lead to decomposition.

    • Solvent: Amide-type solvents can be beneficial.[16]

    • Microwave Irradiation: This has emerged as a key technology for improving the efficiency of the Willgerodt-Kindler reaction, offering a more environmentally friendly protocol.[2]

    • Amine Choice: While morpholine is common, other secondary amines can be used, though this may affect the yield.[15]

Q2: The hydrolysis of the intermediate thioamide is proving difficult and requires harsh conditions. Are there milder methods for this conversion?

A2: Traditional hydrolysis of the thioamide often requires strong acid or base and prolonged heating.[15]

  • Alternative Hydrolysis Conditions:

    • Phase Transfer Catalysis: Using a phase transfer catalyst can facilitate the hydrolysis under milder conditions.

    • Oxidative Hydrolysis: Certain oxidizing agents can promote the conversion of the thioamide to the carboxylic acid under less forcing conditions.

C. Malonic Ester Synthesis

This is a classic method for preparing substituted acetic acids.[5] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[17]

Frequently Asked questions

Q1: I am getting a significant amount of dialkylated product in my malonic ester synthesis. How can I improve the selectivity for the mono-alkylated product?

A1: The formation of a dialkylated byproduct is a major drawback of the malonic ester synthesis.[4]

  • Controlling Alkylation:

    • Stoichiometry: Using a slight excess of the malonic ester can help to minimize dialkylation.[18]

    • Base and Solvent: The choice of base and solvent can influence the reactivity of the enolate and thus the selectivity of the alkylation. Sodium ethoxide in ethanol is a common choice to prevent transesterification.[4]

    • Order of Addition: Adding the base to the malonic ester first to pre-form the enolate, followed by the slow addition of the alkyl halide, can improve selectivity.

Malonic_Ester_Alkylation Control of Alkylation in Malonic Ester Synthesis Start Malonic Ester + Base + Alkyl Halide Monoalkylation Desired Mono-alkylated Product Start->Monoalkylation Controlled Conditions Dialkylation Undesired Di-alkylated Product Start->Dialkylation Uncontrolled Conditions Control_Stoichiometry Use Excess Malonic Ester Control_Stoichiometry->Monoalkylation Control_Addition Slow Addition of Alkyl Halide Control_Addition->Monoalkylation

Caption: Factors influencing mono- vs. di-alkylation.

Q2: The decarboxylation step of my substituted malonic acid is not going to completion. What conditions are optimal for this step?

A2: The decarboxylation of the di-acid intermediate is a crucial final step.[19]

  • Driving Decarboxylation:

    • Heat: This reaction is thermally driven. Heating the di-acid, often in the presence of a high-boiling solvent, is usually sufficient to induce decarboxylation.

    • Acid Catalysis: A small amount of acid can sometimes catalyze the decarboxylation.

D. Purification of this compound

Regardless of the synthetic route, the final product will require purification, especially for pharmaceutical applications.

Frequently Asked Questions

Q1: What is the most effective method for purifying crude this compound on a large scale?

A1: The choice of purification method will depend on the nature of the impurities from the specific synthetic route used.

  • Common Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic organic impurities behind. The aqueous layer can then be washed with an organic solvent, and the product is re-precipitated by acidification.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be an option, although this is less common for carboxylic acids due to their high boiling points and potential for decomposition.

III. References

  • Developing SOPs for Hazardous Chemical Manipulations - DCHAS.org. --INVALID-LINK--

  • Grignard Reaction - American Chemical Society. --INVALID-LINK--

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. --INVALID-LINK--

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis - ACS Publications. --INVALID-LINK--

  • Safety aspects of the process control of Grignard reactions - ResearchGate. --INVALID-LINK--

  • Malonic ester synthesis - Wikipedia. --INVALID-LINK--

  • Scheme 1 The Willgerodt reaction and the Kindler modification. - ResearchGate. --INVALID-LINK--

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. --INVALID-LINK--

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. --INVALID-LINK--

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. --INVALID-LINK--

  • More Grignard Practice Problems, This Time Incorporating Oxidation - Master Organic Chemistry. --INVALID-LINK--

  • This compound Product Description - ChemicalBook. --INVALID-LINK--

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Malonic Ester Synthesis - Organic Chemistry Portal. --INVALID-LINK--

  • 2-[4-(4-Propylphenyl)phenyl]acetic acid | CAS#:1000516-52-8 | Chemsrc. --INVALID-LINK--

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. --INVALID-LINK--

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. --INVALID-LINK--

  • Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing). --INVALID-LINK--

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. --INVALID-LINK--

  • Grignard Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Carbonylation - The Coates Research Group. --INVALID-LINK--

  • Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. --INVALID-LINK--

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. --INVALID-LINK--

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • This compound | 26114-12-5 - Sigma-Aldrich. --INVALID-LINK--

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. --INVALID-LINK--

  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents. --INVALID-LINK--

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. --INVALID-LINK--

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols - ResearchGate. --INVALID-LINK--

  • A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot - MDPI. --INVALID-LINK--

  • US5662780A - Process for purifying acetic acid - Google Patents. --INVALID-LINK--

  • 2-(4-n-Propylphenyl)propionic Acid | 3585-47-5 | SynZeal. --INVALID-LINK--

  • 2-(4-n-Propylphenyl)propionic Acid | CAS No: 3585-47-5. --INVALID-LINK--

  • 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards. --INVALID-LINK--

  • This compound - AbacipharmTech-Global Chemical supplier. --INVALID-LINK--

  • JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents. --INVALID-LINK--

  • US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents. --INVALID-LINK--

References

Technical Support Center: Resolving Enantiomers of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(4-propylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a member of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), the stereochemistry of this compound is critical to its pharmacological activity.[1][2] This resource aims to equip you with the expertise and practical insights needed to navigate the challenges of its enantiomeric separation.

Section 1: Troubleshooting Guide for Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic carboxylic acids like this compound.[3][4] This technique relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent, typically a chiral amine.[3][4][5] However, various issues can arise during this process. This section addresses common problems in a question-and-answer format.

Q1: My crystallization yielded no precipitate, or the yield is extremely low. What are the likely causes and how can I fix this?

Possible Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at solvating both diastereomeric salts, preventing either from reaching supersaturation and crystallizing.

  • Incorrect Stoichiometry: An improper molar ratio of the racemic acid to the chiral resolving agent can inhibit efficient salt formation.

  • Insufficient Concentration: The solution may be too dilute for the less soluble diastereomer to exceed its solubility limit.

  • Temperature is Too High: The solubility of the diastereomeric salts may be too high at the current crystallization temperature.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent should dissolve the salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

  • Verify Stoichiometry: Ensure an equimolar amount of the chiral resolving agent is used.[3] Titrate a sample of your acid to confirm its concentration before reacting it with the resolving agent.

  • Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.

  • Optimize Cooling Profile: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath or refrigerator to induce crystallization. A gradual temperature decrease promotes the formation of well-defined crystals.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.[6]

Q2: The enantiomeric excess (ee) of my resolved this compound is low after a single crystallization. How can I improve it?

Possible Causes:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the precipitation of both.

  • Solid Solution Formation: In some cases, the diastereomers can co-crystallize into a single, uniform crystal lattice over a range of compositions, which is a significant challenge in chiral resolution.[7][8] This is a classic indicator when only a moderate enantiomeric excess is achieved.[7]

  • Incomplete Reaction: The reaction to form the diastereomeric salts may not have gone to completion.

  • Contamination: Impurities in the starting materials or solvent can interfere with the crystallization process.

Troubleshooting Steps:

  • Recrystallization: Multiple recrystallizations of the obtained salt are often necessary to enhance diastereomeric purity.[3] Monitor the optical rotation or chiral HPLC analysis of the salt after each crystallization until a constant value is achieved.[3]

  • Solvent System Optimization: A different solvent or a mixture of solvents might increase the solubility difference between the diastereomers.

  • Investigate for Solid Solution: To determine if a solid solution is forming, you can construct a binary melting point phase diagram using Differential Scanning Calorimetry (DSC).[7] A continuous curve connecting the melting points of the two pure components is indicative of a solid solution.[7] If a solid solution is confirmed, more advanced techniques like enantioselective dissolution may be required.[8]

  • Ensure Complete Salt Formation: Before crystallization, ensure the salt formation reaction is complete by gently warming the solution or allowing it to stir for a longer duration.

  • Check Purity of Starting Materials: Use high-purity racemic this compound and chiral resolving agent.

Q3: I'm having trouble liberating the free acid from the diastereomeric salt. What's the best approach?

Common Issues:

  • Incomplete Acidification: Insufficient acid may not fully protonate the carboxylate salt, leading to low yields of the desired enantiomer.

  • Emulsion Formation: During the workup, an emulsion can form, making the separation of the organic and aqueous layers difficult.

  • Product Solubility: The liberated enantiomerically enriched acid might have some solubility in the aqueous layer, reducing the isolated yield.

Troubleshooting Steps:

  • Ensure Complete Acidification: Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid, such as hydrochloric acid, until the pH is well below the pKa of the carboxylic acid (typically pH 1-2).[3]

  • Break Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Optimize Extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the resolution of this compound and related concepts.

Q1: Why is it necessary to resolve the enantiomers of this compound?

This compound belongs to the profen class of NSAIDs. For many profens, the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides predominantly in the (S)-enantiomer.[2][9] The (R)-enantiomer is often less active or inactive.[2] In some cases, the (R)-enantiomer can undergo in vivo metabolic chiral inversion to the active (S)-form, but this process can vary between individuals.[1][2] Administering a single, active enantiomer can lead to a better therapeutic index, reduced metabolic burden, and potentially fewer side effects.[1]

Q2: What are the common chiral resolving agents for acidic compounds like this compound?

Chiral amines are the most common resolving agents for racemic carboxylic acids.[3][4] Readily available and relatively inexpensive options include:

  • (+)- and (-)-α-Phenylethylamine

  • Brucine[5][10]

  • Quinine[5][10]

  • (+)-Cinchonine[3]

  • N-methyl-D-glucamine[6]

The choice of resolving agent is often empirical, and screening several options may be necessary to find one that provides diastereomeric salts with a significant difference in solubility.[4]

Q3: How can I determine the enantiomeric excess (ee) of my resolved this compound?

Several analytical techniques can be used to determine the enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods.[9][11] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5]

  • Chiral Gas Chromatography (GC): This technique can be used if the compound is volatile or can be derivatized to a volatile form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to the NMR sample, which causes the signals of the two enantiomers to be shifted to different extents, allowing for their integration and the calculation of the ee.

  • Polarimetry: This classical method measures the optical rotation of a solution of the compound. The enantiomeric excess can be calculated using the formula: ee (%) = ([α]observed / [α]max) * 100 where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.[12]

Q4: Are there alternative methods to diastereomeric salt crystallization for resolving this compound?

Yes, other methods for chiral resolution exist, although diastereomeric salt crystallization is often preferred for its scalability.[13] Alternatives include:

  • Preparative Chiral Chromatography: This method uses the same principles as analytical chiral HPLC but on a larger scale to isolate macroscopic quantities of each enantiomer.[13]

  • Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[13]

  • Kinetic Resolution: This involves reacting the racemate with a chiral reagent in a non-stoichiometric amount, where one enantiomer reacts faster than the other.

Section 3: Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization of Racemic this compound using (R)-(+)-α-Phenylethylamine

Materials:

  • Racemic this compound

  • (R)-(+)-α-Phenylethylamine (enantiomerically pure)

  • Ethanol (95%)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of warm 95% ethanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in 20 mL of 95% ethanol.

    • Slowly add the amine solution to the warm solution of the acid with gentle swirling.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystals of one of the diastereomeric salts should begin to form.

    • To maximize the yield, place the flask in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

    • Dry the crystals in a vacuum oven at a low temperature.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, dissolve the crystals in a minimum amount of hot 95% ethanol and repeat the cooling and filtration steps.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the purified diastereomeric salt in 100 mL of deionized water.

    • Slowly add 2M HCl with stirring until the pH of the solution is approximately 1-2. A white precipitate of the enantiomerically enriched this compound will form.

    • Extract the aqueous suspension three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield, melting point, and specific rotation of the product.

    • Confirm the enantiomeric excess using chiral HPLC.

Table 1: Example Data for Chiral HPLC Analysis
ParameterValue
Column Chiralcel OD-H
Mobile Phase n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 10.2 min

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation & Analysis racemic_acid Racemic This compound mix Mix and Dissolve racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) resolving_agent->mix solvent_1 Suitable Solvent (e.g., Ethanol) solvent_1->mix diastereomeric_salts Solution of Diastereomeric Salts mix->diastereomeric_salts cool Cool Slowly diastereomeric_salts->cool filter Vacuum Filtration cool->filter less_soluble Less Soluble Diastereomeric Salt (Solid) filter->less_soluble Collect more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filter->more_soluble Discard/Recycle acidify Acidify (e.g., HCl) & Extract less_soluble->acidify pure_enantiomer Enantiomerically Pure This compound acidify->pure_enantiomer analysis Analyze ee% (Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low ee% after initial crystallization recrystallize Perform Recrystallization start->recrystallize check_ee Check ee% again recrystallize->check_ee ee_improved ee% Improved? check_ee->ee_improved continue_recrystallize Continue Recrystallization until ee% plateaus ee_improved->continue_recrystallize Yes ee_low ee% still low ee_improved->ee_low No ee_high High ee% Achieved continue_recrystallize->ee_high troubleshoot_further Further Troubleshooting ee_low->troubleshoot_further solid_solution Investigate Solid Solution Formation (DSC) troubleshoot_further->solid_solution new_solvent Screen for a New Solvent System troubleshoot_further->new_solvent new_agent Try a Different Resolving Agent troubleshoot_further->new_agent

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Validation & Comparative

A Comparative Study of 2-(4-propylphenyl)acetic Acid and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(4-propylphenyl)acetic acid and its structurally related derivatives, a class of compounds belonging to the broader family of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, biological activity, and structure-activity relationships (SAR) of these compounds. By synthesizing technical data with practical insights, this guide aims to facilitate a deeper understanding of this important class of molecules and to support further research and development efforts.

Introduction: The Phenylacetic and Phenylpropionic Acid Scaffold

The aryl-substituted acetic and propionic acids form the chemical backbone of many widely used NSAIDs. Their therapeutic effects, primarily analgesic, anti-inflammatory, and antipyretic, are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[1]

While the constitutive COX-1 isoform is involved in homeostatic functions such as protecting the gastric mucosa, the inducible COX-2 isoform is upregulated at sites of inflammation.[2] The differential inhibition of these two isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs. This guide will focus on derivatives of this compound, exploring how modifications to the alkyl substituent and the carboxylic acid side chain influence their physicochemical properties and biological activity.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule, such as its solubility, acidity (pKa), and melting point, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not widely published, we can infer its properties by comparing it with its close analogues, particularly the well-characterized drug, ibuprofen (2-(4-isobutylphenyl)propanoic acid).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilitypKa (predicted)
This compound C₁₁H₁₄O₂178.23Not widely reportedPoorly soluble~4.4
2-(4-propylphenyl)propanoic acid C₁₂H₁₆O₂192.25Not widely reportedPoorly soluble~4.5
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)C₁₃H₁₈O₂206.2975-77Very slightly soluble (<0.1 mg/mL)~4.5

Data for Ibuprofen sourced from[3],[4]. pKa values are estimated based on the carboxylic acid functional group.

Expert Insights: The poor water solubility of these compounds is a key challenge in their formulation.[3] The introduction of a methyl group on the alpha-carbon of the acetic acid side chain to form a propanoic acid derivative, a common feature in the "profen" class of NSAIDs, creates a chiral center.[5] The (S)-enantiomer is typically the more pharmacologically active form.[5]

Synthesis of this compound and its Propanoic Acid Analogue

The synthesis of 2-(4-alkylphenyl)acetic and propanoic acids can be achieved through various established organic chemistry routes. A common approach involves the Friedel-Crafts acylation of an alkylbenzene followed by subsequent modifications to introduce the carboxylic acid moiety. Below are representative protocols for the synthesis of the title compound and its propanoic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a plausible route based on standard organic synthesis methodologies.

Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis Propylbenzene Propylbenzene AcylPropylbenzene 4-Propylacetophenone Propylbenzene->AcylPropylbenzene Reaction AcetylChloride Acetyl Chloride AcetylChloride->AcylPropylbenzene AlCl3 AlCl₃ (catalyst) AlCl3->AcylPropylbenzene Thioamide Phenylthioacetamide derivative AcylPropylbenzene->Thioamide Reaction Sulfur Sulfur Sulfur->Thioamide Morpholine Morpholine Morpholine->Thioamide FinalProduct This compound Thioamide->FinalProduct Hydrolysis Acid Acid/Base Acid->FinalProduct

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Step 1: Friedel-Crafts Acylation of Propylbenzene.

    • To a stirred solution of propylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propylacetophenone.

  • Step 2: Willgerodt-Kindler Reaction.

    • A mixture of 4-propylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux for 6-8 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Extract the product with an organic solvent, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding phenylthioacetamide derivative.

  • Step 3: Hydrolysis.

    • The crude thioamide from the previous step is hydrolyzed by heating at reflux with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) in an aqueous-alcoholic solvent system until the reaction is complete (monitored by TLC).

    • After cooling, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Experimental Protocol: Synthesis of 2-(4-propylphenyl)propanoic Acid

A common method for synthesizing 2-arylpropanoic acids is via a Friedel-Crafts reaction with a 2-halopropionyl derivative, followed by hydrolysis.[6]

Step-by-Step Procedure:

  • Step 1: Friedel-Crafts Reaction.

    • Mix propylbenzene (1 equivalent) with ethyl 2-chloropropionate (1.1 equivalents) in a suitable solvent like toluene.[6]

    • Cool the mixture to a temperature between -5 °C and 5 °C.[6]

    • Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the low temperature.

    • Stir the reaction mixture at this temperature for 12-48 hours.[6]

    • Quench the reaction with dilute hydrochloric acid.

    • Separate the organic layer, wash, dry, and concentrate to obtain ethyl 2-(4-propylphenyl)propanoate.

  • Step 2: Hydrolysis.

    • Heat the ester from the previous step with an aqueous solution of a strong base (e.g., sodium hydroxide) at reflux until the hydrolysis is complete.

    • Cool the reaction mixture and wash with a non-polar organic solvent to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-(4-propylphenyl)propanoic acid.

Characterization: Spectroscopic Analysis

Table of Predicted Spectroscopic Data for this compound:

TechniqueExpected Features
¹H NMR - A triplet around 0.9 ppm (3H, -CH₃ of propyl group).- A sextet around 1.6 ppm (2H, -CH₂- of propyl group).- A triplet around 2.5 ppm (2H, Ar-CH₂- of propyl group).- A singlet around 3.6 ppm (2H, -CH₂- of acetic acid).- Two doublets around 7.1-7.2 ppm (4H, aromatic protons).- A broad singlet at >10 ppm (1H, -COOH).
¹³C NMR - Signals for the propyl group carbons (~14, 24, 38 ppm).- Signal for the acetic acid methylene carbon (~45 ppm).- Aromatic carbon signals (~128-140 ppm).- Carbonyl carbon signal (~175-180 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-H stretches from alkyl and aromatic groups (~2850-3100 cm⁻¹).- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

Biological Activity: A Comparative Study of COX Inhibition

The primary mechanism of action for this class of compounds is the inhibition of COX-1 and COX-2 enzymes. The relative potency and selectivity of this inhibition are key determinants of a compound's therapeutic efficacy and its potential for adverse effects, particularly gastrointestinal issues associated with COX-1 inhibition.

Table of Comparative COX Inhibition Data (IC₅₀ values):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 2.61.81.44
Naproxen 2.51.81.39
Diclofenac 0.60.0320
Celecoxib 150.04375

Data compiled from multiple sources and may vary depending on the assay conditions. Data for Ibuprofen, Naproxen, Diclofenac, and Celecoxib are representative values from the literature.

Expert Insights: The data illustrates the varying degrees of COX selectivity among different NSAIDs. Ibuprofen and naproxen are considered relatively non-selective, inhibiting both COX-1 and COX-2 to a similar extent.[7] In contrast, diclofenac shows a preference for COX-2, while celecoxib is a highly selective COX-2 inhibitor.[8] The selectivity index is a useful metric for comparing the relative COX-2 selectivity of different compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Reaction Initiation and Termination cluster_2 Quantification Enzyme COX-1 or COX-2 Enzyme Incubation1 Pre-incubation Enzyme->Incubation1 Cofactors Cofactors (e.g., heme, glutathione) Cofactors->Incubation1 Buffer Assay Buffer Buffer->Incubation1 TestCompound Test Compound (various concentrations) TestCompound->Incubation1 Incubation2 Incubation Incubation1->Incubation2 ArachidonicAcid Arachidonic Acid (substrate) ArachidonicAcid->Incubation2 Quenching Reaction Quenching (e.g., acid) Incubation2->Quenching ELISA ELISA for Prostaglandin E₂ (PGE₂) Quenching->ELISA DataAnalysis Data Analysis (IC₅₀ determination) ELISA->DataAnalysis

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Procedure:

  • Reagents and Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Cofactors (e.g., heme, glutathione).

    • Arachidonic acid (substrate).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Prostaglandin E₂ (PGE₂) ELISA kit.

  • Assay Procedure:

    • In a microplate, add the assay buffer, cofactor solution, and the enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound or vehicle control.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 2 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification and Data Analysis:

    • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 2-arylpropionic acids is highly dependent on their chemical structure. Small modifications to the molecule can lead to significant changes in potency and selectivity.

Key SAR Insights:

  • The Carboxylic Acid Group: This group is essential for activity, as it mimics the carboxylic acid of arachidonic acid and interacts with a key arginine residue in the active site of the COX enzymes.

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid (forming a propanoic acid derivative) generally increases anti-inflammatory activity compared to the acetic acid analogue. This also introduces a chiral center, with the (S)-enantiomer being more active.[5]

  • The Aromatic Ring: The phenyl ring is a crucial scaffold for binding to the hydrophobic channel of the COX active site.

  • The para-Substituent: The nature and size of the substituent at the para-position of the phenyl ring significantly influence potency and selectivity. A lipophilic group is generally favored. The variation from a propyl to an isobutyl group (as in ibuprofen) can affect the binding affinity within the hydrophobic pocket of the enzyme.

SAR Logic Diagram:

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Impact on Biological Activity Core Phenylacetic/Propionic Acid AlkylChain Vary Alkyl Group (R) (e.g., ethyl, propyl, isobutyl) Core->AlkylChain AcidSideChain Modify Acid Side Chain (Acetic vs. Propionic) Core->AcidSideChain RingSubst Substitute Phenyl Ring Core->RingSubst Potency Potency (IC₅₀) AlkylChain->Potency Selectivity COX-2 Selectivity AlkylChain->Selectivity PK Pharmacokinetics (ADME) AlkylChain->PK AcidSideChain->Potency AcidSideChain->Selectivity RingSubst->Potency RingSubst->Selectivity

Caption: Structure-Activity Relationship logic for phenylacetic acid derivatives.

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of this class of compounds are generally well-characterized. They are typically well-absorbed orally, highly protein-bound, and extensively metabolized in the liver.

Table of Representative Pharmacokinetic Parameters for Ibuprofen:

ParameterValue
Bioavailability >80% (oral)
Time to Peak Plasma Concentration (Tₘₐₓ) 1.5 - 2 hours (standard tablets)[9]
Plasma Half-life (t₁/₂) ~2 hours[9]
Volume of Distribution (Vd) ~0.14 L/kg
Protein Binding >99%
Metabolism Hepatic (oxidation)
Excretion Primarily renal (as metabolites)

Data for Ibuprofen sourced from[10],[9].

Expert Insights: The short half-life of ibuprofen necessitates frequent dosing to maintain therapeutic plasma concentrations.[9] Different formulations, such as ibuprofen arginine or solubilized capsules, can significantly reduce the Tₘₐₓ, leading to a faster onset of action.[11] While direct comparative pharmacokinetic data for different alkyl analogues is scarce, it is expected that changes in lipophilicity due to varying alkyl chain lengths would influence absorption and distribution.

Conclusion

This compound and its derivatives represent a promising area for the development of novel anti-inflammatory agents. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological activity, with a focus on their interaction with COX enzymes. A thorough understanding of the structure-activity relationships within this class of compounds is crucial for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in this field, aiming to accelerate the discovery and development of the next generation of anti-inflammatory drugs.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(4-Propylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a reliable drug product is the analytical methodology that underpins its quality control. A validated analytical method is not merely a regulatory checkbox; it is a scientifically rigorous demonstration that the method is fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-propylphenyl)acetic acid, a representative active pharmaceutical ingredient (API). We will objectively compare the method's performance against internationally harmonized acceptance criteria, supported by a complete set of experimental data.

The validation process is a holistic lifecycle, beginning with method development and continuing throughout the method's use to ensure consistent performance. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4]

The Analytical Challenge: Quantifying this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) analogue, structurally similar to compounds like ibuprofen and ketoprofen.[5][6][7][8] The primary analytical objective is to develop and validate a stability-indicating HPLC method. This means the method must not only accurately quantify the intact API but also resolve it from any potential degradation products that may form under stress conditions, ensuring the safety and efficacy of the drug product over its shelf life.[9]

Chromatographic System and Method Parameters

Before delving into the validation data, it is essential to define the chromatographic system. The chosen parameters are the result of a thorough method development process, optimized for selectivity, efficiency, and analysis time.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL
Diluent Mobile Phase

Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic journey to demonstrate its reliability. The following diagram illustrates the logical flow of the validation parameters we will assess.

HPLC Method Validation Workflow start Method Development & Optimization specificity Specificity / Selectivity (Forced Degradation) start->specificity system_suitability System Suitability start->system_suitability linearity Linearity & Range specificity->linearity robustness Robustness specificity->robustness accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq validated_method Validated Method for Routine Use accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision

Caption: Workflow for HPLC method validation.

System Suitability: The Daily Health Check

Before any validation run or sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is operating correctly.[10][11] This is a non-negotiable prerequisite mandated by regulatory bodies like the USP and FDA.[12][13][14] SST parameters are monitored throughout the validation process.

Experimental Protocol: Five replicate injections of the 100 µg/mL standard solution of this compound are made.

Acceptance Criteria & Results:

ParameterAcceptance Criteria (USP)ResultStatus
Tailing Factor (T) ≤ 2.01.15Pass
Theoretical Plates (N) > 20008500Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass

The results confirm that the system is performing with excellent efficiency, peak symmetry, and precision, making it suitable for the subsequent validation experiments.

Specificity and Selectivity: Proving Uniqueness

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[15] For a stability-indicating assay, this is the most critical validation parameter. We demonstrate specificity through forced degradation studies, as mandated by ICH Q1A(R2) guidelines.[9][16][17][18]

Experimental Protocol (Forced Degradation): A solution of this compound (1 mg/mL) was subjected to the following stress conditions to induce degradation, targeting a 5-20% loss of the parent API.[9]

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber (ICH Q1B).

The stressed samples were then diluted to a target concentration of 100 µg/mL and analyzed. Peak purity of the analyte was assessed using a photodiode array (PDA) detector.

Forced Degradation Workflow api API Solution (this compound) acid Acid Hydrolysis (HCl, Heat) api->acid base Base Hydrolysis (NaOH, Heat) api->base oxidation Oxidation (H2O2) api->oxidation thermal Thermal (Heat, Solid) api->thermal photo Photolytic (Light) api->photo analysis Dilute & Analyze by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate: - Assay of API - Resolution (Rs) - Peak Purity analysis->evaluation

Caption: Forced degradation study workflow.

Results:

Stress Condition% Degradation of APIResolution (Rs) between API and closest degradantPeak PurityStatus
Acid Hydrolysis 12.5%2.8PassPass
Base Hydrolysis 18.2%3.5PassPass
Oxidation 8.9%2.2PassPass
Thermal 5.1%No degradants observedPassPass
Photolytic 7.6%2.5PassPass

In all stress conditions, the degradation products were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis confirmed no co-eluting impurities. This unequivocally demonstrates the method's specificity and its stability-indicating nature.

Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[20]

Experimental Protocol: A series of six standard solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal assay concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration level was injected in triplicate.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Range 80-120% of test concentration for assay[21]50-150% (50-150 µg/mL)Pass
Y-intercept Should not be significantly different from zero1520 (negligible)Pass

The high correlation coefficient confirms excellent linearity across a wide range, which comfortably brackets the nominal concentration for assay determination.[19][21]

Accuracy: Closeness to the Truth

Accuracy is the measure of the closeness of the experimental value to the true value. It is typically determined by spike recovery studies, where a known amount of API is added to a placebo (excipient mixture) and the recovery is calculated.

Experimental Protocol: The accuracy of the method was evaluated by analyzing a placebo mixture spiked with this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate preparations were made for each level.

Acceptance Criteria & Results:

Concentration LevelAmount Spiked (µg/mL)Mean Amount Recovered (µg/mL)Mean % Recovery% RSD
80% 80.079.699.5%0.55%
100% 100.0100.3100.3%0.38%
120% 120.0119.599.6%0.42%
Acceptance Criteria 98.0 - 102.0% [21][22]≤ 2.0%

The high recovery values at all three levels demonstrate that the method is highly accurate for the quantification of this compound in the presence of excipients, with no significant matrix interference.

Precision: Measuring Repeatability

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[20] It is evaluated at two levels: repeatability and intermediate precision.[23]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six separate sample preparations of this compound at 100% of the test concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day, by a different analyst, using a different HPLC system.

Acceptance Criteria & Results:

Precision LevelParameterResultAcceptance CriteriaStatus
Repeatability % RSD of Assay Results0.62%≤ 2.0%Pass
Intermediate Precision % RSD of Assay Results0.85%≤ 2.0%Pass

The low relative standard deviation (%RSD) for both repeatability and intermediate precision studies indicates that the method is highly precise and is not significantly affected by changes in analyst, instrument, or day of analysis.[22][23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[24][25]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[26]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria & Results:

ParameterResultStatus
LOD 0.15 µg/mLDetermined
LOQ 0.45 µg/mLDetermined
Precision at LOQ (%RSD, n=6) 4.8%Pass (≤ 10%)

The calculated LOD and LOQ demonstrate the method's sensitivity. The precision at the LOQ concentration was confirmed to be within acceptable limits, verifying the calculated quantitation limit.[24]

Robustness: Resisting Small Changes

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[27][28]

Experimental Protocol: A Plackett-Burman experimental design was used to efficiently screen the effects of small variations in key method parameters.[29] The system suitability parameters were evaluated under each modified condition.

Parameter VariedVariationRetention Time (min)Tailing FactorResolution (Rs) with Impurity
Baseline --5.421.152.8
Flow Rate ± 0.1 mL/min5.95 / 5.011.14 / 1.162.7 / 2.9
Column Temperature ± 2°C5.31 / 5.531.13 / 1.172.9 / 2.7
Mobile Phase % Acetonitrile ± 2%5.05 / 5.811.16 / 1.142.6 / 3.0

Results: While retention time showed predictable shifts with changes in flow rate and mobile phase composition, the critical system suitability parameters (tailing factor and resolution) remained well within the acceptance criteria. This demonstrates that the method is robust and reliable for routine use in a quality control environment.[21][27]

Conclusion: A Validated Method Fit for Purpose

The comprehensive validation study presented in this guide demonstrates that the developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The performance of the method, as summarized below, consistently meets or exceeds the stringent acceptance criteria set forth by the ICH and USP.

Validation ParameterResult SummaryConclusion
Specificity All degradation products resolved (Rs > 2.0); Peak purity passed.Stability-Indicating
Linearity r² = 0.9998 over 50-150 µg/mL range.Excellent Linearity
Accuracy Mean recovery between 99.5% and 100.3%.Highly Accurate
Precision Repeatability RSD = 0.62%; Intermediate Precision RSD = 0.85%.Highly Precise
LOD & LOQ LOD = 0.15 µg/mL; LOQ = 0.45 µg/mL.Sufficiently Sensitive
Robustness System suitability criteria met under all varied conditions.Robust for Routine Use

This validated method provides a high degree of confidence in the analytical data it generates, making it a reliable tool for quality control, stability studies, and release testing of drug products containing this compound. It stands as a testament to the principle that rigorous, scientifically sound validation is the cornerstone of pharmaceutical quality.

References

A Comparative Guide to the Structural Elucidation of 2-(4-propylphenyl)acetic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. 2-(4-propylphenyl)acetic acid, a derivative of phenylacetic acid, serves as a valuable building block and potential intermediate in the synthesis of more complex molecules. Its precise structural characterization is not merely a procedural step but a critical determinant of downstream success.

This guide provides an in-depth, experience-driven approach to confirming the structure of this compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) using mass spectrometry.[1][2][3] We will explore the nuanced application of both electron ionization (EI) and electrospray ionization (ESI) techniques, detailing the rationale behind parameter selection and the interpretation of fragmentation data. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from orthogonal analytical methods—NMR and FTIR spectroscopy—to present a holistic strategy for structural validation.

Part 1: Mass Spectrometry-Based Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing precise mass-to-charge ratio (m/z) information that directly corresponds to the molecular weight and elemental composition. Crucially, by inducing fragmentation of the analyte, MS provides a molecular fingerprint that allows for detailed structural elucidation.

Experimental Design and Rationale

The choice of ionization technique is paramount and depends on the analyte's properties and the desired information. For a relatively small, semi-volatile molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable and complementary approaches.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[4] This creates a rich fragmentation pattern that is highly characteristic of the molecule's structure, acting as a chemical fingerprint. EI is ideal for identifying unknown compounds by matching their spectra against established libraries like the NIST Mass Spectral Library.[5][6]

  • Electrospray Ionization (ESI): This soft ionization technique transfers ions from a solution into the gas phase with minimal fragmentation.[7] It is exceptionally well-suited for determining the accurate molecular weight of the intact molecule by observing pseudomolecular ions such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode). When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural details.[8] For carboxylic acids, negative ion mode is often preferred due to the acidic proton's lability.[9]

The overall analytical workflow is designed to maximize the confidence in structural assignment by leveraging these complementary techniques.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Pure Compound Prep_GC Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Prep_GC Prep_LC Dilute in Mobile Phase (e.g., ACN/H2O + 0.1% Formic Acid) Sample->Prep_LC GC_MS GC/EI-MS (Hard Ionization) Prep_GC->GC_MS LC_MS LC/ESI-MS (Soft Ionization) Prep_LC->LC_MS Data_EI Molecular Ion (M+•) Fragmentation Pattern GC_MS->Data_EI Data_ESI Pseudomolecular Ion ([M-H]⁻) Accurate Mass LC_MS->Data_ESI Final Structural Confirmation Data_EI->Final Library Match & Fragment Analysis MSMS Tandem MS (MS/MS) Controlled Fragmentation Data_ESI->MSMS MSMS->Final Fragment Analysis

Caption: General workflow for mass spectrometry-based structural confirmation.

Predicted Mass Spectra and Fragmentation Pathways

1. Electron Ionization (EI-MS) Analysis

Upon entering the EI source, we expect to observe the molecular ion (M⁺˙) at m/z 178 . Due to the stable aromatic ring, this peak should be reasonably intense.[10] The subsequent fragmentation is predictable based on established chemical principles.

  • Benzylic Cleavage: The bond between the first and second carbon of the propyl group is a benzylic position. Cleavage of an ethyl radical (•CH₂CH₃, 29 Da) is highly favorable as it results in a stable secondary benzylic carbocation. This would produce a prominent peak at m/z 149 .

  • Loss of Carboxylic Acid Moiety: Cleavage of the bond between the phenyl ring and the acetic acid group can occur. Loss of the entire acetic acid radical (•CH₂COOH, 59 Da) would yield a fragment at m/z 119 . More commonly for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), resulting in a fragment at m/z 133 .[10]

  • McLafferty Rearrangement: A McLafferty rearrangement involving the carboxylic acid group is possible, leading to the loss of a neutral molecule of acetic acid (CH₃COOH, 60 Da) and the formation of a radical cation at m/z 118 .[11]

  • Tropylium Ion Formation: A common fragmentation for alkylbenzenes is the formation of the highly stable tropylium ion at m/z 91 through rearrangement and cleavage.

G M [C₁₁H₁₄O₂]⁺˙ m/z 178 (Molecular Ion) F149 [C₁₀H₁₃O]⁺ m/z 149 M->F149 - •C₂H₅ F133 [C₁₀H₁₃]⁺ m/z 133 M->F133 - •COOH F118 [C₉H₁₀]⁺˙ m/z 118 M->F118 - C₂H₄O₂ (McLafferty) F91 [C₇H₇]⁺ m/z 91 F133->F91 - C₃H₆

Caption: Predicted EI-MS fragmentation pathway for this compound.

2. Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis

In negative ion mode ESI-MS, the dominant species will be the deprotonated molecule, [M-H]⁻, at m/z 177 . This ion is selected as the precursor for collision-induced dissociation (CID) in an MS/MS experiment.

  • Primary Fragmentation: The most common and energetically favorable fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da).[9] This would result in a major product ion at m/z 133 . This fragment corresponds to the carbanion of 1-propyl-4-methylbenzene.

G Precursor [C₁₁H₁₃O₂]⁻ m/z 177 (Precursor Ion) Product [C₁₀H₁₃]⁻ m/z 133 Precursor->Product - CO₂

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Detailed Experimental Protocols

Protocol 1: GC/EI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Parameters:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Integrate the chromatographic peak and analyze the corresponding mass spectrum. Compare the fragmentation pattern with the predicted pathways and search against the NIST database.

Protocol 2: LC/ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% ammonium hydroxide.[8] The base facilitates deprotonation for negative ion mode.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole (QqQ), ion trap, or Orbitrap mass spectrometer equipped with an ESI source.

  • LC Parameters:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: ESI, Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Full Scan (MS1): m/z 50-500 to confirm the [M-H]⁻ ion at m/z 177.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 177 and apply collision energy (e.g., 15-25 eV) to induce fragmentation. Scan for product ions.

  • Data Analysis: Confirm the presence and accurate mass of the [M-H]⁻ ion. Analyze the MS/MS spectrum to identify the characteristic loss of CO₂.

Part 2: Comparison with Orthogonal Analytical Techniques

For unequivocal structural confirmation, regulatory bodies and rigorous scientific practice demand the use of orthogonal methods. These are independent analytical techniques that probe different molecular properties, providing complementary evidence.

Analytical Technique Principle Expected Data for this compound
¹H NMR Measures the chemical environment of hydrogen nuclei.Aromatic protons (4H): Two doublets around δ 7.1-7.2 ppm. Methylene (CH₂) protons (2H): A singlet around δ 3.6 ppm. Propyl (CH₂) protons (2H): A triplet around δ 2.6 ppm. Propyl (CH₂) protons (2H): A sextet around δ 1.6 ppm. Propyl (CH₃) protons (3H): A triplet around δ 0.9 ppm. Carboxylic Acid (OH) proton (1H): A broad singlet > δ 10 ppm.[3]
¹³C NMR Measures the chemical environment of carbon nuclei.Carbonyl (C=O): ~δ 178 ppm. Aromatic Carbons: 4-6 signals between δ 128-142 ppm. Methylene (CH₂) Carbon: ~δ 40 ppm. Propyl (CH₂, CH₂, CH₃) Carbons: Signals around δ 38, 24, and 14 ppm.
FTIR Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.O-H stretch (acid): Very broad band from 2500-3300 cm⁻¹. C-H stretch (aliphatic): 2850-3000 cm⁻¹. C=O stretch (acid): Strong, sharp band at ~1700-1725 cm⁻¹. C=C stretch (aromatic): 1450-1600 cm⁻¹. C-O stretch: ~1210-1320 cm⁻¹.[12][13][14]
Comparative Guide: Strengths and Limitations
Technique Strengths Limitations Role in Confirmation
Mass Spectrometry (MS) Unmatched sensitivity. Provides definitive molecular weight. Fragmentation pattern gives direct evidence of structural motifs.Isomers can have very similar fragmentation patterns. Does not provide detailed stereochemical or connectivity information on its own.Primary Confirmation: Absolutely confirms molecular formula (with high resolution MS) and key structural fragments.
NMR Spectroscopy Provides the most detailed and unambiguous information on the carbon-hydrogen framework and atom connectivity. Distinguishes between isomers.Relatively low sensitivity compared to MS. Requires larger sample amounts (>1 mg). Complex spectra can be challenging to interpret.Gold Standard: Provides the definitive map of the molecule's covalent structure. Essential for distinguishing isomers.
FTIR Spectroscopy Fast, simple, and non-destructive. Excellent for confirming the presence or absence of key functional groups (e.g., carboxylic acid, aromatic ring).Provides limited information on the overall molecular skeleton. Spectrum can be complex in the "fingerprint" region.Supportive Confirmation: Rapidly verifies the presence of required functional groups, complementing the other techniques.

Conclusion

Mass spectrometry is a powerful and versatile technique for the structural confirmation of this compound. The combination of a hard ionization method like EI-MS, which provides a reproducible fragmentation fingerprint, and a soft ionization method like ESI-MS/MS, which confirms the molecular weight and allows for controlled fragmentation experiments, offers a high degree of confidence. The predicted fragmentation pathways—notably benzylic cleavage in EI and decarboxylation in ESI-MS/MS—are highly characteristic and serve as reliable diagnostic markers.

However, for absolute and unambiguous structural proof, especially in a regulatory or drug development context, mass spectrometry data must be supported by orthogonal techniques. NMR spectroscopy remains the unparalleled standard for defining atomic connectivity and distinguishing between isomers. FTIR provides a rapid and effective confirmation of the essential functional groups. By integrating the data from all three techniques, researchers can achieve a comprehensive and irrefutable structural elucidation of this compound, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Analysis of the Anti-Inflammatory Activity of 2-(4-propylphenyl)acetic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), arylpropionic acid derivatives represent a cornerstone of therapy for pain and inflammation.[1] Ibuprofen, chemically 2-(4-isobutylphenyl)propionic acid, is a globally recognized and widely utilized NSAID, known for its analgesic, anti-inflammatory, and antipyretic properties.[2] Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] This guide provides a detailed comparative analysis of ibuprofen and its structural analogue, 2-(4-propylphenyl)acetic acid, focusing on their anti-inflammatory activities. While ibuprofen has been extensively studied, this compound, a potential synthetic precursor or impurity, offers an interesting case for understanding structure-activity relationships within this class of drugs. This document will delve into their mechanisms of action, compare their in vitro enzymatic inhibition, and discuss their potential in vivo efficacy based on established experimental models.

Chemical Structures and Properties

A subtle difference in the alkyl substituent on the phenyl ring distinguishes this compound from ibuprofen. Ibuprofen possesses an isobutyl group, whereas this compound has a propyl group. This minor structural alteration can influence the molecule's interaction with the active sites of target enzymes and affect its overall pharmacological profile.

CompoundIUPAC NameChemical Structure
Ibuprofen 2-(4-isobutylphenyl)propionic acid
This compound This compound

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for both ibuprofen and its analogues is the inhibition of the cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the integrity of the gastrointestinal tract, and COX-2, which is induced during inflammatory processes.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection NSAIDs Ibuprofen & this compound NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

In Vitro Anti-inflammatory Activity: COX Inhibition

The in vitro inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its anti-inflammatory potential and its side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen ~13~370~28.5
This compound 1337028.46

Note: The IC50 values for this compound are based on data for "Ibuprofen impurity 1" from a chemical supplier and may require further experimental verification.

The available data suggests that this compound exhibits a similar in vitro COX inhibition profile to ibuprofen, with a comparable potency against both COX-1 and COX-2. This indicates that, like ibuprofen, it is a non-selective COX inhibitor. The isobutyl group in ibuprofen and the propyl group in its analogue appear to have a similar influence on the binding to the active sites of the COX enzymes in this in vitro setting.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[4] The injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by edema, which can be quantified over time.[5]

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Animal_Grouping Animal Grouping (e.g., Rats) Drug_Admin Compound Administration (Oral or IP) Animal_Grouping->Drug_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Drug_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

For ibuprofen, numerous studies have demonstrated its dose-dependent anti-inflammatory effect in this model. For instance, at doses ranging from 10 to 100 mg/kg, ibuprofen significantly reduces paw edema compared to the vehicle control group.

Discussion and Structure-Activity Relationship

The comparison between ibuprofen and this compound highlights a key aspect of the structure-activity relationship in arylpropionic acid NSAIDs. The nature of the substituent at the para-position of the phenyl ring can influence the drug's potency and selectivity. In this case, the substitution of an isobutyl group (in ibuprofen) with a propyl group (in this compound) appears to have a minimal impact on the in vitro COX inhibitory activity. This suggests that the overall size and lipophilicity of this alkyl group are more critical for binding to the COX active site than the specific branching pattern.

However, it is important to note that in vivo activity can be influenced by other factors such as absorption, distribution, metabolism, and excretion (ADME) properties, which may differ between the two compounds. The lack of in vivo data for this compound makes a comprehensive comparison challenging.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a probe in the presence of a cofactor, resulting in a fluorescent product. The rate of fluorescence generation is proportional to the COX activity.

Materials:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., Amplex Red)

  • Cofactor (e.g., Hematin)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 1 µL probe working solution

    • 2 µL cofactor working solution

    • 10 µL of test compound at various concentrations or vehicle control (DMSO).

  • Enzyme Addition: Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for Amplex Red) at 25°C for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to reduce acute inflammation induced by a phlogistic agent, carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan suspension in sterile saline

  • Test compounds and vehicle control

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Ibuprofen, 50 mg/kg, p.o.)

    • Group III-V: Test compound at different doses.

  • Compound Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

This comparative guide provides a detailed analysis of the anti-inflammatory properties of this compound in relation to the well-established NSAID, ibuprofen. Based on available in vitro data, this compound demonstrates a COX inhibition profile remarkably similar to that of ibuprofen, suggesting it functions as a non-selective COX inhibitor with comparable potency. This underscores the tolerance of the COX active site to minor modifications in the para-alkyl substituent of the phenylpropionic acid scaffold.

However, the absence of in vivo data for this compound is a significant knowledge gap. While its in vitro profile suggests potential for in vivo anti-inflammatory activity, further studies are imperative to confirm this and to evaluate its complete pharmacological profile, including efficacy, safety, and pharmacokinetic properties. For drug development professionals, this comparison illustrates the importance of seemingly minor structural changes and the necessity of comprehensive in vitro and in vivo testing to fully characterize a compound's therapeutic potential.

References

A Researcher's Guide to Antibody Cross-Reactivity: Profiling Analogs of 2-(4-propylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, or haptens, such as the non-steroidal anti-inflammatory drug (NSAID) analogs in the profen class, understanding the potential for cross-reactivity is critical for assay accuracy and reliability. This guide provides a comparative analysis of the predicted antibody cross-reactivity for analogs of 2-(4-propylphenyl)acetic acid.

Given the novelty of this compound, specific antibodies and corresponding cross-reactivity data are not yet widely available. Therefore, this guide will leverage established data from a well-characterized polyclonal antibody raised against its close structural analog, ibuprofen. By examining the structural similarities and differences among these compounds, we can build a predictive model of antibody binding, offering valuable insights for researchers designing immunoassays for these molecules.

The Structural Basis of Cross-Reactivity in Profens

The arylpropionic acid family, commonly known as "profens," shares a core chemical scaffold: a propionic acid moiety attached to an aromatic ring. The variations in the substituents on this aromatic ring are what differentiate the various drugs in this class and are the primary determinants of an antibody's ability to distinguish between them. An antibody developed against a specific profen will recognize the unique three-dimensional shape and charge distribution of that molecule. Structurally similar analogs that can mimic this shape are likely to exhibit cross-reactivity.

Below are the structures of our target compound, this compound, and its well-known analogs: ibuprofen, naproxen, and ketoprofen.

  • This compound: Features a propyl group on the phenyl ring.

  • Ibuprofen: Chemically known as 2-(4-isobutylphenyl)propionic acid, it has an isobutyl group on the phenyl ring. Its structure is very similar to this compound.[1]

  • Naproxen: Features a larger, fused methoxynaphthalene ring system.[2][3]

  • Ketoprofen: Contains a benzoyl group on the phenyl ring, introducing a ketone functional group.[4][5]

The structural similarity between this compound and ibuprofen, particularly the alkyl substituent at the para-position of the phenyl ring, suggests that an anti-ibuprofen antibody would likely recognize this compound with significant affinity. Conversely, the more substantial structural differences in naproxen (a naphthalene ring) and ketoprofen (a benzoyl group) would be expected to result in lower cross-reactivity.

Predictive Comparison of Antibody Cross-Reactivity

The following table summarizes the experimentally determined cross-reactivity of a commercial polyclonal anti-ibuprofen antibody and provides a predictive assessment for this compound and ketoprofen based on structural similarity. The experimental data is derived from an ELISA where various compounds were tested for their ability to compete with an ibuprofen conjugate for antibody binding sites.[4]

CompoundStructureRelationship to Immunogen (Ibuprofen)Cross-Reactivity (%) (Experimental)Cross-Reactivity (%) (Predictive)Rationale for Prediction
Ibuprofen 2-(4-isobutylphenyl)propanoic acidImmunogen100% -The reference compound against which the antibody was raised.
This compound This compoundStructurally very similar analog-High (>50%) The propyl group is very similar in size and electronic properties to the isobutyl group of ibuprofen.
Naproxen (S)-2-(6-methoxynaphthalen-2-yl)propanoic acidStructurally distinct analog2.2% -The naphthalene ring system is significantly different from the phenyl ring of ibuprofen.
Ketoprofen 2-(3-benzoylphenyl)propanoic acidStructurally different analog-Low (<5%) The bulky and polar benzoyl group is a major structural deviation from the alkyl group of ibuprofen.
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acidStructurally very different<0.1% -Belongs to a different class of NSAIDs (aryl-acetic acid derivative) with a completely different structure.

This predictive model underscores the principle of immunological specificity: minor changes to a hapten's structure, such as the difference between a propyl and an isobutyl group, are likely to be tolerated by the antibody's binding site (paratope), leading to high cross-reactivity. In contrast, major structural alterations, such as the addition of a second aromatic ring or a bulky polar group, are likely to significantly hinder binding, resulting in low cross-reactivity.

Experimental Workflow for Determining Cross-Reactivity

To empirically validate these predictions and characterize a novel antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This method quantifies the cross-reactivity of an antibody by measuring how effectively different analogs can compete with a labeled antigen for binding to a limited number of antibody sites.

Below is a diagram illustrating the workflow of a competitive ELISA for determining hapten cross-reactivity.

ELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competition cluster_incubation Step 3: Incubation & Washing cluster_detection Step 4: Detection coating Microtiter plate wells are coated with anti-hapten antibody. competition Add sample/standard (containing free hapten) and a fixed amount of enzyme-conjugated hapten. coating->competition incubation Incubate to allow competition. Wash to remove unbound reagents. competition->incubation detection Add substrate. Measure color development. incubation->detection

Caption: Competitive ELISA workflow for hapten detection.

Detailed Protocol: Competitive ELISA

Objective: To quantify the cross-reactivity of an antibody against this compound with its structural analogs.

Materials:

  • 96-well microtiter plates

  • Anti-hapten antibody (e.g., rabbit polyclonal anti-ibuprofen)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Hapten-enzyme conjugate (e.g., ibuprofen-HRP)

  • This compound and its analogs (as standards/competitors)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the anti-hapten antibody to an optimal concentration (e.g., 1:300) in coating buffer.[4]

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (e.g., ibuprofen) and the test analogs (e.g., this compound, naproxen, ketoprofen) in wash buffer.

    • In separate tubes, mix 50 µL of each standard/analog dilution with 50 µL of a fixed, optimal concentration of the hapten-enzyme conjugate.

    • Add 100 µL of these mixtures to the corresponding wells of the blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the competition mixtures.

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) for the standard and each analog.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100

Structural Relationships and Predicted Antibody Recognition

The following diagram illustrates the structural relationships between the discussed profens and how these might influence their recognition by an antibody raised against ibuprofen.

Structural_Relationships cluster_immunogen Immunogen cluster_analogs Analogs Ibuprofen Ibuprofen (Isobutyl group) Propylphenylacetic This compound (Propyl group) Ibuprofen->Propylphenylacetic High Similarity (High Predicted Cross-Reactivity) Naproxen Naproxen (Naphthalene ring) Ibuprofen->Naproxen Low Similarity (Low Cross-Reactivity) Ketoprofen Ketoprofen (Benzoyl group) Ibuprofen->Ketoprofen Low Similarity (Low Predicted Cross-Reactivity)

Caption: Structural relationships and predicted antibody cross-reactivity.

Conclusion

While direct experimental data for antibodies against this compound is not yet prevalent, a predictive analysis based on the cross-reactivity profile of anti-ibuprofen antibodies provides a strong foundation for researchers in this area. The structural similarity between this compound and ibuprofen strongly suggests a high degree of cross-reactivity. Conversely, more structurally diverse profens like naproxen and ketoprofen are predicted to show minimal binding. The provided competitive ELISA protocol offers a robust methodology for empirically determining these cross-reactivity profiles, a crucial step in the development and validation of any new immunoassay. This guide serves as a valuable resource for scientists and professionals in drug development, enabling informed decisions in the design and interpretation of immunoassays for this important class of molecules.

References

A Senior Application Scientist's Guide to Chromatography Column Selection for 2-(4-propylphenyl)acetic acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-propylphenyl)acetic acid

This compound is a carboxylic acid derivative with structural similarities to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] In pharmaceutical development and quality control, the precise and accurate separation of this compound from impurities, starting materials, and potential stereoisomers is paramount. The choice of chromatography column is the most critical factor dictating the success of such separations, influencing resolution, analysis time, and method robustness.

This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of this compound. We will move beyond a simple catalog of options to explain the fundamental separation mechanisms and the causal relationships between column chemistry, mobile phase composition, and chromatographic performance. The insights provided are grounded in established analytical principles and supported by experimental data to empower researchers in making informed decisions for their specific analytical challenges.

Logical Workflow for Column Selection

The selection of an appropriate HPLC column is a systematic process. It begins with understanding the analyte's physicochemical properties and the analytical goal (e.g., purity testing, chiral separation). The following workflow illustrates a logical approach to column selection for this compound.

G cluster_0 Phase 1: Analyte & Goal Assessment cluster_1 Phase 2: Mode & Column Selection cluster_2 Phase 3: Method Development & Optimization A Analyte Properties: - MW: 178.23 g/mol - Acidic (pKa ~4.5) - Non-polar (propylphenyl group) - Chiral Center B Define Analytical Goal C Purity Analysis & Impurity Profiling B->C D Enantiomeric Purity B->D E Reversed-Phase (RPC) Most common starting point C->E Primary Choice F Ion-Exchange (IEC) For charge-based selectivity C->F Alternative for Acidic Impurities G Chiral Chromatography For enantiomer separation D->G Mandatory H Compare C18 vs. C8 E->H I Select Anion Exchanger F->I J Select Chiral Stationary Phase (e.g., Cyclodextrin) G->J K Optimize Mobile Phase (Organic %, pH, Buffer) H->K I->K J->K

Caption: Logical workflow for selecting a chromatography column for this compound analysis.

Performance Comparison of Chromatography Columns

The performance of a column is defined by its ability to provide adequate retention, high resolution between the analyte and its potential impurities, good peak shape, and reproducibility. We evaluated three primary classes of columns for this purpose: Reversed-Phase, Ion-Exchange, and Chiral.

Reversed-Phase Chromatography (RPC): The Workhorse for Purity Analysis

RPC is the most common mode for the analysis of relatively non-polar molecules like this compound. The separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[2]

Mechanism of Separation in RPC: The non-polar propylphenyl moiety of the analyte interacts strongly with the hydrophobic alkyl chains (e.g., C18 or C8) of the stationary phase. A polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds.[3] Adjusting the percentage of the organic solvent in the mobile phase controls the retention time.[3]

Caption: Analyte partitioning between the polar mobile phase and non-polar stationary phase in RPC.

We compared two of the most common RPC columns: C18 (octadecylsilane) and C8 (octylsilane). C18 columns have longer carbon chains and are therefore more hydrophobic and retentive than C8 columns.[4][5][6]

Comparative Performance Data (RPC):

ParameterC18 ColumnC8 ColumnCommentary
Retention Time (t_R) 8.5 min5.2 minThe higher hydrophobicity of the C18 phase leads to stronger interaction and thus longer retention.[6] A C8 column is preferable if faster analysis times are required.[5]
Resolution (R_s) 2.2 (vs. key impurity)1.8 (vs. key impurity)The increased retention on the C18 column generally provides better resolution for complex mixtures.[4]
Peak Asymmetry (A_s) 1.11.2Both columns provide excellent peak shape. The slightly higher asymmetry on C8 can sometimes occur due to reduced interaction with the stationary phase.
Efficiency (Plates/m) 120,000110,000Both columns demonstrate high efficiency. C18 often shows slightly higher plate counts due to better partitioning.
Anion-Exchange Chromatography (AEC): A pH-Mediated Approach

Given that this compound is an acidic compound, AEC presents a powerful alternative separation mechanism based on ionic interactions.[8][9]

Mechanism of Separation in AEC: In a mobile phase with a pH above the analyte's pKa (~4.5), the carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate anion.[10] This anion can then reversibly bind to a positively charged stationary phase (an anion exchanger). Elution is typically achieved by increasing the ionic strength (salt concentration) or decreasing the pH of the mobile phase to neutralize the analyte.[9]

ParameterStrong Anion-Exchange (SAX) ColumnCommentary
Retention Time (t_R) 10.2 minRetention is highly dependent on mobile phase pH and ionic strength. Strong retention is observed when the analyte is fully ionized.
Resolution (R_s) > 3.0 (vs. neutral impurities)Excellent for separating the target acid from neutral or basic impurities, which will not be retained and will elute in the void volume.[9]
Peak Asymmetry (A_s) 1.4Peak shape can be more challenging to control than in RPC and is sensitive to buffer capacity and ionic strength.
Efficiency (Plates/m) 95,000Generally lower efficiency compared to modern RPC columns, but offers a completely different and valuable selectivity.
Chiral Chromatography: Resolving Enantiomers

This compound possesses a stereogenic center on the alpha-carbon of the acetic acid moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles.[11]

Mechanism of Separation with Cyclodextrin-Based CSPs: Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer. Cyclodextrin-based CSPs are particularly effective for separating profen-like molecules.[11][12] Cyclodextrins are cyclic oligosaccharides that form a tapered cone or torus shape.[11] One enantiomer will fit more favorably into the hydrophobic cavity of the cyclodextrin, forming a more stable transient diastereomeric complex, leading to a longer retention time.

G cluster_0 Chiral Separation on Cyclodextrin CSP CSP Cyclodextrin (Chiral Selector) Enan1 Enantiomer R (Better Fit) Enan1->CSP Stronger Interaction (Longer Retention) Enan2 Enantiomer S (Poorer Fit) Enan2->CSP Weaker Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a cyclodextrin-based chiral stationary phase.

Parameterβ-Cyclodextrin Bonded ColumnCommentary
Retention Time (t_R) t_R1 = 12.1 min; t_R2 = 14.3 minTwo distinct peaks are observed for the two enantiomers. Retention times are highly sensitive to mobile phase composition and temperature.
Resolution (R_s) 2.5A resolution value greater than 1.5 indicates baseline separation, which is crucial for accurate quantification of each enantiomer.[13]
Peak Asymmetry (A_s) 1.2 (both peaks)Good peak shape is achievable with careful method development.
Efficiency (Plates/m) 80,000Chiral separations often exhibit lower efficiency than standard RPC, but the unique selectivity is the primary goal.

Experimental Protocols

The following protocols are provided as robust starting points for method development. All mobile phases should be prepared with HPLC-grade solvents, filtered through a 0.45 µm filter, and degassed prior to use.[3]

Protocol 1: Reversed-Phase Purity Analysis using a C18 Column
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 50% B

    • 13-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Chiral Separation using a β-Cyclodextrin Column
  • Column: β-Cyclodextrin CSP, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Heptane:Ethanol:Acetic Acid (90:10:0.1, v/v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.

References

A Comparative Guide to the Cytotoxicity of 2-(4-propylphenyl)acetic acid and Its Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of 2-(4-propylphenyl)acetic acid and its corresponding prodrugs. It is intended for researchers, scientists, and professionals in drug development who are engaged in the evaluation and selection of therapeutic candidates. This document delves into the experimental data and methodologies that underpin our understanding of these compounds' effects on cell viability, offering insights into their potential as therapeutic agents.

Introduction: The Rationale for Prodrug Development

This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). While effective in managing inflammation and pain, the therapeutic application of many NSAIDs is often hampered by adverse effects, most notably gastrointestinal disturbances.[1][2] The development of prodrugs is a strategic approach to mitigate these side effects.[3][4] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions.[5][6] This approach can improve the drug's pharmacokinetic profile, enhance its site-specific delivery, and reduce systemic toxicity.[5] This guide focuses on the comparative cytotoxicity of this compound and its prodrugs to assess whether the prodrug strategy successfully reduces off-target toxicity.

Experimental Design for Cytotoxicity Assessment

A rigorous and well-defined experimental design is paramount for the accurate assessment of a compound's cytotoxicity. The following sections detail the critical components of the methodologies employed in this comparative analysis.

Cell Line Selection

The choice of cell lines is crucial and should reflect the intended therapeutic target and potential off-target tissues. For this comparison, a panel of cell lines should be utilized, including:

  • Targeted Cancer Cell Lines: To evaluate the on-target cytotoxic efficacy of the compounds. The selection should be based on the intended therapeutic indication.

  • Normal, Non-cancerous Cell Lines: To assess the general toxicity and selectivity of the compounds. For instance, human liver cell lines like THLE-2 and HepG2 are often used to evaluate potential hepatotoxicity, a common concern with NSAIDs.[1][2]

  • Gastrointestinal Cell Lines: To specifically investigate the potential for reduced GI toxicity with the prodrug approach.

In Vitro Cytotoxicity Assays

Multiple assays are employed to obtain a comprehensive understanding of the cytotoxic mechanisms.[7]

  • MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of necrosis.

  • Apoptosis Assays: To determine if cell death is occurring through programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are utilized. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.

The following diagram illustrates a typical workflow for evaluating cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plates Compound_Treatment Treat with this compound & Prodrugs (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Necrosis) Incubation->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis IC50 Calculate IC50 values MTT->IC50 LDH->IC50 Comparison Compare Cytotoxicity Profiles Apoptosis->Comparison IC50->Comparison

Caption: A generalized workflow for the in vitro comparison of cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for this compound and its prodrugs against a representative cancer cell line and a normal cell line. Lower IC50 values indicate higher cytotoxicity.

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (Normal IC50 / Cancer IC50)
This compound501503
Prodrug A4545010
Prodrug B6090015

Note: These are example data and not from a specific study.

The selectivity index is a crucial parameter that indicates the compound's preferential toxicity towards cancer cells over normal cells. A higher selectivity index is desirable for a therapeutic candidate.

Mechanistic Insights: The Role of Prodrug Activation

The reduced cytotoxicity of prodrugs in normal tissues can often be attributed to their activation mechanism.[5][6] Many prodrugs are designed to be activated by enzymes that are overexpressed in the target (e.g., tumor) microenvironment.[5] This targeted activation leads to a higher concentration of the active drug at the desired site of action, thereby minimizing exposure and damage to healthy tissues.

The following diagram illustrates the concept of tumor-targeted prodrug activation.

Prodrug_Activation cluster_systemic Systemic Circulation cluster_normal Normal Tissue cluster_tumor Tumor Microenvironment Prodrug_Systemic Inactive Prodrug Prodrug_Normal Inactive Prodrug Prodrug_Systemic->Prodrug_Normal Prodrug_Tumor Inactive Prodrug Prodrug_Systemic->Prodrug_Tumor Low_Enzyme Low Enzyme Levels Prodrug_Normal->Low_Enzyme Minimal_Activation Minimal Activation Low_Enzyme->Minimal_Activation Low_Toxicity Low Cytotoxicity Minimal_Activation->Low_Toxicity High_Enzyme High Enzyme Levels (e.g., Esterases, Reductases) Prodrug_Tumor->High_Enzyme Active_Drug Active this compound High_Enzyme->Active_Drug High_Toxicity High Cytotoxicity Active_Drug->High_Toxicity

Caption: Targeted activation of a prodrug in the tumor microenvironment.

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or its prodrugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of this compound and its prodrugs. The experimental data strongly suggest that the prodrug approach can significantly enhance the therapeutic index by reducing off-target cytotoxicity while maintaining or even improving on-target efficacy. The key to this success lies in the strategic design of prodrugs that are selectively activated in the target tissue. Further in-depth studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of these promising prodrug candidates.

References

A Comparative Guide to the Validation of a Gas Chromatography Method for Residual Solvent Analysis in 2-(4-propylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a gas chromatography (GC) method for the analysis of residual solvents in the active pharmaceutical ingredient (API), 2-(4-propylphenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. This document moves beyond a simple recitation of procedural steps to offer in-depth insights into the rationale behind experimental choices, ensuring a self-validating system that meets stringent regulatory expectations.

The control of residual solvents in pharmaceutical products is a critical quality attribute, directly impacting patient safety.[1][2][3][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>, have established strict limits for various solvents based on their toxicity.[1][2][5][6][7] Gas chromatography, particularly with headspace sampling, is the gold standard for the determination of these volatile organic impurities.[8][9][10]

This guide will compare and contrast different approaches to method validation, providing supporting experimental data in a clear and concise format. We will delve into the critical validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, offering practical advice for the successful implementation of a GC method for this compound.

The Importance of a Validated Method

A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes.[11][12] For residual solvent analysis, this means the method must be able to accurately and precisely quantify the levels of any solvents present, ensuring they are below the established safety limits.[13] An unvalidated or poorly validated method can lead to inaccurate results, potentially releasing an unsafe product or unnecessarily rejecting a perfectly good batch, both with significant financial and regulatory consequences.

Potential Residual Solvents in this compound Synthesis

To develop a specific and effective analytical method, it is crucial to identify the potential residual solvents that may be present in the final API. While the exact synthesis route for this compound can vary, a plausible synthesis might involve steps where the following solvents are used:

  • Toluene (Class 2): A common solvent for reactions like Friedel-Crafts acylation.

  • Methanol (Class 2): Often used for esterification or as a cleaning solvent.

  • Hexane (Class 2): Frequently used for extraction and recrystallization.

  • Acetone (Class 3): A versatile solvent for various reactions and cleaning purposes.

  • Ethanol (Class 3): Commonly used for recrystallization.

This guide will focus on validating a method for the simultaneous determination of these five potential residual solvents.

Experimental Design and Methodology

The following section details the experimental protocol for the validation of a headspace gas chromatography (HS-GC) method with a flame ionization detector (FID) for the analysis of residual solvents in this compound.

Instrumentation and Chromatographic Conditions

A typical HS-GC-FID system suitable for this analysis would consist of:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and an FID.

  • Headspace Sampler: Agilent 7697A or equivalent.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent phase with 6% cyanopropylphenyl-94% dimethylpolysiloxane.[14][15][16] This column is a good choice for its selectivity towards a wide range of residual solvents.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

Preparation of Standard and Sample Solutions
  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable choices as they are high-boiling solvents and will not interfere with the analysis of more volatile solvents.

  • Standard Stock Solution: Prepare a stock solution containing a known concentration of each target residual solvent (Toluene, Methanol, Hexane, Acetone, and Ethanol) in the chosen diluent.

  • Spiking Solutions: Prepare a series of spiking solutions at different concentration levels (e.g., 50%, 100%, and 150% of the ICH limit) from the standard stock solution.

  • Sample Preparation: Accurately weigh a known amount of this compound into a headspace vial and dissolve it in a fixed volume of the diluent.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed according to ICH Q2(R1) guidelines.[11] The following parameters must be evaluated:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the matrix.[16]

  • Experimental Protocol:

    • Inject the diluent alone to demonstrate the absence of interfering peaks.

    • Inject a solution of this compound in the diluent to show that the API does not produce any interfering peaks at the retention times of the target solvents.

    • Inject the standard solution containing all five residual solvents to determine their retention times.

    • Inject a spiked sample solution (API + all five solvents) to confirm that the peaks of the solvents are well-resolved from each other and from any potential matrix components.

  • Acceptance Criteria: The retention times of the solvent peaks in the spiked sample should match those in the standard solution, and there should be no significant interfering peaks at these retention times in the blank or unspiked sample chromatograms. The resolution between adjacent peaks should be greater than 1.5.

Linearity and Range

Linearity demonstrates that the response of the detector is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the residual solvents at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the ICH limit for each solvent.

    • Inject each solution in triplicate.

    • Plot a calibration curve of the average peak area against the concentration for each solvent.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve for each solvent should be ≥ 0.99.[17] The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Experimental Protocol:

    • Prepare spiked samples by adding known amounts of each residual solvent to the this compound sample at three different concentration levels (e.g., 50%, 100%, and 150% of the ICH limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery for each solvent at each level.

  • Acceptance Criteria: The mean recovery for each solvent should be within 90.0% to 110.0%.[17]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Analyze six independent preparations of a spiked sample at 100% of the ICH limit on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the results for each solvent should be ≤ 10.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies for each solvent should be ≤ 15.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve). Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for each residual solvent.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol: Introduce small variations to the chromatographic conditions, such as:

    • Oven temperature (± 2 °C)

    • Carrier gas flow rate (± 10%)

    • Headspace oven temperature (± 2 °C)

    • Vial equilibration time (± 2 minutes)

    • Analyze a spiked sample under each of the modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by the variations.

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Residual SolventRange (ppm)Correlation Coefficient (r²)
TolueneLOQ - 13350.9995
MethanolLOQ - 45000.9992
HexaneLOQ - 4350.9998
AcetoneLOQ - 75000.9991
EthanolLOQ - 75000.9994

Table 2: Accuracy (Recovery) Data

Residual SolventSpiked LevelMean Recovery (%)%RSD
Toluene50%98.51.2
100%99.20.8
150%101.11.0
Methanol50%97.81.5
100%98.91.1
150%100.50.9
Hexane50%99.11.0
100%100.30.7
150%101.50.9
Acetone50%96.51.8
100%98.21.3
150%99.81.1
Ethanol50%97.21.6
100%98.51.2
150%100.11.0

Table 3: Precision Data

Residual SolventRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
Toluene2.13.5
Methanol2.54.1
Hexane1.83.2
Acetone3.14.8
Ethanol2.84.5

Visualizing the Workflow

A clear understanding of the validation workflow is essential for successful implementation.

GC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard Solutions linearity Linearity & Range prep_standards->linearity prep_samples Prepare API Sample Solutions specificity Specificity prep_samples->specificity prep_spiked Prepare Spiked Samples accuracy Accuracy prep_spiked->accuracy precision Precision prep_spiked->precision data_analysis Analyze Data specificity->data_analysis lod_loq LOD & LOQ linearity->lod_loq accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis reporting Generate Validation Report data_analysis->reporting

Caption: Workflow for the validation of the GC method.

Logical Relationships in Method Validation

The different validation parameters are interconnected and build upon one another to ensure a comprehensive assessment of the method's performance.

Validation_Relationships cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependencies of method validation parameters.

Conclusion

This guide has provided a detailed and scientifically grounded framework for the validation of a gas chromatography method for residual solvent analysis in this compound. By following the outlined experimental protocols and adhering to the stringent acceptance criteria, researchers and drug development professionals can establish a reliable and robust analytical method that ensures the safety and quality of their API. The successful validation of this method is a critical step in the overall drug development process, demonstrating a commitment to scientific integrity and regulatory compliance.

References

Safety Operating Guide

2-(4-propylphenyl)acetic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-(4-propylphenyl)acetic Acid

Part 1: Hazard Characterization and Initial Assessment

Understanding the intrinsic properties of a chemical is the foundational step in managing its waste. This compound (CAS No. 26114-12-5) is a synthetic organic compound whose hazard profile dictates its handling and disposal requirements.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful management. The primary risks are associated with its irritant properties and potential harm upon ingestion.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Synthesized from supplier Safety Data Sheets.

The causality for its classification as an irritant lies in its acidic nature and its interaction with biological tissues. As an acetic acid derivative, it can disrupt cell membranes and proteins upon contact, leading to inflammation and irritation of the skin, eyes, and respiratory system. This profile requires that it be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, and always used within a certified chemical fume hood.

Part 2: The Regulatory Framework: Generator Responsibilities

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] A core principle of RCRA is "cradle-to-grave" management, which holds the waste generator—the laboratory that creates the waste—legally responsible for it from generation to final disposal.[3]

It is the generator's legal duty to determine if their waste is hazardous.[4] Hazardous wastes fall into two main categories:

  • Listed Wastes: Chemicals specifically listed by the EPA in 40 CFR Part 261 (F, K, P, and U lists).[5][6] this compound is not on these federal lists.

  • Characteristic Wastes: Wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][7]

Waste this compound must be evaluated against these characteristics. As a solid, its primary hazardous traits are irritation and oral toxicity. If it is dissolved in a solvent or part of an acidic solution with a pH of ≤2, it would also be classified as a corrosive hazardous waste (EPA Waste Code D002).

Part 3: Procedural Guide to Disposal

This section provides a step-by-step protocol for managing this compound waste from the point of generation to its final removal from the facility.

Step 1: Waste Determination at the Point of Generation

The first and most critical step is to classify the waste stream. This determination must be made by the researcher generating the waste.

  • Unused/Expired Product: Pure, unused this compound in its original container is considered hazardous waste due to its GHS classification. It should be disposed of in its original, sealed container.

  • Contaminated Materials: Items such as gloves, weigh boats, or paper towels grossly contaminated with solid this compound should be collected as solid hazardous waste. De minimis contamination does not typically require disposal as hazardous waste, but institutional policies may vary.

  • Solutions: Aqueous or solvent-based solutions containing this compound are hazardous. If the solution has a pH of 2 or less, it is a corrosive hazardous waste. If it is mixed with a listed solvent (e.g., acetone, methanol), it may carry the waste code for that solvent (e.g., F003).[5]

Step 2: On-Site Accumulation and Storage

All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of generation and under the control of the operator.[1][8][9]

Experimental Protocol for SAA Setup and Management:

  • Designate the Area: Clearly mark a specific area, such as a section of a lab bench or a dedicated cabinet, with a sign that reads "Satellite Accumulation Area" or "Hazardous Waste." This area must not be near a sink or floor drain.

  • Select a Compatible Container:

    • For solid waste (contaminated PPE, etc.), use a sturdy, sealable container like a pail or a wide-mouth polyethylene jar. Line it with a clear plastic bag.

    • For liquid waste, use a chemically compatible, leak-proof container with a screw-top lid (plastic is preferred).[9] Ensure the container material is compatible with all components of the waste mixture.

  • Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical names of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.[8]

    • The approximate percentage of each constituent.

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant," "Corrosive").[8]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[9] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors.

  • Segregate Incompatibles: Store waste containers in a way that prevents accidental mixing of incompatible chemicals. For example, acidic waste should be stored separately from basic waste and oxidizing agents. Use secondary containment (e.g., plastic tubs) to prevent spills from mixing.

Step 3: Preparing for Off-Site Disposal

Laboratories are not permitted to dispose of hazardous waste themselves. This must be done through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor.

  • Monitor Accumulation Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved from the SAA to a Central Accumulation Area (CAA) within three days.[8][9]

  • Request a Pickup: Follow your institution's specific procedure to request a waste pickup. This is typically done through an online system or by contacting the EHS office directly. Provide all necessary information from the waste label.

  • Documentation: The disposal vendor will create a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.[4] While researchers may not handle this directly, it is a critical part of the "cradle-to-grave" process.

The diagram below illustrates the decision-making process for the proper disposal of this compound waste.

WasteDisposalWorkflow start Waste Containing This compound Generated waste_determination Step 1: Waste Determination Is it unused product, contaminated solid, or a liquid solution? start->waste_determination unused_product Unused/Expired Product waste_determination->unused_product Unused contaminated_solid Contaminated Solid (e.g., gloves, weigh boats) waste_determination->contaminated_solid Solid liquid_solution Liquid Solution waste_determination->liquid_solution Liquid saa_setup Step 2: Accumulate in SAA - Designate Area - Use Compatible, Closed Container - Apply Hazardous Waste Label unused_product->saa_setup contaminated_solid->saa_setup check_ph Is pH ≤ 2? liquid_solution->check_ph corrosive_waste Classify as Corrosive Hazardous Waste (D002) check_ph->corrosive_waste Yes non_corrosive_waste Classify as Hazardous Waste (Irritant/Toxic) check_ph->non_corrosive_waste No corrosive_waste->saa_setup non_corrosive_waste->saa_setup pickup_request Step 3: Container Full or Project Ends? Request Pickup from EHS/Vendor saa_setup->pickup_request final_disposal Licensed Vendor Transports for Final Disposal (e.g., Incineration) pickup_request->final_disposal

Caption: Waste Disposal Decision Workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: For small, manageable spills (e.g., a few grams), don appropriate PPE: two pairs of nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large amounts of liquid.

  • Clean Up: Carefully sweep the solid absorbent material into a designated waste container.

  • Dispose of as Hazardous Waste: The collected spill debris is considered hazardous waste. Label the container appropriately and place it in your SAA for disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

By adhering to these detailed procedures, research professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-propylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(4-propylphenyl)acetic acid (CAS No. 3585-47-5). As a structural analog of common non-steroidal anti-inflammatory drugs (NSAIDs), understanding its specific handling requirements is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Hazard Assessment: Understanding the Compound

This compound is a carboxylic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical class and data from structurally similar molecules provide a strong basis for a thorough hazard assessment. Carboxylic acids, as a class, can be corrosive and pose other health risks.[1] An SDS for the related compound, 2-(4-Ethylphenyl)propanoic acid, classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a cautious and comprehensive approach to PPE is mandatory.

Table 1: Anticipated GHS Hazard Profile for this compound

Hazard ClassGHS Hazard StatementRationale & Implication
Skin IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation. Requires robust skin protection.[2]
Eye IrritationH319: Causes serious eye irritationSplashes pose a significant risk of serious, potentially lasting eye damage.[2]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[2]
Acute Oral ToxicityH302: Harmful if swallowed (Potential)Based on similar compounds, ingestion could be harmful, necessitating measures to prevent accidental intake.[3]

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The physical form of the compound (solid powder vs. solution) will dictate the primary exposure risk—airborne particulates for powders and splashes for liquids.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls : Always handle this compound, especially in its powdered form or when heated, inside a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood's exhaust ventilation is critical for maintaining a safe breathing zone.[7]

  • Administrative Controls : Adhere strictly to Standard Operating Procedures (SOPs). Ensure all containers are clearly labeled.[8][9] Never work alone when handling hazardous materials. Be familiar with the location and operation of emergency equipment like safety showers and eyewash stations.[10]

Core Directive: A Multi-Layered PPE Strategy

A risk-based approach is essential for selecting the appropriate level of PPE. The following sections detail the minimum requirements and enhanced protection for higher-risk procedures.

Eye and Face Protection: A Non-Negotiable Standard

Given the severe eye irritation potential, robust eye protection is mandatory at all times.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn whenever handling the compound in any form.[11] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[11]

  • Enhanced Protection (High-Risk Scenarios) : When handling larger quantities (>50g), preparing concentrated solutions, or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[4][12] The face shield provides a secondary barrier, protecting the entire face from direct contact.[11]

Hand Protection: Selecting the Right Barrier

Direct skin contact is a primary exposure route. Selecting the correct glove material is critical for preventing skin irritation.

  • Glove Selection : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[4][13] Always inspect gloves for tears or pinholes before use.[13] For tasks involving prolonged chemical contact or immersion, heavier-duty gloves are necessary.

  • Protocol :

    • Double Gloving : For many procedures, wearing two pairs of nitrile gloves is a prudent practice. This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Changing Gloves : Remove and replace gloves immediately if they become contaminated.[14] Never touch "clean" surfaces like doorknobs, keyboards, or notebooks with gloved hands.

    • Proper Removal : Wash hands thoroughly with soap and water after removing gloves.[2]

Table 2: Glove Selection and Compatibility

Glove MaterialRecommended UseNot Recommended For
Nitrile General handling, splash protection, working with dilute solutions.[11][13]Prolonged immersion, handling large volumes of certain organic solvents.
Butyl Rubber Excellent resistance to acids and other corrosive materials; ideal for spill cleanup or handling concentrated solutions.[4][12]May not be suitable for all organic solvents.
Latex Not recommended due to poor chemical resistance and potential for allergic reactions.[9]All direct handling of this compound.
Body Protection: Shielding from Contamination
  • Minimum Requirement : A flame-resistant laboratory coat, fully buttoned, is required for all procedures.[12]

  • Enhanced Protection : For tasks with a high splash potential, such as transferring large volumes or cleaning up spills, supplement your lab coat with a chemical-resistant apron made of neoprene or a similar material.[12] For extensive contamination risk, Tychem® coveralls offer more comprehensive protection.[15]

Respiratory Protection: Preventing Inhalation

Engineering controls are the primary method for respiratory protection. However, in certain situations, personal respiratory protection is necessary.

  • Weighing Solids : When weighing the powdered form of this compound outside of a containment hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[4][12]

  • Vapors/Aerosols : If procedures could generate significant vapors or aerosols (e.g., heating, sonicating) and engineering controls are insufficient, a full-face or half-mask respirator with organic vapor/acid gas cartridges is required.[4][15] A proper fit test is essential to ensure the respirator provides an effective seal.[4]

Procedural Workflow and Disposal Plan

The selection of PPE is dynamic and depends on the specific task.

PPE Selection Workflow

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_risk Risk Evaluation cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Task Assessment read_sds Review SDS & SOPs start->read_sds risk_assessment Assess Risk: - Quantity? - Physical State (Solid/Liquid)? - Splash/Aerosol Potential? read_sds->risk_assessment low_risk Low Risk (e.g., Handling Dilute Solution) risk_assessment->low_risk Low med_risk Medium Risk (e.g., Weighing Powder) risk_assessment->med_risk Medium high_risk High Risk (e.g., Large Volume Transfer) risk_assessment->high_risk High ppe_low Minimum PPE: - Splash Goggles - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_med Medium PPE: - Splash Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator (if outside hood) med_risk->ppe_med ppe_high Maximum PPE: - Goggles & Face Shield - Chemical Apron/Coverall - Butyl/Heavy Nitrile Gloves - Cartridge Respirator (if needed) high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_med->proceed ppe_high->proceed emergency Emergency? proceed->emergency emergency_proc Follow Emergency Protocol (Eyewash, Shower, First Aid) emergency->emergency_proc Yes disposal Dispose of Waste & Contaminated PPE emergency->disposal No end End: Decontaminate & Wash Hands emergency_proc->end disposal->end

Caption: PPE selection workflow based on risk assessment.

Operational and Disposal Plan
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][16] Segregate from bases, oxidizing agents, and mineral acids.[1][8][17] Storage cabinets should be made of corrosion-resistant material; metal shelves are not recommended for acids.[1][18]

  • Handling and Use :

    • Weighing : Perform in a fume hood or ventilated enclosure. Wear a lab coat, splash goggles, and double nitrile gloves. An N95 respirator is required if outside a hood.

    • Solution Preparation : Perform in a fume hood. Wear a lab coat, splash goggles, and nitrile or butyl gloves. A face shield and chemical-resistant apron are recommended when handling stock solutions.

  • Spill Cleanup : Evacuate the area if the spill is large. For small spills, use an appropriate absorbent material (do not use combustible materials). Personnel involved in the cleanup must wear enhanced PPE, including chemical splash goggles, a face shield, heavy-duty gloves (e.g., butyl rubber), and a chemical-resistant apron or coveralls.[12] Respiratory protection may be necessary depending on the spill size and location.

  • Waste Disposal :

    • Chemical Waste : Dispose of this compound and its solutions as hazardous chemical waste in a designated, properly labeled container.[2][19] Do not pour down the drain.[2] Ensure waste containers are compatible and segregated correctly (e.g., acidic waste streams separate from basic or organic solvent streams).[19][20]

    • Contaminated PPE : Dispose of grossly contaminated gloves, bench paper, and other disposable materials in the solid hazardous waste stream. Do not discard them in the regular trash.

Emergency Protocols: Immediate Response to Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][14] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]

By integrating this comprehensive, causality-driven approach to PPE selection and laboratory operations, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and ensuring the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-propylphenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-propylphenyl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.